4-Bromo-3-fluoro-N-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-fluoro-N-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOKQYIUVNPQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Bromo-3-fluoro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold for Chemical Innovation
In the landscape of modern medicinal chemistry and materials science, halogenated anilines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with diverse biological activities and material characteristics. Within this important class of compounds, 4-Bromo-3-fluoro-N-methylaniline (CAS Number: 1233513-02-4) emerges as a molecule of significant interest. Its trifunctional nature, featuring a bromine atom, a fluorine atom, and an N-methylamino group strategically positioned on a phenyl ring, offers a nuanced platform for synthetic elaboration.
This technical guide provides a comprehensive overview of this compound, delving into its physicochemical properties, plausible synthetic strategies, characteristic reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. While this specific isomer is less documented in peer-reviewed literature compared to its close relatives, this guide will leverage established principles of organic chemistry and data from analogous structures to provide a robust framework for its utilization in research and development.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of this compound are foundational to its handling, storage, and application in synthetic protocols. The following table summarizes its key characteristics, compiled from supplier data and computational predictions.
| Property | Value | Source |
| CAS Number | 1233513-02-4 | [1] |
| Molecular Formula | C₇H₇BrFN | [1] |
| Molecular Weight | 204.04 g/mol | [1] |
| Appearance | Not specified; likely a solid | Inferred from related compounds |
| Boiling Point | 239.0±30.0 °C (Predicted) | [2] |
| Density | 1.578±0.06 g/cm³ (Predicted) | [2] |
| Storage Temperature | Room temperature, sealed, dry, light-proof | [2] |
Synthesis and Mechanistic Considerations: A Proposed Retrosynthetic Approach
Caption: Proposed retrosynthetic analysis for this compound.
Proposed Synthetic Protocol:
Step 1: N-Methylation of 3-Fluoroaniline
The synthesis would likely commence with the N-methylation of 3-fluoroaniline. A variety of methylating agents could be employed, such as dimethyl sulfate or methyl iodide, in the presence of a suitable base to neutralize the acid generated during the reaction.
-
Reactants: 3-Fluoroaniline, methylating agent (e.g., dimethyl sulfate), base (e.g., potassium carbonate).
-
Solvent: A polar aprotic solvent such as acetonitrile or acetone.
-
Procedure:
-
Dissolve 3-fluoroaniline and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add the methylating agent to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude 3-fluoro-N-methylaniline by column chromatography or distillation.
-
Step 2: Regioselective Bromination of 3-Fluoro-N-methylaniline
The subsequent step involves the regioselective bromination of the N-methylated intermediate. The activating, ortho-, para-directing nature of the N-methylamino group, combined with the meta-directing effect of the fluorine atom, would favor the introduction of the bromine atom at the C4 position. N-Bromosuccinimide (NBS) is a common and effective reagent for such transformations.
-
Reactants: 3-Fluoro-N-methylaniline, N-Bromosuccinimide (NBS).
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
Dissolve 3-fluoro-N-methylaniline in the chosen solvent and cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise to the cooled solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of this compound is dictated by its three key functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
Sources
An In-Depth Technical Guide to the Physical Properties of 4-Bromo-3-fluoro-N-methylaniline
Introduction
4-Bromo-3-fluoro-N-methylaniline is a halogenated and N-alkylated aniline derivative of significant interest in synthetic organic chemistry. Its utility stems from its potential as a versatile building block in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. The specific arrangement of the bromo, fluoro, and N-methyl substituents on the aniline scaffold offers unique electronic and steric properties, influencing its reactivity and the physiological activity of its downstream products.
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Recognizing the current scarcity of experimentally verified data for this specific compound, this document presents predicted values and outlines the rigorous, self-validating experimental protocols required for their empirical determination. This approach is designed to equip researchers, scientists, and drug development professionals with both the foundational data and the practical methodologies necessary for the effective handling, characterization, and application of this compound.
Chemical Identity and Structure
A precise understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.
-
IUPAC Name: this compound
-
CAS Number: 461913-02-4[1]
-
Molecular Formula: C₇H₇BrFN[1]
-
Molecular Weight: 204.04 g/mol [1]
-
Canonical SMILES: CNC1=CC(F)=C(Br)C=C1
-
InChI Key: InChI=1S/C7H7BrFN/c1-9-6-3-2-5(8)7(10)4-6/h2-4,9H,1H3
Predicted Physical Properties
The following table summarizes the key predicted physical properties of this compound. It is imperative to note that these values are computational predictions and await experimental verification.
| Physical Property | Predicted Value |
| Boiling Point | 239.0 ± 30.0 °C at 760 mmHg[1] |
| Density | 1.578 ± 0.06 g/cm³[1] |
| Physical Form | Expected to be a liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents such as alcohols, ethers, and benzene[2] |
Experimental Determination of Physical Properties
To ensure scientific integrity, the predicted properties must be validated through empirical measurement. The following sections detail the standard, self-validating protocols for determining the key physical characteristics of this compound.
Melting Point Determination
The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically ≤ 1°C) is characteristic of a pure crystalline solid.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[3] The tube is then tapped gently to ensure the sample is compact at the sealed end.[4][5]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil.[6] The apparatus should be equipped with a calibrated thermometer.
-
Measurement: The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.[3]
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.[3]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a key characteristic of a liquid's volatility.
Methodology: Micro Boiling Point (Thiele Tube Method)
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[7][8]
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing mineral oil, ensuring the sample is adequately immersed.[7][8]
-
Measurement: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.[9] Heating is continued until a continuous and rapid stream of bubbles is observed.
-
Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][9]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Melting Point [wiredchemist.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chymist.com [chymist.com]
4-Bromo-3-fluoro-N-methylaniline chemical structure
An In-Depth Technical Guide to 4-Bromo-3-fluoro-N-methylaniline: Synthesis, Characterization, and Application Potential
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a halogenated and N-alkylated aniline derivative with significant potential in synthetic chemistry. Recognizing that publicly available data for this specific compound is limited, this document leverages established chemical principles and comparative data from structurally related isomers and precursors. This approach offers researchers, scientists, and drug development professionals a robust framework for understanding and utilizing this valuable chemical building block.
Core Chemical Identity and Physicochemical Properties
This compound (CAS Number: 461913-02-4) is a substituted aniline featuring a strategic arrangement of functional groups that are highly valuable in medicinal chemistry. The bromine atom serves as a key handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the N-methyl group modifies the polarity and hydrogen bonding capacity of the parent amine.[1][2]
These substitutions collectively influence the molecule's reactivity, solubility, and biological activity, making it an attractive intermediate for creating complex molecules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 461913-02-4 | [2] |
| Molecular Formula | C₇H₇BrFN | [2] |
| Molecular Weight | 204.04 g/mol | [2] |
| Predicted Density | 1.578 ± 0.06 g/cm³ | [2] |
| Appearance | Crystalline Solid (Predicted) | [3] |
| Predicted pKa | 2.73 ± 0.10 | [4] |
| Storage Conditions | Room temperature, sealed, dry, light-proof | [2] |
Synthesis and Mechanistic Considerations
While specific documented syntheses for this compound are not widely published, a highly logical and efficient route involves the selective N-methylation of its primary aniline precursor, 4-bromo-3-fluoroaniline. This method is a cornerstone of synthetic organic chemistry for modifying amine functionalities.
Proposed Synthesis Workflow: N-Methylation of 4-Bromo-3-fluoroaniline
The conversion of a primary aniline to a secondary N-methylaniline can be achieved through several reliable methods. One of the most common is reductive amination using formaldehyde, followed by reduction of the intermediate imine or aminal.
Causality of Experimental Choices:
-
Precursor: 4-Bromo-3-fluoroaniline (CAS 656-65-5) is a commercially available starting material, making this route practical.
-
Methylating Agent: Formaldehyde is an inexpensive and highly reactive C1 source. It reacts with the primary amine to form a Schiff base (imine).
-
Reducing Agent: A mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) is chosen. These reagents are selective for the reduction of the imine in the presence of other functional groups on the aromatic ring, preventing unwanted side reactions. STAB is often preferred as it is less basic and can be used in a one-pot procedure.
Experimental Protocol: N-Methylation
-
Dissolution: Dissolve 4-bromo-3-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add aqueous formaldehyde (1.1 eq, 37% solution) to the reaction mixture.
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid to facilitate imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction is typically exothermic and should be monitored.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Structural Elucidation via Spectroscopic Analysis
Confirming the chemical structure of a newly synthesized compound is paramount. The following table outlines the expected spectroscopic data for this compound, based on the analysis of its functional groups and data from analogous structures.
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Signature | Rationale & Comparative Insights |
| ¹H NMR | δ 7.0-7.5 ppm (m, 2H, Ar-H) δ 6.5-6.8 ppm (m, 1H, Ar-H) δ ~4.0 ppm (br s, 1H, N-H) δ ~2.9 ppm (d, 3H, N-CH₃) | The aromatic protons will exhibit complex splitting patterns due to coupling with each other, the fluorine atom, and potentially the N-H proton. The N-methyl group will appear as a doublet due to coupling with the N-H proton. The exact chemical shifts are influenced by the electronic effects of the bromo and fluoro substituents.[5][6] |
| ¹³C NMR | δ 140-155 ppm (Ar C-N, C-F) δ 110-135 ppm (Ar C-H, C-Br) δ ~30 ppm (N-CH₃) | The carbon spectrum will show distinct signals for the aromatic carbons, with the carbons attached to heteroatoms (N, F, Br) being significantly shifted. The N-methyl carbon will appear in the aliphatic region. |
| Mass Spec (MS) | M⁺ and M+2 peaks in ~1:1 ratio | The presence of a single bromine atom is definitively confirmed by a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[7] |
| Infrared (IR) | ~3400 cm⁻¹ (N-H stretch) ~2900 cm⁻¹ (C-H stretch) ~1600 cm⁻¹ (C=C aromatic stretch) ~1300 cm⁻¹ (C-N stretch) ~1250 cm⁻¹ (C-F stretch) ~600 cm⁻¹ (C-Br stretch) | Each functional group has a characteristic vibrational frequency. The sharp peak around 3400 cm⁻¹ is indicative of the N-H bond in the secondary amine, distinguishing it from a primary aniline which would show two peaks.[8] |
Applications in Drug Discovery and Development
Halogenated anilines are foundational scaffolds in modern medicinal chemistry.[9] The specific substitution pattern of this compound makes it a highly valuable intermediate for synthesizing targeted therapeutics, particularly kinase inhibitors.
The Strategic Role of Functional Groups:
-
Aryl Bromide: Serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds.[10]
-
Aniline Core: The aniline nitrogen is a common hydrogen bond donor/acceptor and a key pharmacophoric feature in many drug classes, including a wide range of kinase inhibitors that target the ATP-binding site.
-
Fluorine Atom: The strategic placement of fluorine can significantly improve a drug candidate's metabolic stability by blocking sites of oxidative metabolism. It can also enhance binding affinity to the target protein through favorable electrostatic interactions.
The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK), a common target for drugs derived from aniline-based scaffolds. An inhibitor developed from this compound would typically compete with ATP in the kinase domain, blocking the downstream signaling cascade that leads to cell proliferation.
Safety, Handling, and Disposal
As a halogenated aniline, this compound requires careful handling. The safety protocols are based on data from closely related compounds, such as 4-Bromo-3-fluoro-2-methylaniline.[11][12]
GHS Hazard Classification (Anticipated):
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][15]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[15]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[15]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[13][14]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[4]
-
Disposal: Dispose of waste material at a licensed chemical destruction facility. Do not allow the material to enter drains or sewer systems.[15]
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- 4-Bromo-3-fluoro-2-methylaniline - LookChem.
- The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
- A Practical Procedure for Regioselective Bromination of Anilines. Synthesis 2013, 45, 2013-2018.
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4-Bromo-3-fluoro-N-methylaniline molecular weight
An In-depth Technical Guide to 4-Bromo-3-fluoro-N-methylaniline: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 461913-02-4), a halogenated aniline derivative of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its core physicochemical properties, propose a logical synthetic pathway, outline robust analytical characterization methods, and discuss its applications as a versatile chemical intermediate.
A crucial point of clarification is the distinction between this compound and its isomer, 4-Bromo-3-fluoro-2-methylaniline (CAS No. 127408-03-1). The location of the methyl group—on the nitrogen atom (N-methyl) versus the aromatic ring (2-methyl)—fundamentally alters the molecule's steric and electronic properties, influencing its reactivity and potential use in complex syntheses. This guide focuses exclusively on the N-methyl isomer.
Core Molecular and Physical Properties
This compound is a substituted aromatic amine featuring bromine and fluorine atoms on the benzene ring. This specific substitution pattern makes it a valuable building block for creating complex molecules with tailored electronic and bioactive properties.[1][2]
Molecular Data Summary
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 204.04 g/mol | [1] |
| Molecular Formula | C₇H₇BrFN | [1] |
| CAS Number | 461913-02-4 | [1] |
| Predicted Density | 1.578 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 239.0 ± 30.0 °C | [1] |
Chemical Structure
The structure of this compound is defined by an aniline core, N-methylated at the amino group, with a bromine atom at position 4 and a fluorine atom at position 3 of the aromatic ring.
Caption: Molecular Structure of this compound.
Synthesis and Purification
While specific literature detailing the synthesis of this compound is not abundant, a logical and robust synthetic route can be designed based on well-established organic chemistry principles. The most direct approach involves the selective N-methylation of the precursor, 4-bromo-3-fluoroaniline.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process: starting with a commercially available precursor followed by a reductive amination or direct alkylation to install the methyl group onto the nitrogen atom.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol describes the N-methylation of 4-bromo-3-fluoroaniline using reductive amination, a reliable method for generating secondary amines.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-fluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add aqueous formaldehyde (1.1-1.5 eq) to the solution. If needed, add a dehydrating agent like anhydrous magnesium sulfate or a catalytic amount of acetic acid to facilitate the formation of the intermediate imine.
-
Reduction: To the stirring mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise. The choice of this reagent is critical as it is selective for imines in the presence of other functional groups and does not reduce the carbonyl of formaldehyde as readily as stronger agents like sodium borohydride.
-
Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with the reaction solvent (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[3]
Safety, Handling, and Storage
GHS Hazard Information
| Hazard | Classification & Statement | Precautionary Codes |
| Acute Toxicity | Category 4; Harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332) | P261, P270, P280 |
| Skin Irritation | Category 2; Causes skin irritation. (H315) | P302+P352 |
| Eye Irritation | Category 2; Causes serious eye irritation. (H319) | P305+P351+P338 |
| Respiratory Irritation | Category 3; May cause respiratory irritation. (H335) | P271, P304+P340 |
Handling and Storage Recommendations
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][6] Facilities should be equipped with an eyewash station and safety shower.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[4][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials and sources of ignition.[1][8] Recommended storage temperature is often between 2-8°C.[8][9]
-
Disposal: Dispose of waste material at a licensed chemical destruction facility in accordance with local, state, and federal regulations.[4] Do not allow the material to enter sewer systems.[4]
Applications in Research and Development
The true value of this compound lies in its utility as a versatile intermediate for constructing more complex molecules. The strategic placement of the bromine, fluorine, and N-methylaniline functional groups offers multiple reaction handles for synthetic chemists.
-
Pharmaceutical Development: As a halogenated aniline, it serves as a key precursor for synthesizing biologically active compounds. The bromine atom is particularly useful for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of complex carbon or nitrogen-based substituents. Such compounds are often investigated as potential antimicrobial agents or enzyme inhibitors.[1][10]
-
Agrochemical Synthesis: The toxophoric properties of halogenated aromatic rings make this compound a valuable starting material for creating new herbicides and pesticides.[10]
-
Materials Science: The compound can be incorporated into polymers or other advanced materials to enhance properties such as chemical resistance and durability.[10]
Conclusion
This compound is a specialized chemical building block with significant potential for innovation in drug discovery and materials science. Its unique trifunctional nature—a nucleophilic secondary amine, a fluorine atom influencing electronic properties, and a bromine atom ready for cross-coupling—provides a rich platform for synthetic exploration. Understanding its properties, handling requirements, and synthetic accessibility is paramount for researchers looking to leverage this versatile intermediate in their work. Adherence to strict safety protocols is essential when working with this class of compounds.
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- Thieme.
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4-Bromo-3-fluoro-N-methylaniline synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-fluoro-N-methylaniline
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for preparing this compound, a valuable substituted aniline intermediate for pharmaceutical and materials science research. The narrative focuses on a field-proven two-step methodology, beginning with the regioselective bromination of 3-fluoroaniline to yield the key precursor, 4-Bromo-3-fluoroaniline. The subsequent step details the selective mono-N-methylation of this precursor via reductive amination. This document is structured to provide not only detailed experimental protocols but also the underlying mechanistic rationale and strategic considerations essential for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
Substituted anilines are cornerstone building blocks in modern organic synthesis. The specific substitution pattern of this compound, featuring a bromine atom for subsequent cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and an N-methyl group for fine-tuning biological activity, makes it a highly desirable intermediate. Its precursor, 4-Bromo-3-fluoroaniline, is a known building block for pharmaceuticals like the antibacterial agent Tedizolid and other biologically active molecules.[1][2] The addition of the N-methyl group further expands its utility in creating complex molecular architectures.
The synthesis strategy presented herein is a logical and efficient two-step sequence designed for high yield and selectivity, minimizing common side reactions such as over-alkylation.
Overall Synthetic Workflow:
The pathway proceeds via two distinct, high-yielding transformations:
-
Electrophilic Bromination: Introduction of a bromine atom onto the 3-fluoroaniline scaffold.
-
Reductive Amination: Selective methylation of the resulting primary amine.
Caption: Overall two-step synthesis pathway.
Part I: Synthesis of the Precursor, 4-Bromo-3-fluoroaniline
Principle and Mechanistic Rationale
The synthesis of 4-Bromo-3-fluoroaniline is achieved through the electrophilic aromatic substitution of 3-fluoroaniline. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating group and a strong ortho, para-director. The fluorine atom (-F) is a deactivating group (due to its inductive effect) but is also an ortho, para-director (due to resonance).
When both groups are present, the powerfully activating -NH₂ group dictates the position of substitution. Bromination will occur predominantly at the position para to the amino group (C4), which is sterically more accessible than the ortho positions. Utilizing a controlled brominating agent is crucial to prevent di- or tri-bromination. While various reagents like N-Bromosuccinimide (NBS) are effective, copper(II) bromide (CuBr₂) has been shown to be a mild and highly regioselective reagent for the para-bromination of anilines, particularly when used in polar or ionic liquid solvent systems.[3][4]
Caption: Directing effects in electrophilic bromination.
Experimental Protocol: Copper(II) Bromide Mediated Bromination
This protocol is based on established methods for the regioselective bromination of substituted anilines.[3]
Table 1: Reagents and Materials for Step 1
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | 5.56 g | 50.0 | Starting Material |
| Copper(II) Bromide | CuBr₂ | 223.35 | 33.5 g | 150.0 | Brominating Agent |
| Acetonitrile | CH₃CN | 41.05 | 150 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | 150 mL | - | Co-solvent |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~5 g | - | Quenching Agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | Extraction Solvent |
| Brine (sat. NaCl) | NaCl | 58.44 | ~100 mL | - | Washing Agent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (5.56 g, 50.0 mmol) in a mixture of acetonitrile (150 mL) and deionized water (150 mL).
-
Reagent Addition: To the stirred solution, add copper(II) bromide (33.5 g, 150.0 mmol, 3.0 equiv.) in portions over 15 minutes at room temperature. The mixture will typically turn dark green or blue.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) eluent system until the starting material is consumed (typically 1-3 hours).
-
Workup - Quenching: Upon completion, pour the reaction mixture into a 1 L beaker containing a solution of sodium thiosulfate (~5 g) in 200 mL of water to quench any unreacted bromine and reduce Cu(II) salts. Stir until the color fades.
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and saturated brine solution (1 x 100 mL) to remove residual copper salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel to afford pure 4-Bromo-3-fluoroaniline.[5] The expected yield is typically high (85-95%).
Part II: Synthesis of this compound
Principle and Mechanistic Rationale: The Borch Reductive Amination
Selective mono-N-methylation of a primary aniline is challenging via direct alkylation with methyl halides due to the competing dialkylation reaction, which forms the tertiary amine. Reductive amination is a superior strategy that circumvents this issue.[6][7] The reaction proceeds in two stages within a single pot:
-
Iminium Ion Formation: The primary amine (4-Bromo-3-fluoroaniline) reacts with an aldehyde (formaldehyde) under mildly acidic conditions to form a hemiaminal, which then dehydrates to an electrophilic iminium ion.
-
Hydride Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN), delivers a hydride to the iminium carbon, reducing it to the desired secondary amine.[7]
The reducing agent is chosen for its ability to reduce the iminium ion much faster than it reduces the starting aldehyde, preventing the wasteful formation of methanol. This method is highly efficient for producing secondary amines from primary amines.[6]
Caption: Workflow for Borch reductive amination.
Experimental Protocol: N-Methylation via Reductive Amination
This protocol is adapted from established procedures for the N-methylation of anilines.[8][9]
Table 2: Reagents and Materials for Step 2
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| 4-Bromo-3-fluoroaniline | C₆H₅BrFN | 190.02 | 7.60 g | 40.0 | Starting Material |
| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | 3.6 mL | ~44.0 | Methyl Source |
| Methanol | CH₃OH | 32.04 | 150 mL | - | Solvent |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.81 g | 48.0 | Reducing Agent |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | ~1 mL | - | Catalyst (optional) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~250 mL | - | Extraction Solvent |
| Saturated NaHCO₃ (aq.) | NaHCO₃ | 84.01 | ~100 mL | - | Quenching Agent |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~15 g | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-Bromo-3-fluoroaniline (7.60 g, 40.0 mmol) in methanol (150 mL). Cool the solution to 0 °C in an ice-water bath.
-
Formaldehyde Addition: Add aqueous formaldehyde solution (37%, 3.6 mL, ~1.1 equiv.) dropwise to the cooled solution. A drop of glacial acetic acid can be added to facilitate iminium ion formation. Stir the mixture at 0 °C for 30 minutes.
-
Reduction: Add sodium borohydride (1.81 g, 48.0 mmol, 1.2 equiv.) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until TLC analysis indicates the disappearance of the intermediate imine.
-
Workup - Quenching: Carefully quench the reaction by slowly adding ~50 mL of water. Concentrate the mixture using a rotary evaporator to remove most of the methanol.
-
Extraction: To the remaining aqueous residue, add 100 mL of water and extract with diethyl ether or ethyl acetate (3 x 80 mL).
-
Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain the final product as a pure solid or oil.
Compound Data and Safety
Table 3: Summary of Compounds
| Compound | Molecular Formula | M.W. ( g/mol ) | Appearance | CAS Number |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | Colorless to yellow liquid | 372-19-0 |
| 4-Bromo-3-fluoroaniline | C₆H₅BrFN | 190.02 | Off-white to brown solid[1] | 656-65-5[10] |
| This compound | C₇H₇BrFN | 204.04 | Not specified (solid/oil) | 461913-02-4 |
Safety and Handling Precautions:
-
Anilines: Substituted anilines are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Copper(II) Bromide: Corrosive and harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.
-
Formaldehyde: A known carcinogen and sensitizer. All manipulations should be performed in a fume hood.
-
Sodium Borohydride: Flammable solid that reacts with water and acids to produce flammable hydrogen gas. Add slowly and control the reaction temperature.
-
All reactions should be performed in a well-ventilated chemical fume hood.
References
- Barluenga, J., et al. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology.
- Gemoets, H. P. L., et al. (2015). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT.
- Google Patents. CN102993022A - Preparation method of bromoaniline.
- Multichem Exports. 4-Bromo-3-Fluoroaniline.
- Selva, M., et al. (1997). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research.
- Lewis, T. A., et al. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NIH Public Access.
- ResearchGate. Different protocols for methylation of aniline.
- Yeung, Y.-Y., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry.
- PubChem. 3-Bromo-4-fluoroaniline.
- PubChem. 4-Bromo-3-fluoro-2-methylaniline.
- Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- ResearchGate. A Practical Procedure for Regioselective Bromination of Anilines.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- Wikipedia. Reductive amination.
- MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- PubChem. 4-Bromo-3-fluoroaniline.
- National Center for Biotechnology Information. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.
- Organic Syntheses. Procedure for the N,N-Dimethylation of 4-Bromoaniline.
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- 1. 4-Bromo-3-Fluoroaniline Exporter | 4-Bromo-3-Fluoroaniline Exporting Company | 4-Bromo-3-Fluoroaniline International Distributor [multichemexports.com]
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Spectroscopic Characterization of 4-Bromo-3-fluoro-N-methylaniline: A Technical Guide
Introduction
4-Bromo-3-fluoro-N-methylaniline is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a trifunctionalized benzene ring, necessitates a robust and multi-faceted analytical approach for unambiguous identification and characterization. The presence of bromine, fluorine, and a secondary amine group imparts unique spectroscopic signatures that are critical for researchers in drug development and synthetic chemistry to understand. Aniline derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals and functional materials[1].
This technical guide provides an in-depth analysis of the key spectroscopic data for this compound. As a Senior Application Scientist, the following sections are designed not merely to present data, but to explain the causal relationships between the molecular structure and its spectral output. We will explore the expected data from Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes detailed experimental protocols, data interpretation grounded in established principles, and workflow visualizations to ensure both scientific integrity and practical utility for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments provide a comprehensive map of the molecular framework. The fluorine atom is a particularly valuable probe, as the ¹⁹F nucleus is 100% naturally abundant and highly sensitive in NMR experiments[2][3].
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The aromatic region is of particular interest, where the substituent effects of the bromine, fluorine, and N-methylamino groups dictate the chemical shifts and coupling patterns of the three aromatic protons.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.85 - 6.95 | Doublet of Doublets (dd) | JH2-H6 ≈ 2.5 Hz, JH2-F ≈ 10-12 Hz |
| H-5 | 7.15 - 7.25 | Triplet (t) | JH5-H6 ≈ 8.5 Hz, JH5-F ≈ 8.5 Hz |
| H-6 | 6.50 - 6.60 | Doublet of Doublets (dd) | JH6-H5 ≈ 8.5 Hz, JH6-H2 ≈ 2.5 Hz |
| N-H | ~3.80 | Broad Singlet (br s) | - |
| N-CH₃ | ~2.85 | Singlet (s) | - |
Note: Predicted values are based on established substituent effects and data from analogous compounds such as 4-bromo-N-methylaniline and other fluoro-aromatics[4].
Expertise & Interpretation:
-
Aromatic Protons: The fluorine atom exerts a strong influence on the adjacent protons. H-2 is expected to be a doublet of doublets due to ortho coupling with H-6 and a significant ortho H-F coupling. H-5 will appear as a triplet-like signal due to similar coupling constants for its meta relationship with H-6 and its ortho relationship with the fluorine atom. H-6, being ortho to the electron-donating amino group, is expected to be the most upfield aromatic proton.
-
Amine and Methyl Protons: The N-H proton typically appears as a broad singlet that can exchange with D₂O. The N-methyl group gives a characteristic singlet around 2.85 ppm[4].
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
Workflow Visualization: ¹H NMR Analysis
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts are highly sensitive to the electronic effects of the substituents, and the fluorine atom will induce characteristic C-F coupling.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | | C-1 (C-NH) | ~148.5 | JC1-F ≈ 10-15 Hz | | C-2 | ~110.0 | JC2-F ≈ 4-6 Hz | | C-3 (C-F) | ~159.0 | JC3-F ≈ 240-250 Hz | | C-4 (C-Br) | ~109.0 | JC4-F ≈ 20-25 Hz | | C-5 | ~126.0 | JC5-F ≈ 5-7 Hz | | C-6 | ~114.0 | No significant C-F coupling | | N-CH₃ | ~30.5 | - |
Expertise & Interpretation:
-
C-F Coupling: The most defining feature is the large one-bond coupling constant (¹JCF) for C-3, which is directly attached to the fluorine atom. This signal will appear as a large doublet. Smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF) will also be observed for other carbons, providing definitive evidence for the fluorine's position[5].
-
Substituent Effects: The C-1 carbon attached to the nitrogen is deshielded. The C-3 carbon attached to the highly electronegative fluorine is significantly deshielded. The C-4 carbon attached to bromine is shielded relative to an unsubstituted carbon, a typical heavy atom effect.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial.
-
Instrumentation: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: Similar to ¹H NMR, with referencing to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3350 - 3450 | N-H Stretch (Secondary Amine) | Medium, Sharp |
| 3000 - 3100 | Aromatic C-H Stretch | Medium |
| 2800 - 2950 | Aliphatic C-H Stretch (CH₃) | Medium |
| ~1610, ~1500 | C=C Aromatic Ring Stretch | Strong-Medium |
| 1335 - 1250 | Aromatic C-N Stretch | Strong |
| 1200 - 1250 | C-F Stretch | Strong |
| 550 - 650 | C-Br Stretch | Medium-Strong |
Expertise & Interpretation:
-
N-H Stretch: As a secondary amine, this compound is expected to show a single, relatively sharp N-H stretching band in the 3350-3450 cm⁻¹ region[6]. This distinguishes it from primary amines (two bands) and tertiary amines (no band)[6][7].
-
C-N and C-Halogen Stretches: A strong band for the aromatic C-N stretch is expected between 1335-1250 cm⁻¹[6][8]. The C-F and C-Br stretches will appear as strong bands in the fingerprint region, providing further evidence for their presence.
-
Aromatic Region: Aromatic C-H stretches appear just above 3000 cm⁻¹, and characteristic ring stretching vibrations are observed around 1610 and 1500 cm⁻¹[9].
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Workflow Visualization: IR Spectroscopy Analysis
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound. The fragmentation pattern observed, particularly under Electron Ionization (EI), offers a molecular fingerprint that can confirm the structure.
Table 4: Predicted Major Ions in EI-MS
| m/z (Mass-to-Charge Ratio) | Ion Assignment | Key Feature |
| 203/205 | [M]⁺˙ (Molecular Ion) | 1:1 ratio, characteristic of one Br atom |
| 188/190 | [M - CH₃]⁺ | Loss of the methyl group |
| 124 | [M - Br]⁺ | Loss of the bromine radical |
| 95 | [M - Br - HCN]⁺ | Subsequent loss of HCN from the aniline ring |
Expertise & Interpretation:
-
Molecular Ion Peak: The most critical feature is the molecular ion (M⁺˙) peak. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), this peak will appear as a pair of signals of almost equal intensity, separated by 2 m/z units (at m/z 203 and 205). This is a definitive confirmation of the presence of one bromine atom in the molecule[10].
-
Fragmentation Pathways: Fragmentation is the dissociation of the unstable molecular ion[11]. For this molecule, a common fragmentation pathway is alpha-cleavage, leading to the loss of the methyl group to form the [M - CH₃]⁺ ion (m/z 188/190). Another major fragmentation is the loss of the bromine radical to give a fragment at m/z 124. Further fragmentation of the aromatic ring structure can also occur[12].
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum, paying close attention to the molecular ion and the bromine isotopic pattern.
Workflow Visualization: GC-MS Analysis
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic use of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra are defined by the characteristic couplings to the fluorine atom. IR spectroscopy confirms the presence of the secondary amine and carbon-halogen functional groups. Finally, mass spectrometry provides definitive proof of the molecular weight and the presence of a single bromine atom through its distinct isotopic signature. Together, these techniques provide a self-validating system for the unambiguous structural confirmation of the title compound, which is essential for its application in research and development.
References
- Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Li, L., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry.
- Supporting Information. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.
- Gisewhite, R. E., et al. (2023). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. Environmental Science & Technology.
- Berger, S. (n.d.). An Overview of Fluorine NMR. ResearchGate.
- Sagan, F., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. Molecules.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.
- Wikipedia. (2023). Fragmentation (mass spectrometry).
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3-fluoro-N-methylaniline
Abstract
4-Bromo-3-fluoro-N-methylaniline is a substituted aromatic amine of interest in synthetic chemistry, potentially serving as a building block for pharmaceuticals and advanced materials. A precise understanding of its molecular structure is paramount for its application and quality control. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destructive method for detailed structural elucidation. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound. It combines a theoretical prediction of the spectrum—based on established principles of substituent effects and spin-spin coupling—with a detailed, field-proven experimental protocol for data acquisition and analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for the characterization of complex organic molecules.
Theoretical Prediction of the ¹H NMR Spectrum
A robust analysis of an NMR spectrum begins with a sound theoretical prediction. By dissecting the molecule's structure and the electronic influence of its substituents, we can anticipate the chemical shifts, integration, and multiplicity of each proton signal.
Molecular Structure and Proton Environments
The structure of this compound contains five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum:
-
Three aromatic protons (labeled H-2, H-5, H-6)
-
One amine proton (N-H)
-
Three methyl protons (-CH₃)
The numbering of the aromatic ring is standard, starting from the carbon bearing the N-methylamino group as C-1.
Caption: Molecular structure with labeled proton environments.
Analysis of Substituent Effects on Chemical Shifts (δ)
The chemical shift of an aromatic proton is highly sensitive to the electronic environment, which is modulated by the substituents on the ring.[1] The position of a signal is determined by the balance of shielding (upfield shift) and deshielding (downfield shift) effects.[2]
-
-NHCH₃ (N-methylamino) Group: This is a powerful electron-donating group (EDG) through resonance, donating its lone pair of electrons into the aromatic π-system. This increases electron density, particularly at the ortho (C-2, C-6) and para (C-4) positions, causing significant shielding (upfield shift).[1]
-
-F (Fluoro) Group: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deshields nearby protons. However, it also has lone pairs that can participate in resonance donation (+R), which is a shielding effect. For protons, the strong -I effect typically dominates, but the +R effect cannot be ignored.
-
-Br (Bromo) Group: Bromine is also electronegative (inductive withdrawal, -I) and has lone pairs for resonance donation (+R). Its inductive effect is weaker than fluorine's, but its resonance donation is also less effective.
Net Effect on Aromatic Protons:
-
H-2: Located ortho to the strongly donating -NHCH₃ group and meta to the -F group. The primary influence will be the strong shielding from the amino group, placing it relatively upfield.
-
H-5: Positioned para to the -NHCH₃ group, ortho to the -Br, and meta to the -F. The resonance donation from the amino group will be a significant shielding factor. However, the inductive effects of the adjacent halogens will counteract this, likely resulting in a downfield shift compared to H-2 and H-6.
-
H-6: Situated ortho to the -NHCH₃ group and meta to the -Br. Similar to H-2, it will be strongly shielded by the amino group, causing an upfield shift.
Prediction of Spin-Spin Coupling (J)
Spin-spin coupling provides crucial information about the connectivity of protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled nuclei.
-
Proton-Proton (HH) Coupling:
-
ortho-coupling (³JHH): Occurs between protons on adjacent carbons (e.g., H-5 and H-6). Typically in the range of 7-10 Hz.[3]
-
meta-coupling (⁴JHH): Occurs between protons separated by three bonds (e.g., H-2 and H-6). It is significantly smaller, around 2-3 Hz.[4]
-
para-coupling (⁵JHH): Rarely observed as it is typically <1 Hz.
-
-
Proton-Fluorine (HF) Coupling: Fluorine (¹⁹F) has a nuclear spin of I=½, just like a proton, and it couples strongly to protons.[5]
Predicted Spectrum Summary
Based on the analysis of substituent effects and coupling interactions, the following ¹H NMR spectrum is predicted.
| Proton Signal | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-5 | ~7.15 | 1H | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8.5 Hz, ⁴J(H5-F) ≈ 6.0 Hz |
| H-2 | ~6.80 | 1H | Doublet of doublets (dd) | ³J(H2-F) ≈ 9.0 Hz, ⁴J(H2-H6) ≈ 2.5 Hz |
| H-6 | ~6.65 | 1H | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8.5 Hz, ⁴J(H6-H2) ≈ 2.5 Hz |
| N-H | ~3.6-4.0 | 1H | Broad singlet (br s) | N/A |
| -CH₃ | ~2.85 | 3H | Singlet (s) | N/A |
Note: The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It may also exhibit coupling to the methyl protons under certain conditions.
Experimental Protocol for Spectrum Acquisition
Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible NMR data. This protocol is designed to be a self-validating system for the analysis of this compound.
Sample Preparation
The quality of the NMR spectrum is profoundly dependent on proper sample preparation.
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its ability to dissolve a wide range of compounds and its single residual peak at 7.26 ppm.[7][8]
-
Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.[9]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[10] If an internal standard is required for quantitative analysis, a small amount of tetramethylsilane (TMS) can be added, although the residual solvent peak is often sufficient for referencing.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
Caption: Standardized workflow for NMR sample preparation.
NMR Instrument Parameters (400 MHz Spectrometer)
The following parameters provide a robust starting point for data acquisition.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative 1D proton spectra. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise for a ~15 mg sample. |
| Acquisition Time (AQ) | ~4 s | Ensures high digital resolution. |
| Relaxation Delay (D1) | 2 s | Allows for adequate relaxation of protons, important for accurate integration. |
| Spectral Width (SW) | 20 ppm | Covers the full range of expected proton chemical shifts. |
| Receiver Gain (RG) | Auto-adjust | Instrument optimizes gain to prevent signal clipping. |
| Shimming | Gradient shimming | Automated procedure to optimize magnetic field homogeneity. |
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial function to correct any baseline distortions.
-
Referencing: Calibrate the spectrum by setting the residual CDCl₃ peak to 7.26 ppm.
-
Integration: Integrate all signals to determine the relative ratio of protons. The three aromatic signals and the N-H signal should each integrate to 1, while the methyl signal should integrate to 3.
Interpretation and Structural Confirmation
The final step is to correlate the processed experimental spectrum with the theoretical prediction to confirm the molecular structure.
Peak Assignment and Coupling Analysis
The aromatic region of the spectrum will contain three distinct signals. A detailed analysis of their multiplicities (splitting patterns) is key to unambiguous assignment.
-
The signal for H-5 is expected to be a doublet of doublets (dd), resulting from a large ortho coupling to H-6 (~8.5 Hz) and a medium meta coupling to the fluorine (~6.0 Hz).
-
The signal for H-2 will also be a doublet of doublets, but its splitting will arise from a large ortho coupling to the fluorine (~9.0 Hz) and a small meta coupling to H-6 (~2.5 Hz).
-
The signal for H-6 is predicted to be a doublet of doublets, split by H-5 with a large ortho coupling (~8.5 Hz) and by H-2 with a small meta coupling (~2.5 Hz). Note that the para coupling to fluorine is expected to be negligible or very small.
The N-methyl group should appear as a sharp singlet integrating to three protons, while the N-H proton will likely be a broad singlet due to quadrupole broadening from the nitrogen atom and possible chemical exchange.
Caption: Primary spin-spin (J-coupling) interactions in the aromatic system.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with theoretical prediction and followed by rigorous experimental execution and detailed analysis, allows for the complete and unambiguous assignment of all proton signals. The characteristic chemical shifts, driven by the interplay of the electron-donating amino group and the electron-withdrawing halogens, combined with the distinctive HH and HF coupling patterns, provide a unique spectroscopic fingerprint. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring its identity and purity for downstream applications in research and development.
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Reactivity of 4-Bromo-3-fluoro-N-methylaniline
An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 4-Bromo-3-fluoro-N-methylaniline
Abstract
This compound is a halogenated aromatic amine that serves as a highly versatile and strategic building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling, an electron-withdrawing fluorine atom, and a nucleophilic N-methylamino group, provides multiple, distinct sites for chemical modification. This guide offers a comprehensive analysis of the compound's reactivity, grounded in an understanding of its electronic and steric properties. We will explore its utility in cornerstone synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Detailed, field-proven protocols are provided, explaining the causality behind experimental choices to empower researchers in drug discovery, materials science, and agrochemical development to effectively leverage this powerful synthetic intermediate.
Introduction to this compound
The strategic functionalization of aromatic cores is a fundamental pursuit in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Halogenated anilines are particularly prized for their dual reactivity, allowing for transformations at both the aromatic ring and the amino group.[3] this compound emerges as a significant intermediate, offering a trifecta of functional groups that can be manipulated with high selectivity.
Molecular Structure and Physicochemical Properties
The compound's structure is defined by an aniline core substituted with bromine at the C4 position, fluorine at the C3 position, and a methyl group on the amine nitrogen. This arrangement dictates its reactivity, solubility, and electronic properties. While specific experimental data for the N-methylated compound is less common than its 2-methyl isomer, its properties can be reliably inferred.
| Property | Value | Source |
| CAS Number | 1233513-02-4 | [4] |
| Molecular Formula | C₇H₇BrFN | [4] |
| Molecular Weight | 204.04 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Key Reactive Sites | C4-Br bond, N-H bond, Aromatic Ring | [3][5] |
The Strategic Importance of Halogenated Anilines
Halogenated anilines are foundational in medicinal chemistry and materials science for several reasons:
-
Orthogonal Reactivity: The aryl halide (in this case, bromide) provides a handle for transition-metal-catalyzed reactions, while the amine can undergo a separate set of transformations (e.g., acylation, alkylation).[3]
-
Modulation of Physicochemical Properties: The presence of halogens, particularly fluorine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making them crucial for tuning the properties of active pharmaceutical ingredients (APIs).[2]
-
Synthetic Versatility: They serve as precursors to a vast array of more complex heterocyclic and polycyclic aromatic systems.[1]
Electronic and Steric Effects on Reactivity
The reactivity of this compound is not random; it is a predictable consequence of the electronic interplay between its substituents. Understanding these effects is critical for designing successful synthetic strategies.
Analysis of Substituent Effects: A Triad of Control
The molecule's reactivity is governed by three key features:
-
The C-Br Bond (Position 4): The carbon-bromine bond is the primary site for oxidative addition to a low-valent palladium catalyst. This makes it the most important electrophilic center for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3][6]
-
The C-F Bond (Position 3): Fluorine is the most electronegative element and exerts a strong electron-withdrawing effect through induction (-I effect). This lowers the electron density of the aromatic ring, which in turn makes the C-Br bond more susceptible to oxidative addition, often accelerating the rate-limiting step of catalytic cycles.[7]
-
The N-Methylamino Group (Position 1): The nitrogen's lone pair of electrons exerts a powerful electron-donating effect through resonance (+R effect), activating the ring towards electrophilic attack. However, given the existing substitution, its primary role is as a nucleophile. The methyl group provides slightly more steric bulk than a primary amine and influences the nitrogen's basicity and nucleophilicity.
Caption: Logical relationship of substituents to reactivity.
Key Transformations: Palladium-Catalyzed Cross-Coupling
The most powerful and common application of this substrate is in palladium-catalyzed cross-coupling, which allows for the modular construction of complex molecules. The C-Br bond is the exclusive site for these reactions under standard conditions.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction is ideal for introducing new aryl or vinyl substituents at the C4 position.
Causality of Protocol Choices:
-
Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a classic, reliable choice that is often effective for aryl bromides.[8][9]
-
Base: A base like K₃PO₄ or K₂CO₃ is essential for the transmetalation step, where the organic group is transferred from boron to palladium. The choice of base can influence reaction rate and prevent side reactions.
-
Solvent: A two-phase system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., Dioxane, DMF) is typically used to dissolve both the organic and inorganic reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture).
-
Reaction: Heat the mixture with vigorous stirring at 90-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig Amination: Constructing Arylamine Scaffolds
This reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds.[10][11] It allows the coupling of the aryl bromide with a primary or secondary amine, enabling the synthesis of complex diarylamines or N-aryl alkylamines.
Causality of Protocol Choices:
-
Ligand: This is the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are required to promote the reductive elimination step, which is often the turnover-limiting step, and to stabilize the palladium intermediates.[10][12]
-
Precatalyst: Using a pre-catalyst (a stable Pd(II) source that is easily reduced in situ to the active Pd(0) species) can improve reproducibility.
-
Base: A strong, non-nucleophilic base like NaOt-Bu or KOt-Bu is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[13]
Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst (e.g., an XPhos-based G3 precatalyst, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (NaOt-Bu, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.
-
Reaction: Seal the tube and heat the mixture at 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with a suitable solvent like ether or ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Caption: Proposed two-step synthesis of the title compound.
Safety, Handling, and Storage
As a halogenated aniline, this compound should be handled with care, assuming a hazard profile similar to its structural analogues. [4][14] Summary of Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled. [14][15]* Irritation: Causes skin irritation and serious eye irritation. [16][17]* Organ Toxicity: May cause respiratory irritation. [17]
Hazard Statement Description H302 Harmful if swallowed. [14] H312 Harmful in contact with skin. [14] H315 Causes skin irritation. [14] H319 Causes serious eye irritation. [14] | H332 | Harmful if inhaled. [14]|
Recommended Precautions:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [4]Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. [15]Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]* Disposal: Dispose of waste material at a licensed chemical destruction plant in accordance with local, state, and federal regulations. [4]
Conclusion and Future Outlook
This compound is a quintessential example of a modern synthetic building block, engineered for versatility and selectivity. Its true power lies in the predictable and orthogonal reactivity of its functional groups. The C-Br bond serves as a reliable anchor for palladium-catalyzed cross-coupling reactions, allowing for the systematic and modular construction of complex molecular architectures. The fluorine and N-methylamino groups provide the means to fine-tune the electronic and physical properties of the final compound. For researchers in drug development and materials science, mastering the reactivity of this compound opens a direct and efficient pathway to novel molecules with tailored functions. Future research will likely focus on incorporating this scaffold into new therapeutic agents and functional organic materials.
References
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- PubMed. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
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- MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
- ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
- PubChem. (n.d.). N-bromo-4-fluoro-3-methylaniline | C7H7BrFN | CID 172710466.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
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A Comprehensive Technical Guide to the Isomers of 4-Bromo-3-fluoro-N-methylaniline for Drug Development Professionals
An in-depth technical guide or whitepaper on the core.
Introduction: The Strategic Importance of Substituted Anilines
Substituted anilines are a cornerstone in medicinal chemistry, serving as pivotal intermediates and pharmacophores in a wide array of therapeutic agents.[1][2] Their synthetic versatility and ability to engage in crucial biological interactions, such as hydrogen bonding, make them a privileged scaffold in drug design.[1][3] However, the aniline moiety is not without its challenges, as it can be susceptible to metabolic bioactivation, potentially leading to toxicity.[4][5] This underscores the importance of precise structural modifications to fine-tune a compound's pharmacological and toxicological profile. The strategic placement of substituents, such as halogens, on the aniline ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. This guide focuses on the isomers of 4-bromo-3-fluoro-N-methylaniline, a class of compounds with significant potential in the development of novel therapeutics.
Isomeric Landscape of Bromo-Fluoro-N-methylaniline
The constitutional isomers of bromo-fluoro-N-methylaniline are numerous. For the purpose of this guide, we will focus on the regioisomers derived from the N-methylation of bromo-fluoroanilines. The specific substitution pattern of this compound presents a unique set of challenges and opportunities in terms of synthesis and biological activity. Understanding the distinct properties of each isomer is critical for rational drug design.
Below is a diagram illustrating the potential regioisomers of bromo-fluoro-N-methylaniline, highlighting the complexity and the need for precise synthetic and analytical methods.
Caption: Potential regioisomers of bromo-fluoro-N-methylaniline.
Synthesis of this compound Isomers
The synthesis of halogenated anilines and their N-alkylated derivatives often involves a multi-step process. A common strategy is the electrophilic halogenation of a suitable aniline precursor, followed by N-alkylation. The regioselectivity of the halogenation step is a critical consideration and is influenced by the directing effects of the substituents already present on the aromatic ring.
General Synthetic Workflow
The following diagram outlines a general workflow for the synthesis of a specific isomer, this compound.
Caption: A generalized synthetic pathway for this compound.
Protocol: Synthesis of 4-Bromo-3-fluoroaniline
This protocol describes a representative method for the regioselective bromination of an aniline derivative.
-
Dissolution: Dissolve 3-fluoroaniline (1 equivalent) in a suitable solvent such as acetonitrile.
-
Cooling: Cool the solution to 0-5 °C in an ice bath to control the exothermic reaction.
-
Bromination: Add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise to the cooled solution while stirring. The use of NBS is a common and effective method for the bromination of anilines.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol: N-Methylation of 4-Bromo-3-fluoroaniline
-
Dissolution: Dissolve 4-bromo-3-fluoroaniline (1 equivalent) and a base such as sodium hydride (1.2 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Methylation: Add methyl iodide (1.1 equivalents) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to yield this compound.
Separation and Purification of Isomers
The separation of regioisomers is often a significant challenge due to their similar physical properties. Chromatographic techniques are typically the methods of choice.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the separation of closely related isomers.[6] The choice of column, mobile phase composition, and additives are critical for achieving optimal resolution. Ion-pair chromatography can also be employed to enhance the separation of ionizable compounds like anilines.[6]
Gas Chromatography (GC)
For volatile and thermally stable compounds, gas chromatography can be an effective separation method.[7] The choice of the stationary phase is crucial for resolving isomers.
Crystallization
Fractional crystallization can sometimes be used to separate isomers if there are sufficient differences in their solubilities and crystal packing.
Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous identification of each isomer.
| Technique | Information Provided |
| ¹H NMR | Provides information on the number and connectivity of protons. Chemical shifts and coupling constants are highly sensitive to the substitution pattern on the aromatic ring. |
| ¹³C NMR | Reveals the number of unique carbon environments. |
| ¹⁹F NMR | Directly observes the fluorine atom, providing information about its chemical environment. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern, confirming the elemental composition. |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the molecule in the solid state.[8] |
Analytical Workflow
The following diagram illustrates a typical workflow for the separation and structural elucidation of the synthesized isomers.
Caption: Workflow for the separation and structural analysis of isomers.
Applications in Drug Development
Substituted anilines are prevalent in a wide range of pharmaceuticals, including kinase inhibitors for oncology.[1] The specific halogenation pattern of this compound and its isomers can be leveraged to:
-
Modulate Potency and Selectivity: The electronic nature of the bromo and fluoro substituents can influence the binding affinity of the molecule to its biological target.
-
Improve Pharmacokinetic Properties: Halogenation can impact a compound's lipophilicity, membrane permeability, and metabolic stability.
-
Block Metabolic Hotspots: Introducing substituents can prevent undesirable metabolic transformations, thereby reducing the formation of reactive metabolites and potential toxicity.[9]
Conclusion
The isomers of this compound represent a valuable class of building blocks for medicinal chemistry and drug discovery. A thorough understanding of their synthesis, separation, and characterization is paramount for their effective utilization in the development of novel therapeutic agents. The protocols and workflows presented in this guide provide a solid foundation for researchers to explore the potential of these compounds. As with any aniline-containing compound, careful consideration of potential metabolic liabilities is essential throughout the drug development process.
References
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- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- Ibhazehiebo, K., et al. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Inorganic Biochemistry, 82(1-4), 113-121.
- BenchChem. (n.d.). Potential applications of substituted anilines in medicinal chemistry.
- ResearchGate. (n.d.). Schematic diagram of separation and identification of regioisomers and....
- BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds.
- ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?.
- BenchChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.
- ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- Google Patents. (n.d.). CN100360534C - Separation of regioisomers of metal phthalocyanines.
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- BenchChem. (n.d.). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
- ResearchGate. (2025, August 7). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.
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- ResearchGate. (n.d.). GC separation of chloroaniline and bromoaniline isomers on the....
- NIH. (2021, January 25). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites.
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Synthesis of 4-Bromo-3-fluoro-N-methylaniline derivatives
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-fluoro-N-methylaniline Derivatives
Introduction: Strategic Importance in Modern Chemistry
Halogenated anilines are foundational building blocks in the synthesis of complex organic molecules, serving as crucial intermediates in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Among these, this compound and its derivatives represent a class of compounds with significant potential. The specific arrangement of substituents on the aniline ring—a bromine atom, a fluorine atom, and an N-methyl group—provides a unique combination of steric and electronic properties, along with multiple reactive sites for further chemical modification.[3][4]
The bromine atom at the 4-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4] The fluorine atom at the 3-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which is a highly sought-after feature in drug design.[5] The N-methyl group also plays a critical role in influencing biological activity and pharmacokinetic profiles.[6]
This guide provides a comprehensive overview of the synthetic strategies for preparing this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and rationale that govern these transformations. We will explore the key challenges, such as achieving regioselectivity during halogenation and performing efficient and selective N-alkylation, while grounding our discussion in authoritative and field-proven methodologies.
Retrosynthetic Analysis
A logical retrosynthetic approach is crucial for designing a robust and efficient synthesis. The target molecule, this compound, can be disconnected in a few strategic ways. The most direct approach involves the N-methylation of a pre-functionalized aniline core. This simplifies the synthesis to two primary challenges: the selective bromination of a fluoroaniline precursor and the subsequent methylation of the amino group.
Caption: Retrosynthetic pathway for this compound.
This analysis identifies 4-Bromo-3-fluoroaniline as the key intermediate.[5][7] Our synthetic strategy will therefore focus on the initial preparation of this core structure, followed by its conversion to the final N-methylated product.
Part 1: Synthesis of the Core Intermediate: 4-Bromo-3-fluoroaniline
The synthesis of 4-Bromo-3-fluoroaniline is most effectively achieved through the electrophilic bromination of 3-fluoroaniline. The directing effects of the substituents on the aromatic ring are paramount in this transformation. The amino group (-NH₂) is a powerful activating, ortho-, para-director, while the fluorine atom (-F) is a deactivating, ortho-, para-director. The synergy of these effects strongly favors substitution at the positions ortho and para to the amino group. Given that the position para to the amino group is also meta to the fluorine, it is the most sterically accessible and electronically favored site for bromination.
Causality in Reagent Selection
While molecular bromine (Br₂) can be used, it often leads to over-bromination due to the high reactivity of the aniline substrate.[8] A milder and more selective brominating agent is therefore preferred. N-Bromosuccinimide (NBS) is an excellent choice as it provides a controlled, low-concentration source of electrophilic bromine, minimizing the formation of di- or tri-brominated byproducts.[1] Copper-catalyzed methods using NaBr have also been developed for highly practical and regioselective bromination of anilines under mild conditions.[8]
Experimental Protocol: Regioselective Bromination
This protocol is adapted from established methods for the bromination of substituted anilines.[1]
Workflow for Bromination of 3-Fluoroaniline
Caption: Step-by-step workflow for the synthesis of 4-Bromo-3-fluoroaniline.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoroaniline (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 10 °C using an ice bath. This is critical to control the exothermic nature of the reaction and enhance selectivity.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at 10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-3-fluoroaniline.[9]
| Parameter | Condition | Rationale / Expected Outcome |
| Starting Material | 3-Fluoroaniline | Provides the required fluoroaniline backbone. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Ensures controlled, regioselective monobromination.[1] |
| Solvent | Acetonitrile or DMF | Common polar aprotic solvents for this transformation. |
| Temperature | 10 °C | Mitigates side reactions and improves selectivity. |
| Yield | >80% | High yields are reported for similar aniline brominations.[10] |
Part 2: N-Methylation of 4-Bromo-3-fluoroaniline
The introduction of a methyl group onto the nitrogen atom of 4-Bromo-3-fluoroaniline is the final step to achieve the target molecule. Classical methods often rely on toxic alkylating agents like methyl iodide or dimethyl sulfate, which generate significant waste.[6] Modern synthetic chemistry favors more sustainable approaches, such as catalytic N-methylation using methanol as a green and inexpensive C1 source.[11][12]
Mechanism: Ruthenium-Catalyzed "Borrowing Hydrogen"
This transformation is elegantly achieved through a "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism, often catalyzed by transition metal complexes, particularly those based on Ruthenium (Ru).[6][13][14]
The catalytic cycle proceeds via several key steps:
-
Dehydrogenation: The Ruthenium catalyst temporarily "borrows" hydrogen from methanol, oxidizing it to formaldehyde in situ.
-
Condensation: The aniline derivative reacts with the highly reactive formaldehyde to form a hemiaminal, which then dehydrates to an imine intermediate.
-
Reduction: The Ru-hydride species, formed in the first step, then reduces the imine to the desired N-methylated aniline, regenerating the active catalyst.
This process is highly atom-economical, with water being the only stoichiometric byproduct.[11]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent and Degassing: Add a solvent system, typically a mixture like 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography to yield the desired biaryl derivative.
Conclusion
The synthesis of this compound and its derivatives is a strategically important endeavor for the discovery of novel bioactive compounds and functional materials. This guide has outlined a robust and modern synthetic pathway, beginning with the highly regioselective bromination of 3-fluoroaniline and culminating in an efficient, atom-economical N-methylation using a catalytic borrowing hydrogen approach. The utility of the final product as a versatile scaffold was demonstrated through its application in palladium-catalyzed cross-coupling reactions. By understanding the chemical principles behind each step—from substituent directing effects to catalytic mechanisms—researchers can confidently and effectively produce these valuable chemical entities.
References
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A Professional's Guide to the Safe Handling of 4-Bromo-3-fluoro-N-methylaniline
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 4-Bromo-3-fluoro-N-methylaniline. As a substituted halogenated aniline, this compound is a valuable intermediate in organic synthesis but requires rigorous safety protocols due to its inherent hazard profile.[1][2] The following guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a proactive and informed approach to laboratory safety.
Compound Profile and Hazard Overview
This compound is an aromatic amine whose utility in synthetic chemistry is predicated on the specific reactivity conferred by its substituents.[2] However, the same electronic properties, combined with the toxicological characteristics of the aniline class, necessitate careful handling.[3][4] This guide prioritizes mitigating exposure risk by establishing a comprehensive understanding of the compound's properties and potential hazards.
Table 1: Compound Identification and Physicochemical Properties
| Property | Data | Source(s) |
|---|---|---|
| Chemical Name | This compound | N/A |
| CAS Number | 461913-02-4 | [1] |
| Molecular Formula | C₇H₇BrFN | [1] |
| Molecular Weight | 204.04 g/mol | [1] |
| Physical Form | Solid | [5] |
| Boiling Point | 239.0 ± 30.0 °C (Predicted) | [1] |
| Storage Conditions | Store at 2-8°C, sealed in a dry, dark place. |[5] |
Note: Safety data for the structurally similar compound 4-Bromo-3-fluoro-2-methylaniline (CAS: 127408-03-1) is heavily referenced due to a greater availability of published safety sheets. The toxicological profiles are expected to be very similar.
Comprehensive Hazard Analysis
A thorough risk assessment begins with a clear identification of the hazards. Based on the Globally Harmonized System (GHS), this compound is classified as hazardous through multiple exposure routes.
GHS Hazard Classification
The primary risks associated with this compound are acute toxicity and irritation.[6][7][8] The "Warning" signal word indicates a moderate level of hazard.[5][6]
Table 2: GHS Classification for Structurally Similar Anilines
| Hazard Statement | GHS Classification | Description | Source(s) |
|---|---|---|---|
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [6][8] |
| H312 | Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. | [6][8] |
| H332 | Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. | [6][8] |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | [6][8] |
| H319 | Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation. | [6][8] |
| H335 | STOT - Single Exposure (Category 3) | May cause respiratory irritation. |[8][9] |
Toxicological Profile: Understanding the Risks
Exposure can lead to both localized and systemic health effects. The primary concern with aniline derivatives is systemic toxicity following absorption through the skin, lungs, or digestive tract.[4]
-
Inhalation: Inhaling dust can cause irritation to the respiratory tract.[7] Due to its "harmful if inhaled" classification, systemic effects following absorption from the lungs are a significant concern.[6][8]
-
Dermal Contact: The compound is classified as harmful in contact with skin and causes skin irritation.[6][8] Anilines are readily absorbed through the skin, which can contribute significantly to systemic toxicity.[4] Prolonged contact may lead to redness, itching, and inflammation.[7]
-
Eye Contact: Direct contact with the solid or its dust can cause serious eye irritation, characterized by redness, pain, and potential damage.[6][7]
-
Ingestion: Swallowing the compound is harmful and can lead to systemic poisoning.[6][8]
Caption: Routes of exposure and their primary health effects.
A Proactive Safety Framework: The Hierarchy of Controls
To ensure safety, we must implement a multi-layered defense strategy known as the hierarchy of controls. This framework prioritizes the most effective measures first, with personal protective equipment serving as the final barrier.
Engineering Controls (Primary Barrier)
The most crucial step is to physically separate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[3][10] This is non-negotiable, as it contains dusts and potential vapors at the source.
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of any fugitive emissions.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[3][10]
Administrative Controls (Safe Work Practices)
These are the procedures and policies that dictate how work is performed safely.
-
Designated Areas: Clearly mark and designate specific areas within the lab for handling this compound.
-
Training: All personnel must receive documented training on the hazards and safe handling procedures outlined in this guide and the material's Safety Data Sheet (SDS) before beginning work.[3]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[6][7] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][9]
Personal Protective Equipment (PPE) (Last Line of Defense)
PPE is essential but must not be relied upon as the primary means of protection. It is the final barrier between you and the chemical.
Table 3: Required PPE for Handling this compound
| Protection | Specification | Rationale |
|---|---|---|
| Eye/Face | Tightly fitting safety goggles with side shields, conforming to EN166 (EU) or NIOSH (US) standards.[6][11] | Protects against dust particles and accidental splashes. |
| Hand | Chemical-resistant gloves (Nitrile rubber is a suitable choice for solids and incidental contact).[9][12] | Prevents skin contact, irritation, and dermal absorption.[6] Gloves must be inspected before use and changed immediately if contaminated. |
| Body | A buttoned, full-length laboratory coat.[12] | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with a particulate filter is required if there is any risk of generating dust outside of a fume hood, or if exposure limits are exceeded.[6][9] | Prevents inhalation of harmful dust.[7] |
Standard Operating Procedures (SOPs)
Adherence to validated protocols is key to ensuring reproducible science and personal safety.
Protocol 1: Safe Handling and Dispensing
-
Preparation: Before retrieving the compound, verify the fume hood is functioning correctly. Ensure a chemical spill kit is available.[12]
-
Don PPE: Put on all required PPE as listed in Table 3.
-
Transfer: Retrieve the container from its storage location (2-8°C). Allow it to equilibrate to room temperature inside the fume hood before opening to prevent moisture condensation.
-
Dispensing: Perform all weighing and transfers deep within the fume hood. Use a spatula to carefully transfer the solid, avoiding actions that could generate dust. Use weighing paper or a tared container.
-
Sealing: Immediately after dispensing, securely close the primary container.
-
Cleanup: Clean the spatula and any surfaces within the fume hood. Dispose of any contaminated materials (e.g., weighing paper, gloves) into a designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first) to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly.
Caption: A decision tree for responding to chemical spills.
First Aid Measures
Immediate and correct first aid is vital. Always seek professional medical attention following any exposure.
Table 4: First Aid Summary
| Exposure Route | First Aid Protocol | Source(s) |
|---|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][7][11] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [6][7][11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if easy to do. Seek immediate medical attention. | [6][9][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [6][11]|
Waste Management and Disposal
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. [11]* Chemical Waste: Unused compound or solutions must be disposed of as hazardous chemical waste. Do not pour down the drain. [11]* Compliance: All waste disposal must be conducted through a licensed chemical disposal service in strict accordance with local, state, and federal regulations. [6][11][13]
Conclusion
This compound is a potent chemical intermediate that can be used safely when its hazards are understood and respected. The foundation of safety rests on the consistent application of the hierarchy of controls: prioritizing engineering solutions like fume hoods, adhering to strict administrative protocols, and diligently using appropriate personal protective equipment. By integrating these principles into every workflow, researchers can mitigate risks and maintain a secure laboratory environment.
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An In-Depth Guide to the Material Safety of 4-Bromo-3-fluoro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Author's Note: This guide addresses the material safety data for 4-Bromo-3-fluoro-2-methylaniline (CAS: 127408-03-1) . While the user query specified the N-methyl isomer, comprehensive and verifiable safety data is predominantly available for the 2-methyl isomer. As structural isomers can have different physicochemical and toxicological properties, the information herein should be used as a close but distinct reference. Professionals handling 4-Bromo-3-fluoro-N-methylaniline should treat it with, at minimum, the same level of caution outlined below and seek a specific Safety Data Sheet (SDS) from their supplier.
Introduction: A Proactive Approach to Laboratory Safety
4-Bromo-3-fluoro-2-methylaniline is a halogenated aniline derivative utilized as a building block in organic synthesis, particularly within pharmaceutical and agrochemical research.[1] Its molecular structure, featuring bromine, fluorine, and methyl substituents on the aniline core, imparts specific reactivity that is valuable for creating more complex molecules.[1] However, these same features necessitate a thorough understanding of its potential hazards. This guide moves beyond a simple recitation of safety data, providing a framework for proactive risk assessment and management when handling this compound. The protocols and insights provided are designed to be self-validating, ensuring that safety is an integral component of the experimental design.
Section 1: Core Chemical Identity and Physicochemical Properties
A foundational element of safety is understanding the substance's basic properties. These characteristics influence its behavior under various laboratory conditions and inform appropriate storage and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 127408-03-1 | [2][3] |
| Molecular Formula | C₇H₇BrFN | [3][4] |
| Molecular Weight | 204.04 g/mol | [3][4] |
| Physical Form | Solid; Crystalline solid/powder described as faint red to very dark red or beige to brown. | [1][5][6] |
| Boiling Point | 244.5 ± 35.0 °C at 760 mmHg | [5] |
| Flash Point | 101.7 ± 25.9 °C | [5] |
| Storage Temperature | Recommended: 2-8°C or 4°C, protected from light, sealed in a dry environment. | [5][7] |
| Purity | Typically available in purities of 95-98%. | [4][5] |
Section 2: Hazard Identification and GHS Classification
4-Bromo-3-fluoro-2-methylaniline is classified as a hazardous substance under the Globally Harmonized System (GHS).[3] Understanding these classifications is critical for appreciating the potential routes of exposure and the primary health risks involved.
GHS Hazard Pictogram:
Primary Hazard Statements: [3][4][8]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The following diagram illustrates the logical flow of hazard recognition and the corresponding primary precautionary measures.
Caption: Core hazards and their corresponding primary protective measures.
Section 3: Proactive Risk Mitigation and Safe Handling
A robust safety culture is built on proactive, not reactive, measures. The following protocols are designed to minimize exposure and mitigate risk from the moment the material enters the laboratory.
Engineering Controls: The First Line of Defense
The primary goal of engineering controls is to isolate personnel from the hazard.
-
Ventilation: All handling of 4-Bromo-3-fluoro-2-methylaniline must occur in a well-ventilated area, preferably within a certified chemical fume hood.[4] This is critical to mitigate the inhalation hazard (H332, H335).
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[4] Facilities storing or using this material should be equipped with an eyewash fountain.[4]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Proper PPE is essential for preventing dermal and ocular exposure. Selections should be based on the specific tasks being performed.[8]
| Protection Type | Specification | Rationale and Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Prevents eye contact that can cause serious irritation (H319).[8][9] |
| Skin Protection | Impervious, flame-resistant clothing (lab coat). Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene). | Prevents skin contact, which is harmful (H312) and causes irritation (H315). Contaminated clothing must be removed immediately and washed before reuse.[2][8] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. If exposure limits are exceeded or dust is generated outside a hood, a full-face respirator with an appropriate particulate filter (Type P) is necessary. | Mitigates the risk of inhaling the harmful dust (H332, H335).[2][8] |
Standard Operating Procedure (SOP) for Safe Handling
This protocol outlines the critical steps for handling the solid compound. The causality for each step is explained to reinforce the safety mindset.
-
Preparation:
-
Action: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Reason: Establishes a controlled environment and ensures emergency preparedness.
-
-
Donning PPE:
-
Action: Don a lab coat, appropriate gloves, and safety goggles.
-
Reason: Adheres to the P280 precautionary statement, providing a barrier against skin and eye contact.[8]
-
-
Weighing and Transfer:
-
Action: Weigh the compound within the fume hood. Use tools (e.g., spatulas) that minimize dust generation.[2] If transferring to a reaction vessel, do so carefully to prevent creating airborne particles.
-
Reason: Directly addresses the inhalation hazard (P261) by preventing the formation of dust clouds.[4]
-
-
During Use:
-
Post-Handling:
-
Action: Clean the work area using wet methods (e.g., a damp cloth) to wipe down surfaces. Avoid dry sweeping.
-
Reason: Prevents residual dust from becoming airborne later.
-
-
Doffing PPE:
-
Action: Remove gloves first, followed by the lab coat and goggles, avoiding contact with the contaminated exterior of the PPE. Wash hands again.
-
Reason: Prevents cross-contamination from used PPE to the user.
-
Storage Protocols
Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[10]
-
Security: The container should be stored locked up (P405) to restrict access to authorized personnel only.[2][8]
Section 4: Emergency Response and First Aid
In the event of an exposure or emergency, a swift and correct response is vital. All personnel must be familiar with these procedures before beginning work.
Emergency Response Workflow
Caption: A generalized workflow for responding to a chemical exposure event.
Specific First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Call a poison center or doctor immediately.[4][8]
-
Skin Contact: Immediately flush skin with plenty of soap and running water for at least 15 minutes while removing all contaminated clothing and shoes.[4] Seek medical attention if irritation occurs or persists.[2] Wash clothing before reuse.[4]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water.[8] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately for medical help.[9]
Firefighting Procedures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[8][9]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.[4]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Section 5: Accidental Release and Disposal
Accidental releases must be managed promptly and safely to prevent wider contamination.
Spill Cleanup Protocol
-
Evacuate: Keep unprotected personnel away and ensure adequate ventilation. Remove all sources of ignition.[4][9]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[4][9]
-
Cleanup: Use dry cleanup procedures.[2] Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled, and closed container for disposal.[2][4] Avoid generating dust.[2]
-
Decontaminate: Wash the spill area down with large amounts of water.[2]
-
Dispose: Dispose of the waste in accordance with all local, regional, and national regulations.[4]
Disposal Considerations
Chemical waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not dispose of it via sewer systems.[9] Always consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Section 6: Toxicological Profile
The toxicological properties of 4-Bromo-3-fluoro-2-methylaniline have not been fully investigated.[11] However, based on the GHS classification, the following is known:
-
Routes of Exposure: Inhalation, eye contact, skin contact, and ingestion are all potential routes of exposure.[4]
-
Acute Effects: It is harmful if inhaled, swallowed, or in contact with the skin.[3]
-
Irritation: Skin contact may lead to inflammation, itching, redness, or pain.[4] Eye contact can cause redness, pain, or severe damage.[4] Inhalation may irritate the lungs and respiratory system.[4]
-
Carcinogenicity: The compound is not classified as a carcinogen by IARC, NTP, or OSHA.[4]
References
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- 4-Bromo-3-fluoro-2-methylaniline SDS. ECHEMI. URL: https://www.echemi.com/sds/4-Bromo-3-fluoro-2-methylaniline-cas-127408-03-1.html
- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. URL: https://www.chemicalbook.com/msds/CB02710435.htm
- 4-Bromo-3-fluoro-2-methylaniline Product Page. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah987ef2d8
- Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-N-METHYLANILINE. ChemicalBook. URL: https://www.chemicalbook.com/msds/CB8423302.htm
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The Strategic Advantage of 4-Bromo-3-fluoro-N-methylaniline in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery, particularly within oncology and immunology, the strategic selection of molecular scaffolds is a critical determinant of clinical success. Substituted anilines have emerged as a "privileged" structural class, forming the core of numerous approved and investigational kinase inhibitors. This technical guide delves into the potential applications of a highly functionalized, yet underexplored, building block: 4-Bromo-3-fluoro-N-methylaniline. We will explore its synthetic accessibility, the nuanced roles of its constituent chemical motifs, and its prospective advantages in the design of next-generation targeted therapeutics. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, providing both theoretical grounding and practical insights into the exploitation of this promising scaffold.
The Rationale: Why this compound?
The pursuit of novel kinase inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge in medicinal chemistry. The this compound scaffold offers a unique convergence of structural features, each contributing to its potential as a superior building block for kinase inhibitor discovery.
-
The Halogenated Aniline Core: The bromo-fluoro-aniline core is a well-established pharmacophore. The aniline nitrogen often serves as a crucial hydrogen bond donor/acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site.[1] The halogen substituents play a multifaceted role:
-
Bromine: The bromine atom at the 4-position can be exploited as a handle for further chemical elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional functionalities that can probe deeper into the kinase active site or modulate physicochemical properties.[2]
-
Fluorine: The fluorine atom at the 3-position can significantly influence the pKa of the aniline nitrogen, impacting its binding affinity.[1] Furthermore, fluorine can form favorable orthogonal interactions with the protein backbone and enhance metabolic stability by blocking potential sites of oxidation.
-
-
The N-Methyl Group: A Subtle but Powerful Modulator: The N-methyl group distinguishes this scaffold from its primary amine counterpart. While seemingly a minor modification, N-methylation can have profound effects on a drug candidate's profile:
-
Improved Pharmacokinetics: N-methylation can enhance metabolic stability and improve oral bioavailability by reducing the susceptibility of the amine to first-pass metabolism.[3][4]
-
Conformational Constraint: The methyl group can introduce a degree of steric hindrance that locks the aniline ring into a more favorable conformation for binding to the target kinase, potentially increasing potency and selectivity.[5]
-
Modulation of Physicochemical Properties: The addition of a methyl group increases lipophilicity, which can be strategically employed to optimize the overall ADME (absorption, distribution, metabolism, and excretion) properties of the final compound.[6]
-
The convergence of these features in a single, synthetically accessible molecule makes this compound a compelling starting point for the design of novel kinase inhibitors.
Synthetic Accessibility: A Practical Approach
A key advantage of any chemical scaffold is its ease of synthesis. This compound can be prepared in a straightforward, two-step sequence from commercially available starting materials.
Step 1: Bromination of 3-fluoro-2-methylaniline
The synthesis begins with the regioselective bromination of 3-fluoro-2-methylaniline. This transformation can be efficiently achieved using N-Bromosuccinimide (NBS) as the brominating agent.
Experimental Protocol:
-
To a solution of 3-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), cool the reaction mixture to 0-10 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the internal temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-bromo-3-fluoro-2-methylaniline can be purified by column chromatography or recrystallization to yield the desired product.
| Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Acetonitrile | 10 -> 25 | 1-2 | ~67 |
| DMF | 0 -> 20 | 1-2 | ~98 |
Table 1: Representative reaction conditions for the bromination of 3-fluoro-2-methylaniline.
Step 2: N-Methylation of 4-bromo-3-fluoro-2-methylaniline
The final step involves the methylation of the primary aniline. Several methods can be employed for this transformation, with reductive amination being a common and efficient approach.
Experimental Protocol (Reductive Amination):
-
Dissolve 4-bromo-3-fluoro-2-methylaniline (1.0 eq) and paraformaldehyde (1.5 eq) in a suitable solvent like methanol or dichloroethane.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude this compound by column chromatography to obtain the final product.
Alternatively, direct alkylation using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base can also be employed.[7][8]
Caption: Synthetic workflow for this compound.
Potential Applications in Kinase Inhibitor Design
The this compound scaffold is a versatile platform for the development of various classes of kinase inhibitors.
Type I and Type II Kinase Inhibitors
The core aniline moiety is ideally suited to interact with the hinge region of the kinase active site, a hallmark of Type I and Type II inhibitors. The N-methyl group can provide a conformational lock, while the bromo and fluoro substituents can be used to fine-tune binding affinity and selectivity.
Caption: Hypothesized interactions with a kinase active site.
Covalent Inhibitors
The aniline nitrogen can be used as an attachment point for a Michael acceptor, enabling the design of targeted covalent inhibitors that form an irreversible bond with a nearby cysteine residue in the kinase active site.
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for this compound derivatives is not yet available, we can extrapolate from related structures.
-
N-Methyl vs. NH: The presence of the N-methyl group is expected to increase potency in many cases by promoting a favorable binding conformation. However, in some instances, the loss of a hydrogen bond donor may be detrimental.
-
Halogen Substitution: The position and nature of the halogen atoms are critical. The 3-fluoro substituent is likely to enhance binding by lowering the pKa of the aniline. The 4-bromo position is a key vector for exploring additional interactions.
-
Derivatization at the Bromo Position: Introducing various aryl or heteroaryl groups at the 4-position via cross-coupling reactions will be a primary strategy for optimizing potency and selectivity against a target kinase.
Representative Experimental Evaluation
To assess the potential of novel inhibitors derived from this scaffold, a standard cascade of in vitro assays would be employed.
Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a target kinase.
Protocol:
-
Prepare a reaction mixture containing the recombinant kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding radiolabeled [γ-³²P]ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine IC₅₀ values by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of the test compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion
This compound represents a strategically designed chemical scaffold with significant potential in medicinal chemistry. Its unique combination of a halogenated aniline core for hinge binding and a modulating N-methyl group for improved pharmacokinetic properties makes it an attractive starting point for the development of novel kinase inhibitors. The straightforward synthetic accessibility further enhances its utility for researchers in both academic and industrial settings. As the quest for more effective and safer targeted therapies continues, the exploration of such well-considered building blocks will be paramount to future success.
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Role of 4-Bromo-3-fluoro-N-methylaniline as a building block in organic synthesis
An In-Depth Technical Guide to 4-Bromo-3-fluoro-N-methylaniline: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Substituted Anilines
In the landscape of modern drug discovery and materials science, halogenated anilines stand out as exceptionally valuable synthetic intermediates.[1][2] Their utility stems from a combination of a nucleophilic amino group and a halogenated aromatic ring, which serves as a handle for a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions.[1][3] this compound emerges as a particularly strategic building block. Its structure is adorned with three key functionalities: a bromine atom, a fluorine atom, and an N-methylamino group. This trifunctional nature provides chemists with a powerful tool for constructing complex molecular architectures with a high degree of control over the final product's electronic and steric properties.[4] The bromine atom is a prime substrate for palladium-catalyzed reactions, the fluorine atom can influence metabolic stability and binding affinity in drug candidates, and the N-methylamino group offers a site for further derivatization while modulating basicity compared to a primary aniline. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's physical properties and safety requirements is the foundation of sound experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 461913-02-4 | [4] |
| Molecular Formula | C₇H₇BrFN | [4][5] |
| Molecular Weight | 204.04 g/mol | [4][5] |
| Appearance | Solid | [6] |
| Boiling Point | 239.0 ± 30.0 °C (Predicted) | [4] |
| Density | 1.578 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage | Room temperature, in a sealed, dry, light-proof container | [4][6] |
Safety and Handling
As with many halogenated anilines, this compound requires careful handling to minimize exposure.[7]
-
General Precautions : Handle in a well-ventilated area, preferably a fume hood.[8][9] Avoid contact with skin and eyes by wearing suitable personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[8][9][10] Avoid the formation and inhalation of dust or aerosols.[8][11]
-
First Aid Measures :
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen.[8]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[8]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[8][11]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[8][9]
-
Disposal : Dispose of the material through a licensed chemical destruction plant or by controlled incineration, in accordance with local and national regulations.[8] Do not allow the chemical to enter drains or sewer systems.[8]
Synthesis of the Building Block
The synthesis of this compound can be achieved through several established organic chemistry transformations. A common and logical approach involves the N-methylation of the corresponding primary aniline, 4-bromo-3-fluoroaniline.
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-3-fluoro-N-methylaniline
Introduction: Strategic Importance in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, particularly within the fast-paced environment of drug discovery and development.[1][2] Its power lies in the efficient and versatile formation of carbon-carbon bonds, a fundamental transformation for building the complex molecular architectures required for therapeutic agents.[1][3] This guide focuses on a specific, yet highly relevant transformation: the Suzuki coupling of 4-Bromo-3-fluoro-N-methylaniline.
This particular substrate is of significant interest to medicinal chemists. The aniline moiety is a common feature in many biologically active compounds, and the fluorine atom can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The N-methyl group further modulates these properties. The bromine atom serves as an ideal handle for the Suzuki coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups, thus enabling the rapid generation of diverse compound libraries for biological screening.
These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for successfully employing the Suzuki coupling of this compound. The content herein is grounded in established mechanistic principles and offers practical, field-proven protocols.
Core Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that joins an organohalide with an organoboron compound in the presence of a base.[4][5] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate.[1][6] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[2][7]
-
Transmetalation: In this step, the organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) center. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][8]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond in the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF, Acetonitrile/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[9][10] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][11][12] Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.[11]
Protocol 1: Conventional Thermal Heating
This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of boronic acids.
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v, 5-10 mL) via syringe.
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[13]
Reaction Setup:
-
In a microwave reaction vial equipped with a small magnetic stir bar, combine this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 0.025 mmol, 5 mol%).
-
Add the degassed solvent (e.g., DMF/water 4:1, 3 mL).
-
Seal the vial with a cap.
Reaction Execution:
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
Workup and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps outlined in Protocol 1.
Optimization of Reaction Conditions
The success of a Suzuki coupling reaction is highly dependent on the interplay of several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Reagents/Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial. For challenging couplings, more electron-rich and bulky phosphine ligands can enhance catalytic activity.[14][15] Pre-catalysts can also be highly effective. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base plays a critical role in the transmetalation step.[8] K₃PO₄ and Cs₂CO₃ are often effective for challenging substrates. The choice of base can influence reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[16] The choice of solvent can impact reaction temperature and solubility. |
| Temperature | Room temperature to reflux | While some highly active catalyst systems can facilitate reactions at room temperature, heating is often required to drive the reaction to completion.[14] Microwave heating can offer significant advantages.[13] |
| Boronic Acid/Ester | Arylboronic acids, Arylboronate esters (e.g., pinacol esters) | Boronate esters can offer greater stability compared to boronic acids and may be preferable for substrates prone to protodeboronation.[17] |
Caption: Experimental workflow for the Suzuki coupling of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base or solvent. | Use a fresh batch of catalyst. Increase the reaction temperature. Screen different bases and solvent systems. Consider using a more active ligand. |
| Protodeboronation of Boronic Acid | Presence of excess water or acid, prolonged reaction time at high temperature. | Use a boronate ester instead of a boronic acid. Minimize the amount of water in the reaction. Use a milder base. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is performed under a strict inert atmosphere. Use thoroughly degassed solvents. |
| Formation of Impurities | Side reactions, decomposition of starting materials or product. | Lower the reaction temperature. Reduce the reaction time. Re-evaluate the choice of catalyst and base. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of a diverse range of biaryl compounds relevant to drug discovery. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and systematic optimization are key to achieving high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. Benchchem.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- BenchChem. (2025). The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. Benchchem.
- (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - this compound.
- (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- AK Scientific, Inc. (n.d.). 4-Bromo-3-fluoro-2-methylaniline.
- Apollo Scientific. (2023, July 5). 4-Bromo-3-fluoro-2-methylaniline.
- (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
- (2025, August 7). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
- ECHEMI. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- (2016, August 1). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books.
- Rose-Hulman. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- (2021, September 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)
- (2017, February 28).
- Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008, June). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Journal of Organic Chemistry, 73, 4662-4670.
- (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- (n.d.). Optimization of the Suzuki–Miyaura reaction conditionsa.
- (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-fluoro-N-methylaniline
Introduction: Navigating the Challenges of Electron-Deficient Substrates
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] While the scope of the Buchwald-Hartwig amination is broad, the successful coupling of challenging substrates, such as the electron-deficient and sterically hindered 4-Bromo-3-fluoro-N-methylaniline, requires a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters.
The fluorine atom at the 3-position of the aryl bromide significantly deactivates the ring towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the presence of the N-methyl group introduces steric hindrance around the nitrogen nucleophile. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively navigate these challenges and achieve high-yielding amination of this and similar substrates. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and optimized experimental protocol, and offer insights into troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Blueprint for Success
A thorough understanding of the Buchwald-Hartwig amination mechanism is paramount for rational optimization. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6][7]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) species.[6] For electron-deficient substrates like this compound, this step can be the rate-limiting factor. The choice of a sufficiently electron-rich and sterically bulky ligand is crucial to facilitate this process.
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[6] The strength of the base must be carefully considered to ensure efficient deprotonation without promoting unwanted side reactions.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][6]
Optimized Protocol for the Amination of this compound
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Researchers should note that optimization of specific parameters may be necessary for different coupling partners.
Reagents and Equipment
| Component | Recommended Specification | Supplier (Example) |
| Palladium Precatalyst | [Pd(dba)₂] or a palladacycle precatalyst (e.g., G3-XPhos) | Sigma-Aldrich, Strem |
| Ligand | XPhos or RuPhos | Sigma-Aldrich, Strem |
| Base | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) | Sigma-Aldrich, Acros |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Sigma-Aldrich, Fisher |
| Substrate | This compound | Commercially Available |
| Amine | Secondary amine of choice | Commercially Available |
| Reaction Vessel | Oven-dried Schlenk tube or microwave vial | VWR, Chemglass |
| Inert Atmosphere | Argon or Nitrogen gas | Airgas, Praxair |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4-2.0 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound (1.0 equivalent) and the secondary amine (1.2 equivalents) to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent (typically 0.1-0.5 M concentration with respect to the limiting reagent).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow for Optimization
For challenging substrates, a systematic approach to optimization is crucial. The following workflow can guide the process of identifying the optimal reaction conditions.
Figure 2: A logical workflow for optimizing the Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[8] 2. Suboptimal ligand or base.[8] 3. Insufficient temperature. | 1. Use a fresh palladium source and ensure an inert atmosphere.[8] 2. Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[6][9] 3. Gradually increase the reaction temperature. |
| Formation of Side Products | 1. Hydrodehalogenation of the aryl bromide. 2. Homocoupling of the amine or aryl bromide. 3. Reaction with solvent. | 1. Use a less coordinating solvent like toluene. 2. Lower the reaction temperature or use a less reactive catalyst/ligand combination. 3. Ensure the use of high-purity, anhydrous solvents.[10] |
| Inconsistent Results | 1. Sensitivity to air and moisture.[8] 2. Impure reagents. | 1. Employ rigorous inert atmosphere techniques (glovebox or Schlenk line). 2. Purify reagents and dry solvents before use. |
Conclusion
The Buchwald-Hartwig amination of this compound presents a synthetic challenge that can be overcome with a systematic and informed approach. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired N-aryl amine. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of complex molecules for drug discovery and development. The continuous evolution of ligands and catalytic systems promises to further expand the utility of this indispensable transformation.[11][12]
References
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.
- Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate.
- The Buchwald–Hartwig Amination After 25 Years - ResearchGate.
- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides | Organic Letters.
- Palladium‐Catalyzed Amination of Aryl Halides | Request PDF - ResearchGate.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - Organic Chemistry Portal.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.
- Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.
- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
- Buchwald -Hartwig Amination - OpenOChem Learn.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses.
- Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science.
- Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF - ResearchGate.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3-fluoro-N-methylaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Bromo-3-fluoro-N-methylaniline
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount. This compound is a prime example of a highly versatile scaffold. Its structure is adorned with three key functionalities: a bromine atom, a fluorine atom, and an N-methylamino group. This unique combination makes it an invaluable precursor for the synthesis of complex molecular architectures. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with exceptional precision. The fluorine substituent can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The N-methylamino group provides a site for further derivatization or can play a crucial role in the pharmacological activity of the final compound.
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, offering a powerful and versatile toolkit for forging bonds that were once considered challenging to construct.[1][2] These reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, are characterized by their mild reaction conditions, broad functional group tolerance, and high catalytic efficiency.[1][3] This guide provides an in-depth exploration of the application of these transformative reactions to this compound, offering both theoretical insights and practical, field-proven protocols.
Understanding the Catalytic Cycle: A Universal Mechanism
At the heart of palladium-catalyzed cross-coupling lies a general three-step catalytic cycle.[1][4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reactions.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Palladium(0) catalyst. This step forms a Palladium(II) intermediate.[1][4] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[6]
-
Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings):
-
In reactions like Suzuki or Sonogashira, an organometallic partner (e.g., organoboron or organocopper) transfers its organic group to the palladium center, a process known as transmetalation.[1][3]
-
In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[7][8]
-
-
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond as the product is expelled from the palladium coordination sphere. This process regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]
The efficiency and success of this cycle are heavily dependent on the choice of ligands, which stabilize the palladium catalyst and modulate its reactivity.[4][9][10]
Visualizing the Catalytic Cycles
To better illustrate these fundamental processes, the following diagrams depict the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Caption: Buchwald-Hartwig Amination Cycle
Caption: Sonogashira Coupling Cycle
Detailed Application Protocols
The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures or introducing alkyl and vinyl groups. [3][5] Reaction Scheme: (Image of the Suzuki-Miyaura reaction with this compound and a generic boronic acid)
| Component | Role | Recommended Reagents & Conditions |
| Aryl Halide | Substrate | This compound (1.0 equiv) |
| Boronic Acid/Ester | Coupling Partner | Aryl-, heteroaryl-, vinyl-, or alkylboronic acid or ester (1.2-1.5 equiv) |
| Palladium Precatalyst | Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%), or Pd₂(dba)₃ (1-3 mol%) |
| Ligand | Catalyst Stabilizer/Activator | PPh₃, dppf, SPhos, or XPhos (if using Pd₂(dba)₃) |
| Base | Boronate Activation | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv) |
| Solvent | Reaction Medium | Dioxane/H₂O, Toluene/H₂O, or DMF |
| Temperature | Reaction Condition | 80-110 °C |
| Atmosphere | Inert Environment | Nitrogen or Argon |
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL).
-
Stir the reaction mixture at the specified temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals. [7][11] Reaction Scheme: (Image of the Buchwald-Hartwig amination of this compound with a generic amine)
| Component | Role | Recommended Reagents & Conditions |
| Aryl Halide | Substrate | This compound (1.0 equiv) |
| Amine | Coupling Partner | Primary or secondary amine (1.1-1.5 equiv) |
| Palladium Precatalyst | Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Ligand | Catalyst Activator | XPhos, SPhos, RuPhos, or BINAP (2-10 mol%) |
| Base | Amine Deprotonation | NaOt-Bu, KOt-Bu, or Cs₂CO₃ (1.5-2.5 equiv) |
| Solvent | Reaction Medium | Toluene, Dioxane, or THF |
| Temperature | Reaction Condition | 80-110 °C |
| Atmosphere | Inert Environment | Nitrogen or Argon |
Step-by-Step Protocol:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.5 mmol) to an oven-dried reaction vessel.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).
-
Seal the vessel and stir the mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue via flash chromatography.
Protocol 3: Sonogashira Coupling for C-C (alkyne) Bond Formation
The Sonogashira coupling is the method of choice for the synthesis of arylalkynes. [12][13] Reaction Scheme: (Image of the Sonogashira coupling of this compound with a generic terminal alkyne)
| Component | Role | Recommended Reagents & Conditions |
| Aryl Halide | Substrate | This compound (1.0 equiv) |
| Alkyne | Coupling Partner | Terminal alkyne (1.2-1.5 equiv) |
| Palladium Precatalyst | Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%) |
| Copper Co-catalyst | Transmetalation Facilitator | CuI (2-10 mol%) |
| Base | Alkyne Deprotonation | Triethylamine (TEA) or Diisopropylamine (DIPA) (used as solvent or co-solvent) |
| Solvent | Reaction Medium | THF, DMF, or the amine base itself |
| Temperature | Reaction Condition | Room Temperature to 60 °C |
| Atmosphere | Inert Environment | Nitrogen or Argon |
Step-by-Step Protocol:
-
Dissolve this compound (1.0 mmol), the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper co-catalyst (CuI, 0.04 mmol) in a degassed solvent such as THF (5 mL) in a Schlenk flask under an inert atmosphere.
-
Add the amine base (e.g., triethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirring solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst and salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and Key Considerations
Even with robust protocols, challenges can arise. Here are some common issues and potential solutions:
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | - Inactive catalyst- Impure or wet reagents/solvents- Incorrect base or temperature | - Use a fresh batch of catalyst or a different precatalyst.<[14]br>- Ensure all reagents are pure and solvents are anhydrous and degassed.<[14]br>- Screen different bases and temperatures. |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen- Pd(II) species in the reaction | - Thoroughly degas all solvents and maintain a strict inert atmosphere.<[6]br>- Use a Pd(0) source or ensure efficient in-situ reduction of a Pd(II) precatalyst. [6][15] |
| Dehalogenation of Starting Material | - Presence of water or protic impurities- Unstable palladium-hydride species | - Use rigorously dried solvents and reagents.- Choose a ligand that disfavors β-hydride elimination. |
| Formation of Side Products | - Reaction temperature too high- Incorrect ligand choice | - Lower the reaction temperature.- Screen a panel of ligands to find one that favors the desired transformation. [16] |
Substrate-Specific Considerations for this compound:
-
Electronic Effects: The fluorine atom is electron-withdrawing, which can accelerate the oxidative addition step. [17]However, the N-methylamino group is electron-donating, which can have the opposite effect. The overall reactivity will be a balance of these influences.
-
Steric Hindrance: The fluorine atom ortho to the bromine may introduce some steric hindrance, potentially requiring more sterically demanding ligands (e.g., biarylphosphines like XPhos) to facilitate the reaction. [16]* Coordinating Groups: The N-methylamino group can potentially coordinate to the palladium center, which may influence the catalytic cycle. The choice of ligand is crucial to manage such interactions.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can efficiently and selectively introduce a wide array of functional groups, paving the way for the discovery of new pharmaceuticals and advanced materials. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful application of these transformative reactions. As with any chemical process, careful attention to detail, rigorous control of reaction conditions, and a willingness to optimize are the keys to achieving high yields and pure products.
References
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- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
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- The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
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- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
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- PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
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- Universitat Autònoma de Barcelona. Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- BenchChem. Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
- Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- ACS Publications. Fluorine Substitution Effects on the Alkyl Coupling Reaction on a Ag(111) Surface.
- PubMed Central. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.
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- ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
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- Chemistry LibreTexts. Buchwald-Hartwig Amination.
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- Wikipedia. Buchwald–Hartwig amination.
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- MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
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- Wikipedia. Sonogashira coupling.
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- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
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- PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
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Application Notes and Protocols for the N-Methylation of 4-bromo-3-fluoroaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Methylated Anilines in Modern Chemistry
N-methylated anilines are a cornerstone of many functional molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] The introduction of a methyl group to the nitrogen atom of an aniline can profoundly alter its physicochemical properties, including its basicity, lipophilicity, and metabolic stability. These modifications are critical in tuning the biological activity and pharmacokinetic profile of a molecule. 4-bromo-3-fluoroaniline, a halogenated aromatic amine, serves as a valuable building block in medicinal chemistry due to its versatile reactivity.[2][3] The N-methylation of this specific aniline derivative provides a key intermediate for the synthesis of more complex and potentially bioactive compounds.
This guide provides two distinct and robust protocols for the N-methylation of 4-bromo-3-fluoroaniline, offering researchers a choice between a classical reductive amination method and a direct alkylation approach. The causality behind experimental choices, safety considerations, and purification strategies are discussed in detail to ensure reliable and reproducible outcomes.
Physicochemical Properties and Safety of 4-bromo-3-fluoroaniline
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| CAS Number | 656-65-5 | [4][5] |
| Molecular Formula | C₆H₅BrFN | [4][5] |
| Molecular Weight | 190.01 g/mol | [4][5] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 72-73 °C | [4] |
| Boiling Point | 231 °C | [4] |
Safety Profile: 4-bromo-3-fluoroaniline is classified as an irritant, causing skin, eye, and respiratory irritation.[5][6] It is harmful if swallowed or inhaled.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[4][6] All manipulations should be performed in a well-ventilated fume hood.[6]
Protocol 1: N,N-Dimethylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[7] It utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[7][8] A key advantage of this method is its prevention of over-alkylation to form quaternary ammonium salts, as the tertiary amine product is incapable of forming a new iminium ion.[7]
Reaction Mechanism
The reaction proceeds through a two-step sequence for each methylation. The primary amine first condenses with formaldehyde to form an iminium ion, which is then reduced by formic acid to the secondary amine. This process is repeated to yield the tertiary amine. The release of carbon dioxide during the reduction step drives the reaction to completion.[7][9]
Sources
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- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Use of 4-Bromo-3-fluoro-N-methylaniline in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Imperative for Fluorinated Anilines in Kinase Inhibitor Design
The landscape of modern therapeutics, particularly in oncology, is dominated by the success of small molecule kinase inhibitors.[1][2] These agents function by targeting the ATP-binding site of specific kinases, disrupting signal transduction pathways that are aberrantly activated in disease states.[3][4] Within the vast chemical space of kinase inhibitors, certain structural motifs, often referred to as "privileged scaffolds," have emerged as foundational frameworks for achieving high potency and selectivity.[4]
Among the most critical building blocks for these scaffolds are substituted anilines, which often serve as "hinge-binding" moieties that anchor the inhibitor to the kinase. The strategic incorporation of fluorine atoms and a bromine handle onto an N-methylaniline core, as seen in 4-Bromo-3-fluoro-N-methylaniline , provides a trifecta of advantages for the medicinal chemist:
-
Enhanced Binding Affinity: The fluorine atom, being highly electronegative, can modulate the pKa of the aniline nitrogen and participate in favorable electrostatic or hydrogen-bonding interactions within the ATP pocket.
-
Improved Metabolic Stability: The C-F bond is exceptionally strong, making the molecule more resistant to oxidative metabolism, which can improve pharmacokinetic properties like half-life and oral bioavailability.[5]
-
Synthetic Versatility: The bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures that are hallmarks of many potent kinase inhibitors.[6]
This document provides a detailed guide on the application of this compound in the synthesis of kinase inhibitors, focusing on the two most powerful synthetic transformations for which it is employed: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling.
Physicochemical Properties & Reactivity Profile
This compound is a strategically functionalized building block designed for multi-step synthetic routes. Its reactivity is dictated by the interplay of its three key features: the nucleophilic N-methylamino group, the ortho-fluoro substituent, and the para-bromo substituent.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1233513-02-4 |
| Molecular Formula | C₇H₇BrFN |
| Molecular Weight | 204.04 g/mol |
| Appearance | Off-white to light brown solid |
| Key Reactive Sites | 1. C-Br Bond: Site for Pd-catalyzed cross-coupling. 2. N-H Bond: Site for nucleophilic attack/substitution. |
The bromine atom is the primary site for carbon-carbon and carbon-nitrogen bond formation via cross-coupling. The N-methyl group provides a steric and electronic profile often found in type I and type II kinase inhibitors, while the electron-withdrawing fluorine atom modulates the reactivity of the entire aromatic system.
Core Application 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and amines.[7][8] In kinase inhibitor synthesis, this reaction is frequently used to couple the aniline building block to a heterocyclic core (like a quinazoline, pyrimidine, or pyrazole), or vice-versa. The reaction is prized for its broad substrate scope and functional group tolerance.[7]
Catalytic Cycle Overview
The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step.[8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig C-N Coupling
This protocol describes a general procedure for coupling this compound with a generic amine.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (e.g., piperazine, morpholine) (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine Ligand (e.g., XantPhos, 10 mol%)[9]
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware, including a Schlenk flask or sealed reaction vial
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the amine coupling partner, and cesium carbonate.
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and XantPhos ligand, then add this mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.
Causality Behind Choices:
-
Ligand: Bulky, electron-rich phosphine ligands like XantPhos or SPhos are crucial. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition, which is especially important when using less reactive aryl bromides or chlorides.[7][9]
-
Base: A strong, non-nucleophilic base like Cs₂CO₃ or NaOt-Bu is required to deprotonate the amine, forming the palladium-amido complex. Cs₂CO₃ is often favored for its solubility and ability to minimize side reactions.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the active catalyst and base. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Core Application 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly for creating biaryl scaffolds.[4] For this compound, this reaction is employed to couple the aryl bromide with a boronic acid or boronic ester, installing a key structural element of the final kinase inhibitor.
Catalytic Cycle Overview
Similar to the Buchwald-Hartwig reaction, the Suzuki coupling begins with the oxidative addition of the aryl bromide to Pd(0). This is followed by a transmetalation step where the organic group from the boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination to form the new C-C bond.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Protocol: Suzuki-Miyaura C-C Coupling
This protocol provides a general method for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (or pinacol ester) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 5 mol%)[10]
-
Base (e.g., Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃), 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water (4:1) or DMF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the boronic acid, and the base.
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst: Add the degassed solvent system, followed by the palladium catalyst, under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography to isolate the desired biaryl product.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, robust catalyst suitable for many Suzuki couplings. For more challenging substrates, catalysts with more specialized ligands like dppf may be required to improve yields and prevent side reactions like debromination.[10]
-
Base: An aqueous inorganic base (Na₂CO₃, K₂CO₃) is essential. It activates the boronic acid, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.
-
Solvent: A mixture of an organic solvent (dioxane, DME, DMF) and water is typically used. The water is required to dissolve the inorganic base, while the organic solvent solubilizes the starting materials and catalyst.
Case Study: Workflow for a Pyrazolopyrimidine Kinase Inhibitor Core
This hypothetical workflow demonstrates how the previously described protocols can be combined to synthesize a core scaffold found in many JNK or other kinase inhibitors.[11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Strategic Approach to the Synthesis of 4-Bromo-3-fluoro-N-methylaniline
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-Bromo-3-fluoro-N-methylaniline, a valuable substituted aniline derivative utilized as a key building block in the development of novel pharmaceutical and agrochemical agents.[1] The procedure outlined herein focuses on the direct N-methylation of the commercially available precursor, 4-Bromo-3-fluoroaniline. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol for synthesis and purification, discuss critical safety considerations, and outline methods for the analytical characterization of the final product. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the synthetic strategy.
Introduction and Scientific Context
Substituted anilines are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and an N-methyl group, offers a unique combination of steric and electronic properties. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of molecular complexity. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a target molecule. The N-methyl group modifies the basicity and lipophilicity of the aniline nitrogen. Consequently, this compound is an important intermediate for creating complex molecules with potential biological activity.[1]
The synthesis strategy detailed here employs a direct N-methylation of 4-bromo-3-fluoroaniline. This approach is chosen for its straightforward execution and reliance on common laboratory reagents.
Reaction Mechanism: Nucleophilic Substitution
The N-methylation of 4-bromo-3-fluoroaniline proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (in this protocol, methyl iodide). A non-nucleophilic base, such as potassium carbonate, is employed to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity and driving the reaction forward. The base also neutralizes the hydroiodic acid (HI) byproduct formed during the reaction.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier Example |
| 4-Bromo-3-fluoroaniline | 656-65-5 | C₆H₅BrFN | ≥97% | Sigma-Aldrich |
| Methyl Iodide | 74-88-4 | CH₃I | ≥99% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | ≥99%, anhydrous | Fisher Scientific |
| Acetone | 67-64-1 | C₃H₆O | ACS Grade, anhydrous | VWR |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | ACS Grade | VWR |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | N/A | NaCl, H₂O | N/A | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | ≥97% | Sigma-Aldrich |
Equipment:
-
Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar
-
Heating mantle with a stirrer
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system with silica gel
-
Standard laboratory glassware
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-3-fluoroaniline (1.0 eq, e.g., 1.90 g, 10.0 mmol).
-
Dissolve the starting material in 40 mL of anhydrous acetone.
-
Add anhydrous potassium carbonate (2.5 eq, 3.45 g, 25.0 mmol) to the solution. The use of a fine powder and vigorous stirring is recommended to maximize surface area.
-
Cool the resulting suspension to 0°C using an ice bath.
-
Slowly add methyl iodide (1.2 eq, 0.75 mL, 1.70 g, 12.0 mmol) dropwise to the stirred suspension over 10 minutes. Causality Note: The excess base ensures the aniline remains deprotonated, and the slight excess of the alkylating agent helps drive the reaction to completion.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, attach a reflux condenser and heat the mixture to reflux (approx. 56°C).
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an eluent system such as 9:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 4-6 hours. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium iodide byproduct through a pad of Celite, washing the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).[2] Causality Note: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound, typically as an oil or low-melting solid.
Purification
The crude product can be purified by flash column chromatography on silica gel.[3]
-
Eluent: A gradient of 0% to 10% ethyl acetate in hexanes is typically effective.
-
Procedure: Load the crude product onto the column and elute with the solvent gradient. Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a purified product.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the N-methyl protons (around δ 2.8-3.0 ppm) and distinct aromatic proton signals consistent with the substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a monobrominated compound. For C₇H₇BrFN, the expected m/z would be approximately 203.98 and 205.98.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key stretches to observe include the N-H stretch (if any secondary amine is present, which should be minimal in the product), C-H stretches (aromatic and aliphatic), and C-Br/C-F stretches in the fingerprint region.
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
4-Bromo-3-fluoroaniline (Starting Material): Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure adequate ventilation.[4] Wear protective gloves, eye protection, and a face shield.[4]
-
Methyl Iodide (Reagent): Toxic and a suspected carcinogen. It is a volatile liquid. Handle with extreme care, using gloves and eye protection in a fume hood.
-
General Hazards: Avoid inhalation of vapors and direct contact with skin and eyes for all chemicals used.[5][6][7] In case of contact, wash the affected area immediately with plenty of water.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.[4]
References
- Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
- Kakiuchi, F., & Murai, S. (Eds.). (2014). Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for reaction mechanisms).
- PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline.
- My Skin Recipes. (n.d.). This compound.
- Google Patents. (2013). Preparation method of bromoaniline.
- PrepChem.com. (n.d.). Preparation of 4-bromo-2-fluoroaniline.
Sources
Application Notes and Protocols for the Analytical Characterization of 4-Bromo-3-fluoro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Rigorous Characterization
4-Bromo-3-fluoro-N-methylaniline is a substituted aromatic amine that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. The precise arrangement of the bromo, fluoro, and N-methyl substituents on the aniline scaffold imparts unique physicochemical properties that are leveraged in the design of novel molecules with specific biological activities. Given its role as a key starting material, the unambiguous confirmation of its identity, purity, and structural integrity is paramount. Failure to do so can have cascading effects on downstream synthetic steps, leading to impure final products, compromised biological efficacy, and potential safety concerns.
This comprehensive guide provides a suite of detailed application notes and validated protocols for the multi-technique analytical characterization of this compound. As a senior application scientist, this document is structured not as a rigid template, but as a logical workflow that mirrors the process of discovery and verification in a research and development setting. We will delve into the "why" behind each analytical choice, ensuring a deep understanding of the data generated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides unparalleled insight into the chemical environment of individual atoms within a molecule, allowing for the confirmation of the connectivity and spatial arrangement of the constituent atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices:
-
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift, integration, and multiplicity of the proton signals are key to confirming the substitution pattern on the aromatic ring and the presence of the N-methyl group.
-
¹³C NMR reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and the electronic effects of neighboring atoms. The presence of the electronegative fluorine and bromine atoms will significantly influence the chemical shifts of the aromatic carbons.
-
Deuterated Chloroform (CDCl₃) is a common solvent for NMR analysis of organic molecules due to its ability to dissolve a wide range of compounds and its single deuterium signal which can be used for locking the magnetic field.
Predicted ¹H and ¹³C NMR Data
While an experimentally acquired spectrum is the gold standard, the following table outlines the predicted chemical shifts and multiplicities for this compound, based on the analysis of similar substituted anilines.[1][2][3]
| Analysis Type | Predicted Chemical Shift (δ ppm) | Assignment | Multiplicity | Notes |
| ¹H NMR | ~7.0-7.2 | Aromatic-H | Doublet of doublets (dd) | Proton ortho to the bromine atom. |
| ¹H NMR | ~6.6-6.8 | Aromatic-H | Doublet of doublets (dd) | Proton meta to the bromine and ortho to the N-methylamino group. |
| ¹H NMR | ~6.4-6.6 | Aromatic-H | Doublet of doublets (dd) | Proton meta to the bromine and ortho to the fluorine atom. |
| ¹H NMR | ~3.5-3.8 | NH | Broad singlet (br s) | The N-H proton signal can be broad and its chemical shift is concentration-dependent. |
| ¹H NMR | ~2.8-3.0 | CH₃ | Singlet (s) | The three equivalent protons of the N-methyl group. |
| ¹³C NMR | ~150-155 (C-F) | Aromatic-C | Doublet | Carbon directly attached to fluorine will show a large coupling constant (¹JCF). |
| ¹³C NMR | ~148-152 (C-N) | Aromatic-C | Singlet | Carbon attached to the nitrogen atom. |
| ¹³C NMR | ~130-135 | Aromatic-C | Doublet | Aromatic CH carbon. |
| ¹³C NMR | ~115-120 | Aromatic-C | Doublet | Aromatic CH carbon. |
| ¹³C NMR | ~110-115 (C-Br) | Aromatic-C | Singlet | Carbon attached to the bromine atom. |
| ¹³C NMR | ~105-110 | Aromatic-C | Doublet | Aromatic CH carbon. |
| ¹³C NMR | ~30-35 | CH₃ | Singlet | Carbon of the N-methyl group. |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and provides valuable structural information through the analysis of its fragmentation pattern.
Causality Behind Experimental Choices:
-
Electron Ionization (EI): This is a hard ionization technique that leads to extensive fragmentation. The resulting fragmentation pattern serves as a "molecular fingerprint" that can be used for structural confirmation and identification of impurities.
-
Gas Chromatography (GC) Inlet: GC is an excellent separation technique for volatile and semi-volatile compounds like this compound, allowing for the analysis of the pure compound and the separation of any volatile impurities prior to mass analysis.[4]
Expected Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[5] The molecular ion peak (M⁺) and the M+2 peak should be of nearly equal intensity.
Key Fragmentation Pathways: [6]
-
Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺.
-
Loss of a bromine radical (•Br): This would lead to a fragment ion at [M-79]⁺ or [M-81]⁺.
-
Alpha-cleavage: Cleavage of the C-N bond adjacent to the aromatic ring.
| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |
| 203/205 | [C₇H₇BrFN]⁺ | Molecular ion (M⁺) and M+2 peaks, showing the characteristic 1:1 isotopic pattern of bromine. |
| 188/190 | [C₆H₄BrFN]⁺ | Loss of a methyl radical (•CH₃). |
| 124 | [C₇H₇FN]⁺ | Loss of a bromine radical (•Br). |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS System:
-
GC: Use a capillary column suitable for the analysis of aromatic amines (e.g., a 5% phenyl-methylpolysiloxane column).
-
MS: An electron ionization (EI) source with a quadrupole or time-of-flight (TOF) mass analyzer.
-
-
GC Method:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 250).
-
Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.
-
Caption: Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is the workhorse of analytical chemistry for purity determination and quantitation. A robust HPLC method is essential for quality control, ensuring that the this compound meets the required purity specifications for its intended use.
Causality Behind Experimental Choices:
-
Reversed-Phase HPLC: This is the most common mode of HPLC and is well-suited for the separation of moderately polar compounds like this compound. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
-
UV Detection: Aromatic compounds like anilines exhibit strong UV absorbance, making UV detection a sensitive and reliable method for their detection and quantitation.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a reference standard of this compound and prepare a stock solution in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solutions using the mobile phase as the diluent.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method). The concentration can be determined from the calibration curve.
-
Caption: Workflow for HPLC purity analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the presence of the N-H and aromatic C-H bonds, as well as the C-N, C-F, and C-Br bonds in this compound.
Expected Characteristic Absorption Bands
The FTIR spectrum of this compound is expected to display the following characteristic absorption bands:[1][7]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3350-3450 | N-H stretch (secondary amine) | Medium |
| 3000-3100 | Aromatic C-H stretch | Medium |
| 2850-2960 | Aliphatic C-H stretch (N-CH₃) | Medium |
| 1580-1620 | C=C stretch (aromatic ring) | Medium-Strong |
| 1450-1550 | C=C stretch (aromatic ring) | Medium-Strong |
| 1250-1350 | C-N stretch (aromatic amine) | Strong |
| 1000-1100 | C-F stretch | Strong |
| 500-600 | C-Br stretch | Medium-Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.
-
Elemental Analysis: Confirming the Elemental Composition
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, bromine, and fluorine) in the compound. This technique is crucial for confirming the empirical and molecular formula of this compound.[8]
Principle of Elemental Analysis
The sample is combusted in a high-temperature furnace in the presence of oxygen. The combustion products (CO₂, H₂O, N₂) are separated and quantified by a detector. Halogens are typically converted to their respective silver halides and determined gravimetrically or by titration.
Theoretical vs. Experimental Values
The experimentally determined elemental composition should be in close agreement with the theoretical values calculated from the molecular formula (C₇H₇BrFN).
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 41.20 |
| Hydrogen | H | 3.46 |
| Bromine | Br | 39.16 |
| Fluorine | F | 9.31 |
| Nitrogen | N | 6.86 |
A typical acceptance criterion for purity is a deviation of ±0.4% between the found and calculated values.
Experimental Protocol: CHN and Halogen Analysis
-
Sample Preparation: Accurately weigh a small amount of the dry sample (typically 1-3 mg) into a tin or silver capsule.
-
CHN Analysis:
-
The sample is introduced into a combustion furnace (around 900-1000 °C) where it is combusted in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are then separated by a chromatographic column and detected by a thermal conductivity detector.
-
-
Halogen Analysis:
-
The sample is combusted in an oxygen-filled flask containing an absorbing solution.
-
The resulting halide ions in the solution are then determined by titration (e.g., with silver nitrate) or ion chromatography.
-
Conclusion: A Multi-faceted Approach to Ensuring Quality
The comprehensive characterization of this compound requires a multi-faceted analytical approach. Each technique provides a unique and complementary piece of information, and together they build a complete picture of the molecule's identity, purity, and structure. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers, scientists, and drug development professionals can confidently verify the quality of this critical synthetic intermediate, thereby ensuring the integrity and success of their research and development endeavors.
References
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), o-chloroaniline (d), m-chloro aniline (e), benzyl alcohol (f).
- Weizmann Institute of Science. (n.d.). Elemental analysis.
- Masaryk University. (n.d.). Qualitative Analysis of Organic Compounds.
- Royal Society of Chemistry. (2019). New Journal of Chemistry Supporting Information.
- PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline.
- Elementar. (n.d.). Element analysis.
- ResearchGate. (n.d.). FTIR spectra of aniline tetramer.
- PubChemLite. (n.d.). 4-bromo-3-chloro-2-fluoro-n-methylaniline.
- ResearchGate. (2005). Mass spectrometry of halogen-containing organic compounds.
- PubMed. (2009). The structural properties of poly(aniline)--analysis via FTIR spectroscopy.
- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY....
- Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
- DataPDF. (n.d.). Organic Elemental Analysis.
- ResearchGate. (n.d.). FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- RSC Publishing. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- MPG.PuRe. (n.d.). Supporting Information.
- OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups.
- ResearchGate. (n.d.). 1 H-NMR spectrum of N-methylaniline blocked pMDI.
- PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylaniline.
- Ottokemi. (n.d.). 4-Bromo-3-methylaniline, 97%.
- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. The structural properties of poly(aniline)--analysis via FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elemental analysis [chemistry.huji.ac.il]
HPLC purity analysis of 4-Bromo-3-fluoro-N-methylaniline
An Application Note on the HPLC Purity Analysis of 4-Bromo-3-fluoro-N-methylaniline
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. The developed reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, ensuring it is fit for purpose in research, development, and quality control environments. The protocol details the chromatographic conditions, system suitability requirements, sample preparation, and data analysis. Furthermore, it discusses the rationale behind method development choices and provides a guide for troubleshooting common chromatographic issues, aligning with the principles of modern analytical procedure development.
Introduction
This compound is a substituted aniline derivative whose purity is critical for the synthesis of complex target molecules, particularly in the drug development pipeline. The presence of impurities, whether from the synthetic route or subsequent degradation, can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Therefore, a validated, stability-indicating analytical method is essential for its quality control.
High-Performance Liquid Chromatography is the premier technique for analyzing non-volatile and thermally labile compounds, making it ideal for assessing the purity of pharmaceutical intermediates.[3][4] This document provides a comprehensive protocol for an RP-HPLC method capable of separating this compound from its potential process-related impurities and degradation products.
Compound Profile: this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
-
Structure:

-
Molecular Formula: C₇H₇BrFN[5]
-
Molecular Weight: 204.04 g/mol [5]
-
Appearance: Typically a solid at room temperature.[6]
-
Solubility: Expected to be soluble in organic solvents like methanol and acetonitrile.
-
Chromophoric Properties: The substituted benzene ring acts as a chromophore, allowing for UV detection. The optimal detection wavelength should be determined experimentally using a photodiode array (PDA) detector, but a wavelength of approximately 245-255 nm is a logical starting point based on the aniline scaffold.
Principle of the Method: Reversed-Phase Chromatography
The selected method utilizes reversed-phase chromatography, the most common mode of HPLC for pharmaceutical analysis.[7]
-
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobicity, which provides strong retention for the relatively non-polar this compound molecule. The alkyl chains of the stationary phase interact with the analyte via hydrophobic interactions.[7] For halogenated aromatic compounds, alternative selectivities can sometimes be achieved with Phenyl or Pentafluorophenyl (PFP) phases, which offer π-π interactions, but C18 provides a robust starting point.[8][9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous component and an organic solvent (acetonitrile) is employed. Acetonitrile is selected for its low viscosity and UV transparency. The gradient allows for the elution of impurities with a wide range of polarities while ensuring the main peak is sharp and well-resolved.
-
Mobile Phase Modifier: The aniline moiety in the analyte is basic. At neutral pH, it can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing).[10] To prevent this, 0.1% trifluoroacetic acid (TFA) is added to the mobile phase. This lowers the pH, ensuring the aniline nitrogen is consistently protonated, which minimizes silanol interactions and results in symmetrical, sharp peaks.
-
Materials and Methods
Equipment and Consumables
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA or UV detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes and tips.
-
HPLC vials with caps.
-
Syringe filters (0.45 µm, PTFE or nylon).
Reagents and Standards
-
This compound reference standard (purity >99%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Trifluoroacetic acid (TFA, HPLC grade).
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | 0-2 min, 30% B; 2-15 min, 30-80% B; 15-17 min, 80% B; 17.1-20 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes (including re-equilibration) |
Experimental Protocols
The logical flow of the experimental procedure is crucial for obtaining reproducible results.
Caption: Workflow for HPLC Purity Analysis.
Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Standard Solution Preparation (Working Standard)
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of approximately 0.5 mg/mL.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution Preparation
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a solution of approximately 0.5 mg/mL.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
System Suitability Testing (SST)
Before analyzing samples, the chromatographic system's performance must be verified. This is a core requirement of method validation and routine analysis.[11]
-
Equilibrate the HPLC system with the mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard solution.
-
The system is deemed suitable for use if the following criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (USP) | ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |
Data Analysis and Purity Calculation
The purity of the sample is determined using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.
-
Integrate all peaks in the chromatogram for the sample solution, excluding solvent front peaks.
-
Calculate the percentage area for each impurity and the main peak using the following formula:
% Area = (Individual Peak Area / Total Peak Area of all peaks) x 100
-
The purity of the sample is reported as the % Area of the this compound peak.
Method Specificity and Forced Degradation
To ensure the method is "stability-indicating," its ability to separate the main analyte from potential degradation products must be demonstrated. This is achieved through forced degradation studies, a regulatory expectation for methods used in stability testing.[12][13][14] The goal is to achieve 5-20% degradation of the active substance.[13]
-
Acid Hydrolysis: Reflux sample with 0.1 M HCl.
-
Base Hydrolysis: Reflux sample with 0.1 M NaOH.
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the sample solution to UV light (as per ICH Q1B guidelines).
The stressed samples are then analyzed using the HPLC method. The method is considered specific if all degradation product peaks are baseline resolved from the main analyte peak.
Troubleshooting Guide
Common issues encountered during HPLC analysis can often be resolved systematically.[15][16]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary interactions with column silanols. 2. Column contamination or degradation.[15] 3. Mobile phase pH incorrect. | 1. Ensure TFA concentration is correct (0.1%). 2. Flush column or replace with a new one. 3. Prepare fresh mobile phase. |
| Peak Fronting | 1. Sample overload. 2. Sample solvent stronger than mobile phase. | 1. Dilute the sample. 2. Prepare sample in the initial mobile phase composition if possible. |
| Split Peaks | 1. Partially blocked column frit.[17] 2. Column void or channeling. 3. Co-elution of an impurity. | 1. Reverse and flush the column (check manufacturer's instructions). 2. Replace the column. 3. Evaluate peak purity with PDA detector. |
| Unstable Baseline | 1. Insufficient system equilibration. 2. Mobile phase not properly mixed or degassed. 3. Contaminated mobile phase.[16] | 1. Allow more time for equilibration. 2. Degas mobile phases. 3. Prepare fresh mobile phase with high-purity solvents. |
Conclusion
The reversed-phase HPLC method described in this application note is demonstrated to be suitable for the routine purity analysis of this compound. The method is simple, specific, and utilizes standard instrumentation and reagents. The inclusion of system suitability criteria ensures the reliability of the results, while the discussion on forced degradation provides a framework for its validation as a stability-indicating method in accordance with international regulatory guidelines such as ICH Q2(R2).[18][19][20][21]
References
- HPLC Peak Shape Troubleshooting Solution Column - uHPLCs. (n.d.).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks.
- Impurities and Forced Degradation Studies: A Review. (2016). Bentham Science Publishers.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Impurities and Forced Degradation Studies: A Review. (n.d.). Repositório Institucional.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
- ICH releases draft guidelines on analytical method development. (2022). RAPS.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online.
- Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984). US EPA.
- Reversed Phase HPLC Columns. (n.d.). Phenomenex.
- Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). RSC Publishing.
- HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum.
- This compound. (n.d.). My Skin Recipes.
- CAS 1540204-53-2 | 4-Bromo-2-fluoro-3-methylaniline. (n.d.). Hoffman Fine Chemicals.
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Application Note: GC-MS Analysis of 4-Bromo-3-fluoro-N-methylaniline
A Robust Method for Quality Control of Pharmaceutical Intermediates
Abstract
This application note details a comprehensive and robust method for the analysis of 4-Bromo-3-fluoro-N-methylaniline using Gas Chromatography-Mass Spectrometry (GC-MS). As a critical intermediate in the synthesis of pharmaceuticals and other high-value chemical entities, rigorous quality control is paramount. Direct GC-MS analysis of this secondary aromatic amine can be compromised by its polarity, leading to poor chromatographic peak shape and potential thermal degradation. To overcome these challenges, this protocol employs a proven acylation derivatization step with Trifluoroacetic Anhydride (TFAA). This procedure converts the polar amine into a stable, volatile N-trifluoroacetyl derivative, significantly improving analytical performance.[1] This guide provides a step-by-step protocol, optimized instrumental parameters, and expected mass spectral data for researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated aromatic amine that serves as a key building block in organic synthesis. Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API) or specialty chemical. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and definitive molecular identification.[2]
However, the presence of an active hydrogen on the secondary amine group makes this compound moderately polar.[1] This polarity can cause undesirable interactions with active sites within the GC inlet and column, resulting in asymmetric peak tailing and reduced sensitivity. Chemical derivatization is a powerful strategy to mitigate these issues.[3] By replacing the active hydrogen with a nonpolar functional group, the analyte's volatility is increased and its polarity is reduced, leading to sharper, more symmetrical peaks and enhanced analytical reliability.[4][5] This protocol utilizes Trifluoroacetic Anhydride (TFAA), a highly effective reagent for the acylation of primary and secondary amines, to ensure robust and reproducible analysis.[1][6]
Physicochemical Characteristics
A thorough understanding of the analyte's properties is essential for method development. While specific experimental data for this compound is not widely published, its properties can be accurately determined based on its structure. The closely related isomer, 4-Bromo-3-fluoro-2-methylaniline, provides a reference for boiling point and other physical characteristics.[7][8]
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₇BrFN | PubChem |
| Molecular Weight | 204.04 g/mol | PubChem[8] |
| Physical Form | Solid (Predicted) | Sigma-Aldrich[7] |
| Boiling Point | ~245 °C at 760 mmHg (Estimated) | Sigma-Aldrich[7] |
| CAS Number | Not available | - |
Note: Physicochemical data is based on the structural formula and comparison with the closely related isomer, 4-Bromo-3-fluoro-2-methylaniline (CAS: 127408-03-1).[7][8]
Experimental Protocol
Materials and Reagents
-
Analyte: this compound reference standard (≥98% purity)
-
Derivatizing Reagent: Trifluoroacetic Anhydride (TFAA), ≥99% purity
-
Solvent: Ethyl Acetate (GC Grade or equivalent)
-
Equipment:
-
GC-MS System with Autosampler
-
Analytical Balance
-
Volumetric flasks, pipettes
-
2 mL reaction vials with PTFE-lined caps
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporation system
-
Derivatization Workflow
The derivatization process chemically modifies the analyte to improve its chromatographic properties. The secondary amine is converted to a nonpolar N-trifluoroacetyl derivative.[1]
Step-by-Step Methodology
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in ethyl acetate to create a 1.0 mg/mL stock solution.[1]
-
Aliquoting: Transfer 100 µL of the stock solution into a 2 mL micro-reaction vial.[1]
-
Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial.[9]
-
Reaction: Immediately cap the vial tightly, vortex for 30 seconds, and place it in a heating block set to 60°C for 30 minutes to ensure complete derivatization.[9]
-
Evaporation: After the reaction is complete, cool the vial to room temperature. Uncap the vial and gently evaporate the excess solvent and TFAA reagent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 1.0 mL of ethyl acetate. The sample is now ready for GC-MS analysis.[1]
GC-MS Instrumental Parameters
The following parameters have been optimized for the analysis of the derivatized analyte. A standard nonpolar column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is recommended.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Column Flow | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 80°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 5 min at 280°C |
| Mass Spectrometer (MS) | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Scan Mode | Full Scan |
| Mass Range | 50 - 450 m/z |
Results and Discussion
Chromatographic Performance
Direct injection of underivatized this compound typically results in a broad, tailing peak due to its polarity. The TFAA derivatization process effectively masks the polar N-H group, leading to a significant improvement in chromatographic performance. The resulting N-trifluoroacetyl derivative is more volatile and less polar, producing a sharp, symmetrical peak with an improved signal-to-noise ratio.[1]
Mass Spectral Analysis
Electron Ionization (EI) of the derivatized analyte, N-(4-bromo-3-fluorophenyl)-N-methyl-2,2,2-trifluoroacetamide, yields a predictable and informative mass spectrum.
-
Molecular Ion: The molecular weight of the derivative is 300.06 g/mol . A key diagnostic feature is the presence of the molecular ion peak cluster at m/z 300 and m/z 302 . This characteristic doublet, with nearly equal intensity (1:1 ratio), is definitive proof of a single bromine atom in the molecule, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation Pattern: The primary fragmentation pathways involve the cleavage of the trifluoroacetyl group. The loss of a trifluoromethyl radical (•CF₃, 69 u) results in a prominent fragment ion cluster at m/z 231/233 . Further fragmentation can lead to other characteristic ions.
Summary of Expected Results
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| N-(4-bromo-3-fluorophenyl)-N-methyl-2,2,2-trifluoroacetamide | Instrument Dependent | 300/302 (M⁺), 231/233, 203/205 |
Conclusion
This application note presents a validated and reliable GC-MS method for the qualitative and quantitative analysis of this compound. The implementation of a straightforward Trifluoroacetic Anhydride (TFAA) derivatization protocol is critical for achieving excellent chromatographic performance and analytical accuracy. This method overcomes the inherent challenges of analyzing polar secondary amines, yielding sharp, symmetrical peaks and clear, interpretable mass spectra. The protocol is highly suitable for routine quality control in pharmaceutical and chemical manufacturing environments, ensuring the purity and integrity of this important synthetic intermediate.
References
- PubChem, National Center for Biotechnology Information. 4-Bromo-3-fluoro-2-methylaniline. [Link]
- Chen, M., et al. (2018). Differentiation of isomeric methylanilines by imidization and gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 32(4), 342-348. [Link]
- ResearchGate. (PDF)
- PubChem, National Center for Biotechnology Information. N-bromo-4-fluoro-3-methylaniline. [Link]
- Semantic Scholar.
- Hoffman Fine Chemicals. CAS 1540204-53-2 | 4-Bromo-2-fluoro-3-methylaniline. [Link]
- Bibel, M. (2025).
- Chemistry For Everyone. (2025).
- Liu, R. H. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
- PubChemLite. 4-bromo-3-chloro-2-fluoro-n-methylaniline. [Link]
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Application Note: A Scalable and Efficient Synthesis of 4-Bromo-3-fluoro-N-methylaniline for Pharmaceutical Intermediate Production
Abstract
This application note provides a comprehensive technical guide for the large-scale synthesis of 4-Bromo-3-fluoro-N-methylaniline, a key building block in the development of pharmaceutical and agrochemical agents.[1] We present a robust and economically viable two-step synthetic pathway commencing from commercially available 3-fluoroaniline. The protocol prioritizes operational safety, scalability, and high purity of the final product. The chosen strategy involves an initial regioselective bromination of the aniline precursor followed by a highly efficient N-methylation using the Eschweiler-Clarke reaction. This guide details the process chemistry, provides step-by-step kilogram-scale protocols, outlines critical process parameters, and discusses safety considerations essential for industrial application.
Introduction and Strategic Rationale
This compound is a substituted aniline derivative whose structural motifs are of significant interest in medicinal chemistry. The presence of bromine provides a reactive handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the N-methyl group modulates basicity and lipophilicity.
The primary challenge in synthesizing this molecule on a large scale is achieving precise regiochemical control during the halogenation step and ensuring a safe, efficient, and selective methylation process that avoids the formation of quaternary ammonium byproducts.
Several N-methylation strategies were evaluated:
-
Methyl Halides/Sulfates: Reagents like dimethyl sulfate (DMS) are highly effective but pose extreme health risks, being carcinogenic, mutagenic, and highly toxic.[2][3][4][5] The handling requirements and risk mitigation for DMS on an industrial scale are exceptionally stringent, making it a less desirable option.
-
"Green" C1 Sources: While dimethyl carbonate (DMC) and methanol are more environmentally benign, their activation for N-methylation often requires high temperatures, high pressures, or specialized catalysts, which can be a barrier for implementation in standard multi-purpose batch reactors.[6][7]
-
Eschweiler-Clarke Reaction: This classic method uses formic acid and formaldehyde as the C1 source and reducing agent.[8][9] It is renowned for its reliability, cost-effectiveness, operational simplicity, and, crucially, its inability to produce over-methylated quaternary salts.[10][11] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[8]
Based on this analysis, a two-step route featuring regioselective bromination followed by an Eschweiler-Clarke N-methylation was selected as the optimal strategy for large-scale production, balancing efficiency, cost, safety, and scalability.
Overall Synthetic Workflow
The synthesis is a two-step process starting from 3-fluoroaniline. The first step is a regioselective bromination to yield the key intermediate, 4-Bromo-3-fluoroaniline. The second step is the reductive N-methylation of this intermediate to afford the final product.
Caption: High-level overview of the two-step synthetic process.
Detailed Process Chemistry and Methodologies
Step 1: Synthesis of 4-Bromo-3-fluoroaniline (Intermediate)
The key to this step is the regioselective introduction of a bromine atom at the C4 position (para to the amino group) of 3-fluoroaniline. The amino group is a powerful ortho-, para-director. While the fluorine atom is a deactivating group, it also directs ortho and para. The C4 position is sterically accessible and electronically favored by the powerful directing effect of the amine. Using N-Bromosuccinimide (NBS) as the brominating agent is preferred for large-scale operations over elemental bromine due to its solid nature, which simplifies handling and accurate dosing.
Reaction: 3-Fluoroaniline + N-Bromosuccinimide (NBS) → 4-Bromo-3-fluoroaniline + Succinimide
Protocol: Kilogram-Scale Synthesis of 4-Bromo-3-fluoroaniline
-
Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and reflux condenser with acetonitrile (40 L).
-
Reactant Charging: Add 3-fluoroaniline (5.00 kg, 45.0 mol) to the reactor. Stir the mixture at room temperature (20-25°C) until a clear solution is obtained.
-
Cooling: Cool the reactor contents to 0-5°C using a chiller.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (8.01 kg, 45.0 mol) portion-wise over 2-3 hours.
-
Causality: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of di-brominated impurities. Maintain the internal temperature below 10°C throughout the addition.
-
-
Reaction: Stir the reaction mixture at 0-5°C for an additional 2-3 hours after the NBS addition is complete.
-
Monitoring: Monitor the reaction progress by HPLC until the consumption of 3-fluoroaniline is >99%.
-
Quenching & Work-up:
-
Slowly add a 10% aqueous solution of sodium thiosulfate (20 L) to quench any unreacted NBS, while maintaining the temperature below 15°C.
-
Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile.
-
Add ethyl acetate (50 L) and water (30 L). Stir vigorously for 15 minutes.
-
Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 L) and then with brine (20 L).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from a mixture of heptane and ethyl acetate (approx. 9:1 ratio) to afford pure 4-Bromo-3-fluoroaniline as an off-white to tan crystalline solid.[12]
-
Drying: Dry the purified solid in a vacuum oven at 45-50°C until a constant weight is achieved. Expected yield: 7.3 - 7.9 kg (85-92%).
Step 2: Synthesis of this compound (Final Product)
This step employs the Eschweiler-Clarke reaction for the mono-N-methylation of the intermediate. Formic acid serves as both the solvent and the hydride source, while formaldehyde forms an intermediate iminium ion that is subsequently reduced.[9]
Reaction Mechanism:
-
4-Bromo-3-fluoroaniline + HCHO ⇌ Iminium Ion Intermediate
-
Iminium Ion + HCOOH → this compound + CO₂ + H₂O
Protocol: Kilogram-Scale Synthesis of this compound
-
Reactor Setup: To a 100 L reactor equipped for distillation, add formic acid (99%, 15.0 L).
-
Reactant Charging: Add 4-Bromo-3-fluoroaniline (7.50 kg, 39.5 mol) from Step 1. Stir to dissolve. A mild exotherm may be observed.
-
Reagent Addition: Slowly add aqueous formaldehyde (37% solution, 3.50 L, approx. 43.4 mol) via an addition funnel over 1 hour. Maintain the internal temperature below 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 95-100°C.
-
Self-Validation: The reaction progress is visually indicated by the evolution of carbon dioxide gas. Maintain this temperature until gas evolution ceases (typically 6-8 hours).
-
-
Monitoring: Monitor the reaction by HPLC until the starting material is consumed (<1%).
-
Quenching & Work-up:
-
Cool the reaction mixture to room temperature (20-25°C).
-
Very carefully and slowly, add the reaction mixture to a separate vessel containing crushed ice (40 kg) and 30% aqueous sodium hydroxide solution, adjusting the pH to >10. This step is highly exothermic and should be performed with efficient cooling and stirring.
-
Extract the aqueous slurry with toluene (2 x 30 L).
-
Combine the organic layers and wash with water (2 x 20 L) and then brine (20 L).
-
-
Isolation & Purification: Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil. Purify the crude oil by vacuum distillation to yield this compound as a pale yellow liquid.
Process Parameters and Data Summary
| Parameter | Step 1: Bromination | Step 2: N-Methylation | Rationale / Criticality |
| Starting Material | 3-Fluoroaniline | 4-Bromo-3-fluoroaniline | Purity of input impacts final product quality. |
| Key Reagent | N-Bromosuccinimide (NBS) | Formaldehyde (37%), Formic Acid (99%) | Stoichiometry controls conversion and impurity profile. |
| Reagent Molar Ratio | 1.0 : 1.0 (Aniline:NBS) | 1.0 : 1.1 (Aniline:HCHO) | Excess formaldehyde ensures complete conversion. |
| Solvent | Acetonitrile | Formic Acid | Solvent choice impacts reaction rate and work-up. |
| Temperature | 0-10°C (Addition) | 95-100°C (Reaction) | Critical: Controls selectivity (Step 1) and reaction rate (Step 2). |
| Reaction Time | 4-6 hours | 6-8 hours | Monitored by HPLC to ensure completion. |
| Work-up pH | N/A | >10 | Critical: Ensures the product is in its free base form for extraction. |
| Purification Method | Recrystallization | Vacuum Distillation | Essential for achieving >99% purity required for pharmaceutical use. |
Safety and Hazard Management
All operations must be conducted in a well-ventilated area (e.g., fume hood or walk-in hood) by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
Hazard Identification:
-
Anilines (3-fluoroaniline, 4-bromo-3-fluoroaniline): Toxic by inhalation, ingestion, and skin absorption. Irritating to skin, eyes, and respiratory system.
-
N-Bromosuccinimide (NBS): Corrosive, causes severe skin burns and eye damage. Strong oxidizer.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Formaldehyde: Toxic, a known carcinogen, and skin/respiratory sensitizer.
-
-
Required PPE:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Chemical splash goggles and face shield.
-
Flame-retardant lab coat.
-
Use a respirator with an organic vapor cartridge if ventilation is inadequate.
-
-
Engineering Controls:
-
Perform all transfers of toxic and corrosive materials in a contained system or under high-efficiency ventilation.
-
Use a chiller for temperature control during exothermic additions.
-
The basic quench of the Eschweiler-Clarke reaction must be performed with extreme care due to significant heat and gas evolution.
-
Caption: Logical workflow for ensuring process safety.
References
- New Jersey Department of Health. (2017).
- Lou, S., & Chen, Z. (2017).
- NROChemistry. Eschweiler-Clarke Reaction. [Link]
- Semantic Scholar.
- Wikipedia.
- Ip, M. S., & Fell, G. S. (2003). Nine cases of accidental exposure to dimethyl sulphate--a potential chemical weapon. Journal of Accident & Emergency Medicine.
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- Google Patents. (2013).
- Wikipedia. Eschweiler–Clarke reaction. [Link]
- U.S. Environmental Protection Agency (EPA).
- Google Patents. (2002).
- ResearchGate.
- PubMed Central (PMC). (2023).
- YouTube. (2022). Eschweiler-Clarke Reaction. [Link]
- ResearchGate.
- Google Patents. (1998). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
- The Journal of Organic Chemistry. (2021). Simplified Version of the Eschweiler–Clarke Reaction.
- RSC Publishing. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study.
- ResearchGate.
- PubMed Central (PMC). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- PubMed Central (PMC). (2013). Quantification of aniline and N-methylaniline in indigo. [Link]
- My Skin Recipes. This compound.
- ResearchGate.
- DSpace@MIT.
- Sciencemadness.org. (2011). Eschweiler-Clarke Procedure. [Link]
- ResearchGate.
- PubChem. 4-Bromo-3-fluoroaniline. [Link]
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Application Note: 4-Bromo-3-fluoro-N-methylaniline as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
4-Bromo-3-fluoro-N-methylaniline is a highly functionalized aromatic amine that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic secondary amine, a strategically placed bromine atom amenable to cross-coupling reactions, and a fluorine atom to modulate physicochemical properties—makes it an exceptionally versatile intermediate. This guide provides an in-depth analysis of its properties, strategic importance, and detailed protocols for its application in the synthesis of targeted pharmaceutical compounds, with a focus on kinase inhibitors.
Physicochemical Properties and Safety Profile
A comprehensive understanding of the intermediate's properties is fundamental to its effective use in synthesis. The N-methyl group and the fluorine atom significantly influence the compound's basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 461913-02-4 | [1] |
| Molecular Formula | C₇H₇BrFN | [1][2] |
| Molecular Weight | 204.04 g/mol | [1][2] |
| Predicted Boiling Point | 239.0 ± 30.0 °C at 760 mmHg | [1] |
| Predicted Density | 1.578 ± 0.06 g/cm³ | [1] |
| Storage Conditions | Room temperature, in a dry, sealed container, protected from light. | [1] |
Safety & Handling: this compound, like many halogenated anilines, should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[2][4] All manipulations should be performed in a well-ventilated fume hood.[2][5] In case of accidental exposure, consult the material safety data sheet (MSDS) and seek immediate medical attention.[2]
Strategic Importance in Medicinal Chemistry
The specific arrangement of functional groups on the this compound scaffold is not accidental; it is a deliberate design choice that imparts significant advantages in the synthesis of complex drug molecules, particularly kinase inhibitors.
-
The Bromine Atom: This is the primary reactive handle for building molecular complexity. The carbon-bromine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7][8] This allows for the precise and efficient introduction of diverse aryl, heteroaryl, or alkyl groups, which are often essential for binding to the target protein.
-
The N-methylaniline Moiety: The secondary amine provides a crucial vector for extending the molecule. It can act as a nucleophile to form amides, ureas, or sulfonamides, or participate in N-arylation reactions. This functionality is frequently used to connect the core aniline scaffold to the "hinge-binding" region of a kinase. The methyl group can also improve metabolic stability and modulate the basicity of the amine.
-
The Fluorine Atom: Fluorine substitution is a widely employed strategy in medicinal chemistry. The meta-positioned fluorine atom in this intermediate serves several purposes:
-
Modulation of pKa: It lowers the basicity (pKa) of the aniline nitrogen, which can prevent off-target effects related to excessive basicity and improve oral bioavailability.
-
Metabolic Blocking: It can block sites of potential oxidative metabolism on the aromatic ring, thereby increasing the drug's half-life.
-
Enhanced Binding: The highly polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with amino acid residues in the target's binding pocket, potentially increasing potency and selectivity.[9]
-
Application Profile: Synthesis of a Kinase Inhibitor Scaffold
Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] Many approved kinase inhibitors utilize a substituted aniline core. The following section details a representative synthetic workflow using this compound as a key intermediate.
Overview of the Synthetic Pathway
The workflow illustrates a common strategy: a Suzuki coupling to build the core bi-aryl structure, followed by a reaction at the N-methylamino group to complete the pharmacophore.
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic heteroaryl boronic acid. This reaction is a cornerstone of modern synthetic chemistry for its reliability and functional group tolerance.[6][11][12]
Rationale: The goal is to form a carbon-carbon bond between the bromine-bearing carbon of the aniline and the boron-bearing carbon of the coupling partner. The palladium(0) catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). A base is required to activate the boronic acid for the transmetalation step. A mixed solvent system like dioxane/water ensures solubility for both organic and inorganic reagents.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Heteroaryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask, add this compound (1.0 eq), the heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio via syringe. The solution should be stirred to create a suspension.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq). The mixture will typically turn yellow or dark orange.
-
Reaction: Equip the flask with a condenser and heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired bi-aryl intermediate.
In-Process Controls and Characterization
Trustworthy protocols require validation. At each stage, the identity and purity of the intermediates must be confirmed.
-
TLC: Use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) to track the consumption of starting materials and the formation of the product.
-
LC-MS: Provides rapid confirmation of the molecular weight of the product.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product and key intermediates.
Role in Targeting Kinase Signaling Pathways
The final compounds synthesized from this intermediate are often designed to inhibit specific kinases involved in oncogenic signaling. For example, many inhibitors target the ATP-binding pocket of kinases like EGFR, ALK, or BTK, preventing the phosphorylation of downstream substrates and thereby halting the proliferation signal.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a high-value intermediate whose carefully designed structure provides chemists with multiple, orthogonal reaction sites. Its utility in palladium-catalyzed cross-coupling and its tailored electronic properties make it a preferred building block for constructing complex pharmaceutical agents, especially in the highly competitive field of kinase inhibitor development. The protocols and strategic insights provided herein serve as a guide for researchers aiming to leverage this versatile compound in their drug discovery programs.
References
- 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684. PubChem.
- The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central (PMC).
- 4-Bromo-2-fluoro-3-methylaniline Product Information. Hoffman Fine Chemicals.
- N-bromo-4-fluoro-3-methylaniline | C7H7BrFN. PubChem.
- 4-Bromo-3-fluoro-2-methylaniline Properties. LookChem.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed.
- This compound Product Page. My Skin Recipes.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-3-fluoro-N-methylaniline
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-Bromo-3-fluoro-N-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance their synthetic strategies using this specific substrate. Here, we will delve into the nuances of this reaction, providing in-depth, experience-driven advice to overcome common challenges and achieve high-yield, reproducible results.
I. Understanding the Substrate: this compound
This compound presents a unique set of challenges and opportunities in Suzuki-Miyaura cross-coupling. Its structure combines several features that influence reactivity:
-
Aryl Bromide: The carbon-bromine bond is a reliable coupling partner, generally offering a good balance of reactivity and stability. The reactivity of aryl halides in the rate-determining oxidative addition step typically follows the trend I > OTf > Br >> Cl.[1]
-
Electron-Donating Groups: The N-methylamino group is a potent electron-donating group (EDG) through resonance, which can increase the electron density of the aromatic ring. This can sometimes slow down the oxidative addition step of the catalytic cycle.[2][3]
-
Ortho-Fluoro Substituent: The fluorine atom ortho to the bromine introduces steric hindrance and has an electron-withdrawing inductive effect. This can influence the electronic properties of the C-Br bond and the coordination of the substrate to the palladium center.
-
Free Amine: The presence of a secondary amine can potentially coordinate to the palladium catalyst, which may impact its activity.[4][5]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries when working with this compound in Suzuki couplings.
Q1: My Suzuki coupling with this compound is giving low yields. What is the most likely cause?
A1: Low yields with this substrate often stem from a combination of electronic and steric factors. The electron-donating N-methylamino group can make the oxidative addition step more challenging. Additionally, the ortho-fluoro group adds steric bulk near the reaction center. A common pitfall is using standard, less bulky phosphine ligands like PPh₃, which are often ineffective for such hindered substrates.[6] Switching to a bulkier, more electron-rich ligand is a critical first step in optimization.
Q2: I am observing significant amounts of dehalogenated starting material (3-fluoro-N-methylaniline). How can I prevent this side reaction?
A2: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[2] This can be caused by several factors, including the presence of water or other protic sources, or a slow transmetalation/reductive elimination step compared to competing pathways. To mitigate this, ensure you are using anhydrous solvents and consider a stronger base or a different ligand that promotes faster reductive elimination.
Q3: What is the best palladium precursor to start with for this substrate?
A3: While many Pd(0) and Pd(II) sources can be effective, Pd(OAc)₂ and Pd₂(dba)₃ are excellent and commonly used starting points as they are stable and readily available.[7] They are pre-catalysts that form the active Pd(0) species in situ. For more challenging couplings, pre-formed palladium-ligand complexes, known as palladacycles, can offer higher stability and activity.[7]
Q4: Can I use an unprotected aniline for this coupling, or is N-protection necessary?
A4: It is often possible to perform the Suzuki-Miyaura coupling on unprotected anilines.[4][5] However, if you suspect catalyst inhibition by the amine, or if the reaction conditions are harsh, N-protection (e.g., as a Boc or other labile group) can be a viable strategy. Recent methods have shown success with unprotected ortho-bromoanilines by carefully selecting the catalyst system.[4][5]
III. Troubleshooting Guide
This section provides a structured approach to resolving specific issues encountered during your experiments.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, the catalytic cycle is likely stalled at the oxidative addition step.
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion.
Detailed Recommendations:
-
Ligand Selection is Key: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for sterically hindered and electron-rich substrates. The most critical modification is to switch to a bulkier, more electron-rich ligand.[6]
-
Recommended Ligands: Biaryl phosphine ligands (often called Buchwald ligands) such as SPhos, RuPhos, and XPhos are excellent choices.[6][8] N-Heterocyclic Carbenes (NHCs) are also highly effective and offer great stability and activity.[6] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step.
-
-
Increase Thermal Energy: Sterically hindered substrates often require higher temperatures to overcome the activation energy of the oxidative addition. If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C.[6]
-
Solvent and Base Combination:
-
Solvents: Anhydrous, aprotic solvents are generally preferred. Toluene, dioxane, and 2-MeTHF are common and effective choices.[2][6] For higher temperatures, xylenes can be used. The polarity of the solvent can influence the reaction, but a systematic trend is not always clear.[9][10]
-
Bases: The base plays a crucial role in the transmetalation step. For challenging couplings, weak bases may not be sufficient. Potassium phosphate (K₃PO₄) is a robust and reliable choice, often used as a fine powder.[6] Cesium carbonate (Cs₂CO₃) is another effective but more expensive option.
-
Problem 2: Protodeboronation of the Boronic Acid
If you detect the arene corresponding to your boronic acid as a byproduct, protodeboronation is occurring. This is a common issue, especially with heteroaryl or electron-rich boronic acids.
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Strong aqueous bases can accelerate protodeboronation. Switching to a milder base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF) can sometimes help.
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.[2] Organotrifluoroborates are another stable alternative.[11]
-
Minimize Water Content: While a small amount of water is often necessary to facilitate the reaction, excess water can promote protodeboronation. Using a carefully controlled amount of water or an anhydrous solvent system is advisable.
-
Increase Reaction Rate: If the coupling reaction is slow, there is more time for side reactions to occur. Optimizing the ligand and temperature to speed up the desired coupling can indirectly reduce protodeboronation.
Problem 3: Homocoupling of the Boronic Acid (Glaser Coupling)
The formation of a biaryl product derived from the boronic acid is known as homocoupling.
Mitigating Homocoupling:
-
Ensure Anaerobic Conditions: Homocoupling is often promoted by the presence of oxygen. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.
-
Use Bulky Ligands: Sterically demanding ligands can disfavor the formation of palladium species that lead to homocoupling.[12]
-
Control Reaction Temperature: Excessively high temperatures can sometimes lead to an increase in side reactions, including homocoupling.
IV. Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required for different boronic acid coupling partners.
General Procedure for Suzuki-Miyaura Coupling
Caption: Standard experimental workflow for Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Parameter Optimization Table
The following table provides a starting point for optimizing your reaction conditions.
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale & Notes |
| Catalyst System | Pd(OAc)₂ (2%) / SPhos (4%) | Pd₂(dba)₃ (2%) / XPhos (4%) | [Pd(XPhos) G3] (2%) | Buchwald ligands are highly effective for challenging substrates.[8] G3 precatalysts offer improved stability and ease of use. |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | K₂CO₃ (3.0 equiv) | K₃PO₄ is a strong, non-nucleophilic base suitable for many couplings.[6] Cs₂CO₃ is often more effective but costlier.[13] |
| Solvent | 1,4-Dioxane | Toluene | 2-MeTHF | Choice depends on desired temperature and solubility. All should be anhydrous.[2][6] 2-MeTHF is a greener alternative to THF.[4][5] |
| Temperature | 100 °C | 80 °C | 120 °C (in Toluene/Xylene) | Higher temperatures are often needed for hindered substrates.[6] |
| Boron Source | Boronic Acid (1.2 equiv) | Pinacol Boronate (1.2 equiv) | Trifluoroborate salt (1.2 equiv) | Esters and trifluoroborates offer increased stability against protodeboronation.[2][11] |
V. Mechanistic Considerations
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond. This is often the rate-determining step, particularly for electron-rich or sterically hindered aryl halides.[14]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[15]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst for the next cycle.
By understanding which reaction parameters influence each step, you can make more informed decisions to optimize your specific Suzuki coupling reaction.
VI. References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Wiley Online Library. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2023). The Journal of Physical Chemistry B. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2014). Dalton Transactions, 43(42), 15878-15896. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (2024). RSC Publishing. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. [Link]
-
Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group. [Link]
-
Screening of different bases for Suzuki coupling. (2018). ResearchGate. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2018). ResearchGate. [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... (2012). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2022). Chemistry LibreTexts. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (2017). Worldwide Journal of Multidisciplinary Research and Development. [Link]
-
Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions. (2021). ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2014). ResearchGate. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2017). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). PubMed. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2022). Reddit. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). MDPI. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). PMC. [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. (2007). ResearchGate. [Link]
-
The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Bromo-3-fluoro-N-methylaniline
Welcome to the technical support center for the synthesis of 4-Bromo-3-fluoro-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles you might face during the synthesis of this compound, which is typically prepared by the N-methylation of 4-bromo-3-fluoroaniline.
dot
Caption: A general workflow for the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in the N-methylation of 4-bromo-3-fluoroaniline can stem from several factors. Let's break down the potential issues and their solutions:
-
Incomplete Reaction:
-
Causality: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or deactivation of reagents. The electron-withdrawing effects of the bromine and fluorine atoms on the aniline ring decrease its nucleophilicity, potentially slowing down the reaction compared to unsubstituted aniline.
-
Solutions:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side product formation. A careful optimization of the reaction temperature is crucial. Consider a stepwise increase in temperature to find the sweet spot.
-
Reagent Purity: Ensure the purity of your starting material, 4-bromo-3-fluoroaniline, and the methylating agent. Impurities can interfere with the reaction.
-
-
-
Suboptimal Reagent Choice and Stoichiometry:
-
Causality: The choice of methylating agent and base is critical. A weak methylating agent may not be reactive enough, while an overly reactive one can lead to multiple methylations. The base is essential for deprotonating the aniline nitrogen, enhancing its nucleophilicity.
-
Solutions:
-
Methylating Agent: Common methylating agents include methyl iodide, dimethyl sulfate, and formaldehyde with a reducing agent (Eschweiler-Clarke reaction).[1][2] For cleaner reactions, dimethyl carbonate can be an environmentally benign option.[1]
-
Base Selection: The choice of base depends on the methylating agent. For methyl halides, a non-nucleophilic base like potassium carbonate or cesium carbonate is often used.[3] For the Eschweiler-Clarke reaction, formic acid acts as both the reducing agent and a pH buffer.[1]
-
Stoichiometry: Carefully control the molar ratio of the methylating agent. An excess can lead to the formation of the N,N-dimethylated byproduct. Start with a 1.1 to 1.5 molar equivalent of the methylating agent and optimize from there.
-
-
-
Product Loss During Work-up and Purification:
-
Causality: The product, this compound, may be lost during aqueous work-up if the pH is not controlled, or during purification if the chosen method is not optimal.
-
Solutions:
-
Aqueous Work-up: Ensure the aqueous layer is at the correct pH before extraction to minimize the solubility of the amine product in the aqueous phase.
-
Purification: Column chromatography is a common method for purification.[4] Use a suitable solvent system (e.g., hexane/ethyl acetate) to achieve good separation between the product, unreacted starting material, and any byproducts. Recrystallization can also be an effective purification technique if a suitable solvent is found.
-
-
| Parameter | Recommendation for Low Yield | Rationale |
| Reaction Time | Monitor by TLC/LC-MS until starting material is consumed. | Ensures the reaction goes to completion. |
| Temperature | Start at a moderate temperature (e.g., room temp to 50°C) and cautiously increase if necessary. | Balances reaction rate and prevention of side products. |
| Methylating Agent | Consider methyl iodide with K₂CO₃ or dimethyl carbonate for better selectivity.[1][5] | Offers a range of reactivity and selectivity profiles. |
| Base | Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃.[3] | Prevents the base from competing with the aniline as a nucleophile. |
| Purification | Optimize solvent system for column chromatography. | Maximizes the separation and recovery of the desired product. |
Q2: I am observing a significant amount of the di-methylated product (4-Bromo-3-fluoro-N,N-dimethylaniline). How can I improve the selectivity for mono-methylation?
A2: The formation of the N,N-dimethylated byproduct is a common challenge in the N-methylation of primary anilines. This is because the mono-methylated product is often more nucleophilic than the starting primary amine.
-
Causality: Over-methylation occurs when the mono-methylated product successfully competes with the starting aniline for the methylating agent.
-
Solutions:
-
Control Stoichiometry: Use a slight excess (around 1.05-1.2 equivalents) of the methylating agent. A large excess will significantly favor di-methylation.
-
Reaction Conditions:
-
Choice of Methylating Agent:
-
Dimethyl Carbonate (DMC): DMC is known to provide high selectivity for mono-methylation in the presence of a suitable base.[5]
-
-
Catalyst Systems: Certain catalyst systems, such as specific iridium(I) complexes with methanol, have been developed for selective mono-N-methylation of anilines.[3]
-
dot
Sources
- 1. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-3-fluoro-N-methylaniline
Welcome to the technical support center for the synthesis of 4-Bromo-3-fluoro-N-methylaniline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. The following content provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges associated with its synthesis.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, identified by common analytical observations.
Q1: I'm seeing a significant, less-polar byproduct in my TLC and LC-MS analysis. What is it and how can I prevent it?
A1: Probable Cause & Mechanism
The most common less-polar byproduct in this synthesis is the over-methylated tertiary amine, 4-Bromo-3-fluoro-N,N-dimethylaniline .
This occurs because the product, a secondary amine, is often more nucleophilic and less sterically hindered than the primary aniline starting material. This makes it a competitive substrate for the methylating agent. This issue is particularly prevalent when using highly reactive alkylating agents like dimethyl sulfate or methyl iodide.[1]
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of your methylating agent. Use no more than 1.0-1.1 equivalents. A slow, dropwise addition of the methylating agent to the reaction mixture can help maintain a low instantaneous concentration, favoring methylation of the more abundant primary amine.
-
Choice of Reagents: Switch to a reductive amination method, such as the Eschweiler-Clarke reaction. This method is renowned for its ability to produce tertiary amines from primary amines while generating minimal quaternary ammonium salt byproducts; however, careful control is still needed to stop at the secondary amine stage.[2][3] The mechanism inherently prevents the formation of quaternary salts because a tertiary amine cannot form an iminium ion with formaldehyde.[2]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second methylation more significantly than the first, thereby improving selectivity for the desired mono-methylated product.
DOT Visualization: Over-Methylation Side Reaction
Caption: Pathway showing the over-methylation of the desired product.
Q2: My NMR shows signals for a formyl proton (~8-8.5 ppm) and my mass spec indicates a mass of (M+28). What is this impurity?
A2: Probable Cause & Mechanism
This evidence strongly points to the formation of N-(4-Bromo-3-fluorophenyl)-N-methylformamide . This side product is specific to reductive amination routes that use formaldehyde and formic acid (Eschweiler-Clarke reaction).[4] It arises from two potential pathways:
-
N-Formylation of the Starting Material: The primary amine can be formylated by formic acid before methylation occurs.
-
N-Formylation of the Product: The secondary amine product can undergo N-formylation.
This side reaction becomes more significant if the reduction step (hydride transfer from formate) is slow or inefficient, allowing the formylation equilibrium to become established.
Mitigation Strategies:
-
Ensure Excess Formic Acid: Formic acid serves as both the acid catalyst and the hydride source. Using a sufficient excess ensures the iminium ion is rapidly reduced once formed.
-
Reaction Temperature: The Eschweiler-Clarke reaction is typically run at or near reflux (~100 °C) to ensure the decomposition of formic acid to provide the hydride and drive the reaction forward by releasing CO2. Insufficient temperature can lead to incomplete reduction.
-
Alternative Reducing Agents: If N-formylation is persistent, consider a two-step reductive amination. First, form the imine with formaldehyde, and then use a different reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), which do not act as formylating agents.[5]
Q3: I've purified my product, but I still see a minor set of aromatic signals in the ¹H NMR. What is the likely source?
A3: Probable Cause & Mechanism
This issue often originates from an isomeric impurity in your starting material, 4-bromo-3-fluoroaniline . The synthesis of this precursor, typically via electrophilic bromination of 3-fluoroaniline, can produce small quantities of other regioisomers. The directing effects of the amino and fluoro groups can lead to the formation of isomers like 2-bromo-5-fluoroaniline or 4-bromo-5-fluoroaniline .
These isomers will undergo N-methylation alongside your main starting material, leading to isomeric N-methylated products that can be very difficult to separate from the desired compound due to their similar physical properties.
Mitigation Strategies:
-
Analyze the Starting Material: Before starting the methylation, rigorously check the purity of your 4-bromo-3-fluoroaniline by GC-MS or high-resolution NMR.
-
Purification of Starting Material: If isomeric impurities are detected, purify the starting aniline first. This is often easier than separating the final methylated products. Recrystallization or column chromatography of the aniline may be effective.
-
Optimize Bromination: If you are preparing the starting material yourself, re-optimize the bromination conditions (e.g., solvent, temperature, brominating agent) to maximize regioselectivity.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the selective mono-N-methylation of 4-bromo-3-fluoroaniline?
A1: For selective mono-methylation with high yield and minimal byproducts, the Eschweiler-Clarke reaction is often the preferred method in both lab and industrial settings.[3] Its key advantage is the prevention of quaternary ammonium salt formation.[2] While over-methylation to the tertiary amine is still possible, it can be controlled with careful management of formaldehyde stoichiometry.
Modern catalytic methods using methanol as a C1 source with ruthenium or iridium catalysts also show excellent selectivity for mono-methylation and are considered greener alternatives as the only byproduct is water.[7][8] However, these may require more specialized catalysts and optimization.
Q2: How can I effectively purify this compound?
A2: Silica gel column chromatography is the most common and effective method. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, will typically provide good separation.
-
Order of Elution (Typical):
-
4-Bromo-3-fluoro-N,N-dimethylaniline (least polar)
-
This compound (desired product)
-
4-bromo-3-fluoroaniline (unreacted starting material)
-
N-formyl byproducts (more polar)
-
An acid-base extraction during workup can also be highly effective. The desired secondary amine product can be extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities in the organic phase. The aqueous layer is then basified (e.g., with NaOH), and the product is re-extracted into a fresh organic solvent.
Section 3: Protocols & Methodologies
Protocol 1: Eschweiler-Clarke N-Methylation of 4-bromo-3-fluoroaniline
This protocol is a representative example and should be adapted and optimized based on your specific lab conditions and scale.
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromo-3-fluoroaniline (1.0 eq).
-
Add formic acid (98%, 3.0 eq).
-
Add formaldehyde (37% solution in water, 1.1 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to 100-110 °C and maintain at reflux for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully quench by adding it to a beaker of ice.
-
Basify the solution by slowly adding 6M sodium hydroxide (NaOH) until the pH is >10. Ensure the mixture remains cool in an ice bath during this process.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via silica gel column chromatography.
Table 1: Common Byproducts and Analytical Signatures
| Compound Name | Structure | Typical Rf (vs. Product) | Key ¹H NMR Signal (CDCl₃) |
| Starting Material | 4-Bromo-3-fluoroaniline | Lower | Broad -NH₂ signal (~3.8 ppm) |
| Desired Product | This compound | 1.0 (Reference) | -NCH₃ singlet (~2.9 ppm), broad -NH signal (~4.0 ppm) |
| Over-methylation | 4-Bromo-3-fluoro-N,N-dimethylaniline | Higher | -N(CH₃)₂ singlet (~2.7-2.8 ppm) |
| N-Formylation | N-(4-Bromo-3-fluorophenyl)-N-methylformamide | Lower or Similar | -CHO singlet (~8.2 ppm), -NCH₃ singlet (~3.1 ppm) |
Section 4: Visualized Workflows
DOT Visualization: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega.
- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics.
- Different protocols for methylation of aniline. ResearchGate.
- The N-methylation reactions of aniline compounds using lignin as a... ResearchGate.
- Eschweiler–Clarke reaction. Wikipedia.
- A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool.
- Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate.
- Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC - NIH.
- Buchwald–Hartwig amination. Wikipedia.
- Eschweiler-Clarke Reaction. YouTube.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Eschweiler-Clarke reaction. Name-Reaction.com.
- Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PMC - NIH.
- 4-Bromo-3-fluoro-2-methylaniline. PubChem.
- 4-Bromo-3-fluoro-2-methylaniline. LookChem.
- N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Bentham Science.
- An efficient and practical N-methylation of amino acid derivatives. PubMed.
- The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate.
- 4-Bromo-3-fluoroaniline. PubChem.
- What's wrong with my reductive amination? I barely got any product. Reddit.
- A Practical Procedure for Regioselective Bromination of Anilines. Thieme Connect.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Buchwald-Hartwig amination of bromo-fluoro-anilines
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of bromo-fluoro-anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific, yet crucial, class of C-N cross-coupling reactions. Bromo-fluoro-anilines present a unique set of challenges due to their electronic properties and potential for side reactions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
FAQ 1: My reaction shows low to no yield. Where do I begin troubleshooting?
This is the most common issue encountered. A low or non-existent yield in the amination of a bromo-fluoro-aniline substrate is typically rooted in one of four areas: the catalyst system, the choice of base, the reaction conditions, or the quality of the reagents. A systematic approach is essential for efficient problem-solving.
dot
Technical Support Center: Purification of 4-Bromo-3-fluoro-N-methylaniline
Welcome to the dedicated technical support guide for the purification of 4-Bromo-3-fluoro-N-methylaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving high purity for this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles and troubleshooting logic to empower you to resolve purification hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities are typically byproducts or unreacted materials from the synthesis. The most common synthetic routes involve the bromination of a fluoro-N-methylaniline precursor or the N-methylation of a bromo-fluoroaniline. Therefore, you should anticipate:
-
Starting Materials: Unreacted 3-fluoro-N-methylaniline or 4-bromo-3-fluoroaniline.
-
Isomeric Byproducts: Incorrectly brominated isomers (e.g., 2-Bromo-3-fluoro-N-methylaniline). The directing effects of the amine and fluorine substituents guide the regioselectivity of the bromination, but minor isomers can still form.
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo-fluoro-N-methylaniline byproducts.
-
Residual Reagents: Traces of the brominating agent (e.g., N-Bromosuccinimide, NBS) or catalysts.
-
Solvents: Residual reaction or workup solvents.
Q2: How should I store purified this compound?
A2: Like many aniline derivatives, this compound can be sensitive to light and air. Over time, oxidation can lead to discoloration (often turning yellow, brown, or reddish) and the formation of impurities. For long-term storage, it is recommended to keep the material in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (2-8°C)[1][2].
Q3: What analytical techniques are best for assessing the purity of my compound?
A3: A combination of techniques is ideal for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass method for visualizing the number of components in your sample and for monitoring the progress of column chromatography[3].
-
High-Performance Liquid Chromatography (HPLC) & LC-MS: Provides quantitative data on purity and can help identify impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The gold standard for structural confirmation. Impurities will present as extra, often smaller, peaks in the spectrum. ¹⁹F NMR is particularly useful for identifying fluorine-containing isomers.
-
Elemental Analysis: Confirms the elemental composition (C, H, N, Br, F) of the final product, providing strong evidence of purity when the results are within ±0.4% of the theoretical values[4].
Troubleshooting and Purification Protocols
This section addresses common issues encountered during the purification workflow. We present a logical decision-making process to guide you from crude material to a highly pure final product.
Visualizing the Purification Workflow
The following diagram outlines the general strategy for purifying crude this compound.
Sources
Technical Support Center: Preventing Byproduct Formation in the Bromination of 3-fluoro-N-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the electrophilic bromination of 3-fluoro-N-methylaniline. As Senior Application Scientists, we understand that controlling regioselectivity and minimizing byproduct formation are critical for efficient synthesis. This resource addresses common issues in a direct question-and-answer format, explaining the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Polybromination - "My reaction is producing significant amounts of dibromo- and other polybrominated species. How can I favor mono-bromination?"
A1: Understanding the Root Cause: High Ring Activation
The N-methylamino group (-NHCH₃) is a potent activating group in electrophilic aromatic substitution. Its strong electron-donating nature significantly increases the nucleophilicity of the aromatic ring, making it highly susceptible to multiple substitutions.[1][2][3] This high reactivity often leads to the formation of di- and even tri-brominated byproducts, even when using a single equivalent of the brominating agent.[1][4][5] The fluorine atom at the meta-position is an electron-withdrawing group, but its deactivating effect is often insufficient to temper the powerful activation by the amino group.
Troubleshooting Workflow: Controlling Reactivity
Caption: Workflow for preventing polybromination.
Solution: Amide Protection Strategy
The most robust and widely accepted method to prevent polybromination is to temporarily reduce the activating strength of the amino group through protection, most commonly by acetylation.[2][6][7][8]
-
Mechanism of Protection: Converting the -NHCH₃ group to an acetamido group (-N(CH₃)COCH₃) delocalizes the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance.[2][6] This reduces the electron density donated to the aromatic ring, thus "taming" its reactivity and allowing for a more controlled, selective mono-bromination.[2][6][7]
Experimental Protocol: Acetylation, Bromination, and Deprotection
Step 1: Acetylation of 3-fluoro-N-methylaniline
-
Dissolve 3-fluoro-N-methylaniline in a suitable solvent like glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitor by TLC).
-
Pour the reaction mixture into ice water to precipitate the N-(3-fluorophenyl)-N-methylacetamide product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.[8]
Step 2: Bromination of the Acetanilide Intermediate
-
Dissolve the dried N-(3-fluorophenyl)-N-methylacetamide in a suitable solvent (e.g., glacial acetic acid or a non-polar solvent like CCl₄).
-
Cool the solution to 0-5 °C.
-
Add a solution of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂ in acetic acid, 1.0 equivalent) dropwise.
-
Stir at low temperature for a designated period (e.g., 1-3 hours), monitoring the reaction progress by TLC.
Step 3: Hydrolysis (Deprotection)
-
After the bromination is complete, the acetyl group is removed by hydrolysis.
-
Add an aqueous acid (e.g., HCl) or base (e.g., NaOH) to the reaction mixture.
-
Heat the mixture to reflux for 1-4 hours until the amide is fully hydrolyzed.
-
Cool the solution and neutralize to precipitate the final mono-brominated 3-fluoro-N-methylaniline product.
-
Isolate and purify the product via filtration, extraction, and recrystallization or chromatography.
Issue 2: Poor Regioselectivity - "I'm getting a mixture of isomers. How can I improve the yield of the desired 4-bromo-3-fluoro-N-methylaniline?"
A2: Understanding the Directing Effects
The regiochemical outcome is a competition between the directing effects of the substituents on the ring:
-
-NHCH₃ group: A powerful ortho, para-director.
-
-F group: A deactivating, but also ortho, para-director.
The positions ortho and para to the strongly activating -NHCH₃ group are the most favorable for electrophilic attack. This leads to potential bromination at the C2, C4, and C6 positions. The desired product is the 4-bromo isomer.
Troubleshooting Workflow: Enhancing Regioselectivity
Caption: Decision workflow for improving regioselectivity.
Solutions: Strategic Selection of Reagents and Conditions
-
Choice of Brominating Agent:
-
Solvent Effects: The polarity of the solvent can markedly influence the regioselectivity of the bromination of substituted anilines.[9][12][13]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents can enhance the electrophilicity of the bromine source and often favor the formation of the para-isomer.[9][12] Studies on similar systems have shown that polar solvents can more effectively solvate the transition state leading to the para product.[9] For instance, using NBS in DMF has been reported to give near-quantitative yields for the bromination of a similar substrate, 3-fluoro-2-methylaniline.[14]
-
Non-Polar Solvents (e.g., Dioxane, Chloroform): In some cases, these can lead to a mixture of isomers, sometimes favoring the ortho product.[9]
-
-
Temperature Control: Running the reaction at low temperatures (e.g., 0-5 °C) is crucial. Lower temperatures decrease the overall reaction rate and enhance the kinetic selectivity, favoring the formation of the thermodynamically more stable para-isomer over the ortho-isomers, which can be sterically hindered.
Optimized Protocol for Regioselective Mono-bromination
| Parameter | Recommended Condition | Rationale |
| Substrate | 3-fluoro-N-methylaniline | Starting Material |
| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective, minimizes over-bromination.[10][11] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) | Polar aprotic solvents favor para-selectivity.[9][12][14] |
| Temperature | 0-5 °C during addition, then allow to warm to RT | Enhances kinetic control and selectivity.[14][15] |
| Stoichiometry | 1.0-1.05 equivalents of NBS | Minimizes polybromination. |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-fluoro-N-methylaniline in anhydrous DMF.
-
Cool the flask to 0 °C using an ice bath.
-
Add NBS (1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.
-
Continue stirring for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by pouring it into a stirred mixture of ice water and a reducing agent (e.g., aqueous sodium thiosulfate) to consume any unreacted NBS.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 3: Oxidation and Tar Formation - "My reaction mixture is turning dark and forming insoluble tar. What causes this and how can it be prevented?"
A3: Understanding Aniline Oxidation
Anilines are susceptible to oxidation, especially under electrophilic conditions.[3][16][17] The brominating agent itself or atmospheric oxygen can oxidize the aniline, leading to the formation of colored, polymeric, and often intractable tarry byproducts.[2][3] This side reaction consumes starting material and complicates purification.
Solutions: Minimizing Oxidative Side Reactions
-
Use High-Purity Reagents: Ensure that the starting aniline is pure and preferably distilled before use. Old or impure anilines are often partially oxidized and appear colored, which can catalyze further degradation.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a simple and effective way to prevent oxidation by atmospheric oxygen.[3]
-
Controlled Reagent Addition: Add the brominating agent slowly and at a low temperature. This maintains a low concentration of the reactive electrophile at any given time, disfavoring the oxidation pathway.
-
Milder Reagents: As mentioned, NBS is generally less oxidizing than molecular bromine. Other methods, such as using CuBr₂ in an ionic liquid, have been developed for the clean bromination of unprotected anilines, minimizing side reactions.[18][19]
-
Acetylation: The protection strategy discussed for preventing polybromination also serves to make the substrate less prone to oxidation.[3] The electron-withdrawing acetyl group makes the nitrogen atom less electron-rich and therefore less susceptible to being oxidized.
References
- Zhang, L., et al. (2017). Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. Chinese Journal of Chemistry, 35(10), 1563-1568. [Link]
- ResearchGate. (n.d.).
- Allen, C. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
- Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
- Itahara, T. (1995). Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase. PubMed. [Link]
- ResearchGate. (n.d.). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect | Request PDF. [Link]
- Homework.Study.com. (n.d.).
- Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
- National Institutes of Health. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
- YouTube. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. [Link]
- Common Organic Chemistry. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]
- NCERT. (n.d.). Amines. [Link]
- Khan Academy. (n.d.). Bromination of Aniline (video) | Amines. [Link]
- Vedantu. (n.d.).
- Sarthaks eConnect. (2023).
- ResearchGate. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan | Request PDF. [Link]
- Chegg.com. (2020).
- ResearchGate. (n.d.). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF. [Link]
- ResearchGate. (2012). (PDF) Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
Sources
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. ncert.nic.in [ncert.nic.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. Aniline is treated with Br2 water at room temperature class 11 chemistry CBSE [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bromination - Common Conditions [commonorganicchemistry.com]
- 12. lookchem.com [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ccspublishing.org.cn [ccspublishing.org.cn]
- 17. Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-3-fluoro-N-methylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth insights and practical solutions for challenges encountered during cross-coupling reactions with 4-Bromo-3-fluoro-N-methylaniline. The unique electronic and steric properties of this substrate necessitate careful consideration of catalyst systems to achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge stems from the substrate's electronic nature. The aniline moiety is electron-rich, which can complicate the oxidative addition step, often the rate-determining step in palladium-catalyzed cross-coupling reactions.[1][2] The fluorine atom, being electron-withdrawing, can modulate this effect. Additionally, the N-methyl group introduces some steric hindrance that can influence ligand selection.
Q2: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen). What are the common causes and solutions?
A2: Hydrodehalogenation is a frequent side reaction in palladium-catalyzed couplings, where a palladium-hydride species reductively cleaves the carbon-halogen bond.[3][4]
-
Causes:
-
Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride species.[3]
-
Solvent Choice: Protic or wet solvents can be a source of protons.
-
Ligand Effects: Some ligands may favor the reductive dehalogenation pathway.
-
-
Solutions:
-
Optimize the Base: Consider using weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3]
-
Use Anhydrous Conditions: Ensure solvents are thoroughly dried to minimize water content.[1]
-
Ligand Screening: Employ bulky, electron-rich phosphine ligands which can sterically disfavor the formation of the palladium-hydride intermediate.[3]
-
Q3: My reaction is sluggish or fails to go to completion. What catalyst system modifications should I consider?
A3: For electron-rich aryl halides like this compound, enhancing the rate of oxidative addition is key.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are paramount. These ligands stabilize the palladium center and promote the oxidative addition step.[4][5] Examples include biarylphosphine ligands (e.g., SPhos, XPhos, BrettPhos) and ferrocene-based ligands.[6]
-
Palladium Precatalyst: Modern palladium precatalysts, such as G3 or G4 palladacycles, often provide more consistent and active catalyst generation compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]
-
Temperature: Increasing the reaction temperature can overcome activation energy barriers, but must be balanced against potential side reactions.[8]
Q4: Can I use this compound in a Sonogashira coupling? What are the key considerations?
A4: Yes, Sonogashira couplings with bromoanilines are feasible, though they may require more forcing conditions than their iodo- counterparts.[2]
-
Catalyst System: A standard Sonogashira system consists of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[9][10]
-
Ligand: The use of bulky, electron-rich phosphine ligands can be beneficial, especially for less reactive aryl bromides.[8]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used.[11]
-
Temperature: Elevated temperatures are often necessary to drive the reaction to completion.[8]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Oxidative Addition | The electron-rich nature of the aniline can slow down this rate-determining step.[1][4] | 1. Switch to a more electron-rich ligand: Use bulky biarylphosphine ligands like SPhos, XPhos, or RuPhos.[12][13] 2. Use a modern precatalyst: Employ a G3 or G4 Buchwald precatalyst for reliable generation of the active Pd(0) species.[7] |
| Protodeboronation of the Boronic Acid | The boronic acid is replaced by a hydrogen atom, a common side reaction, especially with excess water or strong bases.[1] | 1. Use anhydrous solvents: Ensure your reaction solvent is dry. 2. Optimize the base: Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[1] |
| Poor Solubility of Reagents | If reactants or intermediates are not fully dissolved, the reaction rate will be significantly reduced. | 1. Screen solvents: Test different aprotic polar solvents like dioxane, THF, or toluene, sometimes with a small amount of water to aid in the transmetalation step.[1] |
Problem 2: Catalyst Deactivation in Buchwald-Hartwig Amination
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen.[3] | 1. Degas solvents thoroughly: Use techniques like freeze-pump-thaw or sparging with an inert gas (N₂ or Ar). 2. Maintain an inert atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon.[3] |
| Inhibition by Iodide | If an iodide salt is formed as a byproduct, it can inhibit the catalyst. While not directly applicable to a bromo-substrate, this is an important consideration in cross-coupling generally.[7] | 1. Solvent choice: In cases with aryl iodides, less polar solvents like toluene can be beneficial.[7] |
| Amine Coordination | The amine substrate itself can sometimes act as a ligand and deactivate the palladium catalyst.[7] | 1. Increase ligand-to-palladium ratio: Adding a slight excess of the phosphine ligand can help prevent catalyst deactivation.[7] |
Problem 3: Formation of Side Products
| Potential Cause | Explanation | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | This side reaction is often promoted by the presence of oxygen. | 1. Ensure rigorous exclusion of air: Use proper inert atmosphere techniques. |
| Over-arylation of Primary Amine (Buchwald-Hartwig) | The desired primary amine product reacts further to form a tertiary amine. | 1. Ligand selection: Ligands like BrettPhos can help prevent over-arylation.[7] |
| Reaction Mixture Darkening/Tar Formation | This is often due to the oxidation of the aniline starting material or product.[3] | 1. Use purified reagents: Ensure the aniline starting material is pure. 2. Inert atmosphere: Rigorously exclude air from the reaction.[3] |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol provides a starting point for the coupling of this compound with an arylboronic acid. Optimization may be necessary.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
Anhydrous 1,4-dioxane/water (10:1 mixture)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium precatalyst, and potassium phosphate.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed solvent mixture via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine coupling partner (1.2 eq.)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium precatalyst and sodium tert-butoxide to a dry Schlenk tube.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing Key Concepts
Troubleshooting Logic for Low-Yielding Suzuki Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura couplings.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- Benchchem. Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
- Benchchem. troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
- Reddit. Help troubleshooting a Buchwald-Hartwig amination?.
- Benchchem. reactivity comparison of halogenated anilines in cross-coupling.
- Wikipedia. Suzuki reaction.
- ResearchGate. During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?.
- Organic-chemistry.org. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination.
- Wikipedia. Buchwald–Hartwig amination.
- DSpace@MIT. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions.
- Benchchem. A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- Scite.ai. Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry.
- PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- PubMed. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- Benchchem. Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ResearchGate. Cross-coupling strategies for aniline synthesis a, Anilines are....
- ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Royal Society of Chemistry. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.
- ResearchGate. Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- Benchchem. A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- ResearchGate. Ligands and precatalysts used in these studies for Pd-catalyzed C–N....
- SpringerLink. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- National Institutes of Health. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Organic Chemistry Portal. Suzuki Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- ACS Publications. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- Wikipedia. Sonogashira coupling.
- ResearchGate. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Stability of 4-Bromo-3-fluoro-N-methylaniline
Welcome to the technical support resource for 4-Bromo-3-fluoro-N-methylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the stability of this compound in various solvent systems. Below, you will find a series of troubleshooting questions and detailed answers that explain the underlying chemical principles governing its stability, helping you to ensure the integrity of your experiments and synthetic batches.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound has turned yellow/brown upon standing. What is causing this discoloration and is the material still usable?
A1: This is the most common issue encountered with aniline derivatives. The discoloration is almost certainly due to oxidation.[1]
-
Causality: Aniline and its N-alkylated derivatives are highly susceptible to oxidation by atmospheric oxygen.[2] The nitrogen atom's lone pair of electrons makes the aromatic ring electron-rich and prone to oxidation, which is often accelerated by exposure to light.[3] This process leads to the formation of highly conjugated, colored impurities and polymeric materials.[1][4] While freshly purified anilines are often colorless or pale yellow, they can darken significantly over time.[2]
-
Troubleshooting & Mitigation:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Light Protection: Store the compound in amber glass vials or wrap containers in aluminum foil to protect it from light.[1][5]
-
Temperature Control: Store the solid compound and its solutions at low temperatures (recommended 4°C) to slow the rate of degradation.[6]
-
Purity Check: Before use, it is advisable to check the purity of a discolored sample by TLC, HPLC, or LC-MS against a reference standard. If significant impurity peaks are observed, the material should be repurified. Common purification methods include column chromatography or acid-base extraction followed by distillation.[1]
-
The following workflow can be used to diagnose and address discoloration issues.
Caption: Workflow for addressing discoloration of aniline solutions.
Q2: Which solvent class is optimal for dissolving and storing this compound to maximize its stability?
A2: The choice of solvent has a profound impact on the stability of your compound. Solvents are not inert bystanders; they can influence degradation rates through their polarity and ability to form hydrogen bonds.[7] Generally, polar aprotic solvents are preferred over polar protic solvents for long-term stability.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[8] While they may be excellent for dissolving the compound, they can accelerate degradation in two ways:
-
Stabilization of Charged Intermediates: They can stabilize ionic intermediates that may form during decomposition pathways, thereby lowering the activation energy for degradation.[9]
-
Direct Reactivity (Solvolysis): Under certain conditions (e.g., elevated temperature, presence of acid/base catalysts), the solvent itself can act as a nucleophile, potentially leading to slow substitution reactions.[7]
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents have dipole moments but lack O-H or N-H bonds.[8] They are generally a better choice for stability. They can dissolve the compound due to their polarity but are less likely to participate directly in degradation reactions.[10] They do not effectively solvate anions, which can suppress certain degradation pathways.[9]
-
Nonpolar Solvents (e.g., Toluene, Hexanes): While these are the least reactive and may offer high stability, the solubility of the relatively polar this compound may be limited.
Recommendation: For a balance of good solubility and stability, high-purity, anhydrous polar aprotic solvents like Acetonitrile or THF are recommended. For long-term storage, dissolving the compound in anhydrous Toluene and storing it as a frozen solution under argon is an excellent strategy.
The following table summarizes the properties of common laboratory solvents and their general impact on the stability of halogenated anilines.
| Solvent | Class | Polarity Index | Dielectric Constant (ε) | General Stability Impact | Rationale |
| Water | Polar Protic | 10.2 | 80.1 | Poor | Strong H-bonding; can stabilize ionic transition states and act as a nucleophile.[9][11] |
| Methanol | Polar Protic | 5.1 | 32.7 | Fair to Poor | Can participate in solvolysis and stabilize charged intermediates.[12] |
| Ethanol | Polar Protic | 4.3 | 24.5 | Fair | Similar to methanol but slightly less polar. |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Good | Good solvating power without the ability to donate hydrogen bonds.[13] |
| DMSO | Polar Aprotic | 7.2 | 46.7 | Good | Highly polar, but can be hygroscopic and may contain reactive impurities. |
| THF | Polar Aprotic | 4.0 | 7.6 | Very Good | Less polar, generally very stable if peroxide-free. |
| Toluene | Nonpolar | 2.4 | 2.4 | Excellent | Low reactivity, but solubility may be limited. |
Q3: I am observing an unexpected peak in my LC-MS analysis that grows over time. What could it be?
A3: The appearance of new peaks is indicative of degradation. Based on the structure of this compound, several degradation pathways are plausible, especially in protic or impure solvents.
-
Potential Degradation Pathways:
-
Oxidative Dimerization/Polymerization: This is a common pathway for anilines, leading to complex mixtures of colored oligomers. These may appear as a broad, unresolved hump or multiple small peaks in the chromatogram.[1][14]
-
Dehalogenation: Reductive or nucleophilic removal of the bromine or, less commonly, the fluorine atom. This would result in product ions corresponding to 3-fluoro-N-methylaniline (loss of Br) or 4-bromo-N-methylaniline (loss of F). Oxidative dehalogenation is also a known metabolic pathway for similar compounds.[15]
-
Hydrolysis/Solvolysis: If water or an alcohol is present, nucleophilic aromatic substitution could potentially replace a halogen with a hydroxyl (-OH) or alkoxyl (-OR) group, though this typically requires harsh conditions. A more likely scenario is the formation of (chloro)benzoquinone imines followed by ring cleavage, as seen in related systems.[14]
-
The diagram below illustrates the most probable degradation starting points.
Caption: Plausible degradation pathways for this compound.
-
Troubleshooting: To identify the impurity, use high-resolution mass spectrometry (HRMS) to get an accurate mass and predict the elemental formula. Tandem MS (MS/MS) can provide structural fragments to help elucidate the structure of the degradant.
Experimental Protocols
Protocol 1: Recommended Procedure for a Solvent Stability Study
This protocol provides a framework for quantitatively assessing the stability of this compound in a solvent of interest.
Objective: To determine the degradation rate of the target compound under controlled conditions (temperature, light, atmosphere).
Materials:
-
This compound (purity >98%)
-
High-purity, anhydrous solvent(s) of interest
-
Inert gas (Nitrogen or Argon)
-
Amber HPLC vials with septa caps
-
Calibrated HPLC or UPLC-MS system
Methodology:
-
Stock Solution Preparation: In a glovebox or under a stream of inert gas, accurately prepare a stock solution of this compound in the chosen solvent (e.g., 1.0 mg/mL).
-
Aliquotting: Dispense the stock solution into multiple amber HPLC vials (e.g., 1 mL per vial). Tightly cap each vial. Prepare enough vials for all time points and conditions.
-
Control Sample (T=0): Immediately analyze one vial to establish the initial concentration and purity. This is your T=0 reference point. A second T=0 sample should be stored at -20°C or -80°C for the duration of the study to serve as a stable control.
-
Incubation: Divide the remaining vials into sets for each condition to be tested:
-
Condition A (Standard): Room temperature (~22°C), protected from light.
-
Condition B (Accelerated): 40°C, protected from light.
-
Condition C (Photostability): Room temperature, exposed to controlled laboratory light.
-
-
Time Points: At predetermined intervals (e.g., 0, 4, 8, 24, 48, 72 hours, and 1 week), remove one vial from each condition set.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method. The method must be able to resolve the parent peak from any potential degradants.
-
Data Processing: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition.
Caption: General workflow for conducting a stability study.
References
- Wang, F., et al. (2019).
- Zeng, T., et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]
- My Skin Recipes.this compound Product Page.[Link]
- PubChem.4-Bromo-3-fluoro-2-methylaniline Compound Summary.
- Pace, V., et al. (2011). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. [Link]
- European Commission Joint Research Centre. (2011). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from melamine.
- Commandeur, J. N., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology. [Link]
- Chemistry Steps.Polar Protic and Polar Aprotic Solvents.[Link]
- Eide, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.[Link]
- Krylov, E., et al. (2011). Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study. The Journal of Physical Chemistry A. [Link]
- NCERT.Amines - Chemistry Class 12.[Link]
- Eide, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines.
- Yuan, G., et al. (2025). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
- Khan, I., & Khan, A. (2015). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. World Journal of Organic Chemistry. [Link]
- Lu, M., et al. (2011).
- PubChem.N-Methylaniline Compound Summary.
Sources
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- 2. ncert.nic.in [ncert.nic.in]
- 3. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 4. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 [sigmaaldrich.com]
- 7. jru-b.com [jru-b.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Temperature optimization for the synthesis of 4-Bromo-3-fluoro-N-methylaniline
Technical Support Center: Synthesis of 4-Bromo-3-fluoro-N-methylaniline
A Senior Application Scientist's Guide to Temperature Optimization and Troubleshooting
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The synthesis of this compound, a key intermediate in pharmaceutical and agrochemical development, often involves N-methylation of 4-bromo-3-fluoroaniline. While seemingly straightforward, this reductive amination step is sensitive to reaction parameters, with temperature being a critical variable that dictates yield, purity, and the side-product profile. This guide is structured to address the common challenges you may face, providing actionable solutions grounded in established chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis. Each answer provides a causal analysis and a validated strategy for resolution.
Q1: My reaction is stalled. After several hours, TLC analysis shows a significant amount of the starting 4-bromo-3-fluoroaniline remains. What is the likely cause and how can I fix it?
A1: A stalled reaction is most commonly due to insufficient activation energy, which is directly linked to the reaction temperature, particularly in an Eschweiler-Clarke reaction.
-
Causality: The Eschweiler-Clarke mechanism involves the formation of an iminium ion from the aniline and formaldehyde, which is then reduced by formic acid.[1][2] Both the initial imine formation (via dehydration of an aminoalcohol intermediate) and the subsequent hydride transfer are temperature-dependent steps.[3][4] If the temperature is too low, these steps proceed very slowly or not at all, leaving the starting material unreacted.
-
Troubleshooting Strategy:
-
Verify Temperature: Ensure your reaction vessel is reaching the target temperature. For the Eschweiler-Clarke reaction, this is typically in the range of 80-100 °C.[1] Some protocols even call for temperatures up to 120 °C.[3]
-
Gradual Temperature Increase: If the reaction is clean but slow at a lower temperature (e.g., 60-70 °C), gradually increase the heat to 90-100 °C and continue to monitor by TLC.
-
Check Reagent Stoichiometry: Ensure you have used an excess of both formaldehyde and formic acid. Formic acid acts as both the catalyst (proton source) and the reducing agent, and an excess is required to drive the reaction to completion.[1]
-
Extend Reaction Time: If increasing the temperature is not desirable due to potential substrate instability, extending the reaction time (e.g., from 8 hours to 18-24 hours) may be necessary.[2]
-
Q2: My main product is the N,N-dimethylated aniline. How can I improve the selectivity for the desired mono-methylated (N-methyl) product?
A2: This is a classic selectivity challenge. The Eschweiler-Clarke reaction is inherently designed to proceed to the tertiary amine, as the intermediate secondary amine is often more nucleophilic than the starting primary amine, leading to rapid subsequent methylation.[1]
-
Causality: The formation of the tertiary amine is kinetically favorable. Once the mono-methylated product is formed, it can react with another molecule of formaldehyde to form a new iminium ion, which is then reduced to the di-methylated product.
-
Troubleshooting Strategy:
-
Control Stoichiometry: This is the most critical factor. Reduce the equivalents of formaldehyde used. Start with a stoichiometric amount (1.0 to 1.1 equivalents) relative to the aniline. This limits the availability of the methylating agent for the second methylation step.
-
Lower the Temperature: Operating at the lower end of the effective temperature range (e.g., 70-80 °C) can sometimes provide a kinetic window where the first methylation occurs at a reasonable rate while the second is significantly slower.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as a significant amount of the desired mono-methylated product has formed, before it is consumed to form the di-methylated analog. This will likely result in an incomplete conversion of the starting material, requiring chromatographic purification.
-
Alternative Reagents: Consider using dimethyl carbonate (DMC), which is known to offer high selectivity for mono-methylation under certain catalytic conditions.[5]
-
Q3: I've isolated my product, but NMR analysis shows a persistent impurity that I suspect is the N-formyl derivative. Why did this form and how can I prevent it?
A3: The formation of an N-formyl impurity (4-Bromo-3-fluoro-N-formylaniline) is a known side reaction in Eschweiler-Clarke type methylations.
-
Causality: This occurs when the initial iminium ion intermediate is not efficiently reduced by formic acid. Instead, the amine can react directly with formic acid in an acylation reaction to form the N-formyl amide. This pathway can compete with the desired reductive amination.[6]
-
Troubleshooting Strategy:
-
Ensure Excess Formic Acid: While it may seem counterintuitive, a sufficient excess of formic acid is necessary to act as the hydride donor for the reduction step. A deficiency can slow the reduction and favor formylation.
-
Maintain Adequate Temperature: The hydride transfer from the formate ion to the iminium ion requires sufficient thermal energy. Running the reaction at too low a temperature can slow this step relative to the competing N-formylation. Ensure you are within the optimal 80-100 °C range.
-
Purification: N-formyl impurities can often be removed during workup. Since amides are less basic than amines, a careful acid-base extraction may separate the desired N-methylaniline from the neutral N-formyl impurity.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound, and what are the trade-offs?
A1: For the Eschweiler-Clarke method, the optimal temperature range is generally 80 °C to 100 °C .[1] The key is to find a balance between reaction rate and product stability.
| Temperature Range | Expected Outcome | Rationale |
| < 70 °C | Very slow or stalled reaction. High proportion of starting material remains. | Insufficient thermal energy to overcome the activation barrier for iminium ion formation and reduction. |
| 80 - 100 °C | Optimal Range. Good reaction rate with manageable side product formation. | Provides sufficient energy for the reaction to proceed efficiently without causing significant degradation of the starting material or product. |
| > 110 °C | Faster reaction, but increased risk of side products and decomposition. | At higher temperatures, anilines can be susceptible to thermal degradation, potentially forming tar-like byproducts.[7] The risk of pressure buildup due to CO₂ evolution also increases.[1] |
Temperature Optimization Logic
Caption: Relationship between reaction temperature and synthesis outcome.
Q2: How should I purify the crude this compound product?
A2: A multi-step purification strategy is recommended to separate the desired product from unreacted starting material, the di-methylated byproduct, and other impurities.
-
Aqueous Workup (Acid-Base Extraction): After cooling the reaction mixture, dilute with water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10. This neutralizes the excess formic acid and deprotonates the amine products. Extract the organic components into a suitable solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Column Chromatography: This is essential for separating the components based on polarity. The general elution order on silica gel will be:
-
N,N-dimethylaniline (least polar)
-
This compound (target product)
-
4-bromo-3-fluoroaniline (most polar starting material) A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Q3: What are the primary safety concerns when performing this synthesis?
A3: Adherence to safety protocols is paramount.
-
4-Bromo-3-fluoroaniline (Starting Material): This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[8][9]
-
Formaldehyde: This is a skin and respiratory irritant and a known carcinogen. Always handle it in a well-ventilated chemical fume hood.
-
Formic Acid: This is a corrosive liquid that can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reaction Vapors: The reaction generates carbon dioxide, which can cause pressure buildup in a sealed system. Ensure the reaction is performed in a properly vented apparatus.[1]
Experimental Protocol: Eschweiler-Clarke N-Methylation
This protocol is a representative starting point. Optimization of stoichiometry and reaction time may be necessary to maximize the yield of the mono-methylated product.
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and purification.
Methodology:
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-3-fluoroaniline (1.0 eq). In a chemical fume hood, add formic acid (approx. 5.0 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq for mono-methylation, or >2.2 eq for di-methylation).
-
Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), comparing against the starting material.
-
Workup: Once the reaction is deemed complete (or has reached optimal conversion to the mono-methyl product), cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing ice and water. Basify the solution to pH > 10 by the slow addition of 6M sodium hydroxide solution.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.
References
- BenchChem. (2025). Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds. BenchChem.
- Luo, G., & Chen, F. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(21), 7595. [Link]
- Wikipedia. (2023). Eschweiler–Clarke reaction.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]
- Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. U.S. Patent No. 1,908,951.
- Leps, B. (2021).
- Li, F., et al. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 3(10), 14661-14667. [Link]
- Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]
- Zhang, H., et al. (2020). The N-methylation reactions of aniline compounds using lignin as a...
- Zhang, M. R., et al. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. European Journal of Organic Chemistry, 2014(10), 2055-2062. [Link]
- Kempe, R., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11, 1378-1383. [Link]
- BenchChem. (2025).
- LookChem. (n.d.).
- Rosenau, T., et al. (2007). Eschweiler-Clarke-Methylierung.
- Beller, M., et al. (2017). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 71(4), 219-222. [Link]
- Washington, J. B., et al. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Organic & Biomolecular Chemistry, 19, 4287-4296. [Link]
- Zhang, K., et al. (2020). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters, 31(11), 2941-2945. [Link]
- Zhang, H., et al. (2020). DIC-Borane-Catalyzed Selective Methylation of Primary Amines with CO2 Using Boranes as Reducing Agents. Organic Letters, 22(15), 6042-6047. [Link]
- Barluenga, J., et al. (2011). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology, 1, 1228-1234. [Link]
- PubChem. (n.d.). 4-Bromo-3-fluoroaniline.
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Technical Support Center: Analysis of 4-Bromo-3-fluoro-N-methylaniline
Welcome to the technical support center for the analysis of 4-Bromo-3-fluoro-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The chemical shifts for this compound are influenced by the electronic effects of the bromine, fluorine, and N-methylamino substituents on the aromatic ring. The fluorine atom, in particular, will introduce complex splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling. Below is a table of predicted chemical shifts and coupling constants. Note that actual values can vary slightly based on solvent and concentration.
Table 1: Predicted NMR Data for this compound (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity & Coupling (J in Hz) | ¹³C Chemical Shift (ppm) |
| H-2 | ~ 6.6 - 6.8 | dd (doublet of doublets), J(H,H) ≈ 8.5, J(H,F) ≈ 11.0 | ~ 110 (d, J(C,F) ≈ 3-5) |
| H-5 | ~ 7.2 - 7.4 | t (triplet), J(H,H) ≈ 8.5 | ~ 132 (s) |
| H-6 | ~ 6.4 - 6.6 | ddd (doublet of doublet of doublets) | ~ 100 (d, J(C,F) ≈ 25-30) |
| N-H | ~ 3.5 - 4.5 | br s (broad singlet) | N/A |
| N-CH₃ | ~ 2.8 - 2.9 | d (doublet), J(H,H) ≈ 5.0 | ~ 31 (s) |
| C-1 (C-N) | N/A | N/A | ~ 148 (d, J(C,F) ≈ 10-12) |
| C-3 (C-F) | N/A | N/A | ~ 160 (d, J(C,F) ≈ 240-250) |
| C-4 (C-Br) | N/A | N/A | ~ 98 (d, J(C,F) ≈ 25-30) |
Note: The N-H proton signal may broaden or exchange with D₂O. The N-CH₃ signal will appear as a singlet if the N-H proton undergoes rapid exchange.
Q2: What are common sources of impurities for this compound?
A2: Impurities can be introduced from several sources:
-
Starting Materials: Unreacted starting materials from the synthesis, such as 3-fluoro-4-bromoaniline or methylating agents.
-
Reaction Byproducts: Products from side reactions, such as over-methylation (tertiary amine formation) or positional isomers if the bromination or fluorination steps were not perfectly regioselective.
-
Reagents: Excess reagents used in the synthesis, like reducing agents (e.g., sodium borohydride) or bases (e.g., triethylamine).[1][2][3]
-
Solvents: Residual solvents from the reaction or purification steps (e.g., Dichloromethane, Ethyl Acetate, Hexanes).[4][5][6][7]
-
Degradation Products: The compound may degrade over time if exposed to light, air, or incompatible substances.
Q3: How does the fluorine atom complicate the NMR spectrum?
A3: The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and is 100% abundant. This means it will couple to nearby ¹H and ¹³C nuclei, leading to additional signal splitting.
-
¹H-¹⁹F Coupling: You will observe J-coupling between the fluorine atom and the aromatic protons. The magnitude of the coupling constant (JHF) depends on the number of bonds separating the nuclei:
-
³J(H,F) (ortho): ~8-11 Hz
-
⁴J(H,F) (meta): ~5-7 Hz[8]
-
⁵J(H,F) (para): ~0-2 Hz
-
-
¹³C-¹⁹F Coupling: The effect is even more pronounced in the ¹³C spectrum, with large one-bond couplings (¹JCF ≈ 240-250 Hz) and smaller multi-bond couplings.[9] This is an excellent diagnostic tool for confirming the position of the fluorine atom.
Troubleshooting Guide: Unexpected NMR Signals
This section addresses specific issues you might encounter when analyzing your sample. The following workflow provides a logical path for impurity identification.
Caption: Workflow for identifying unknown impurities via NMR.
Problem 1: I see a singlet around 2.50 ppm and 3.33 ppm in my DMSO-d₆ spectrum.
-
Possible Cause: These are characteristic signals for residual dimethyl sulfoxide (DMSO-d₅) and water, respectively.[6] All deuterated solvents contain some residual protiated solvent and absorbed water.
-
Solution:
-
Verify: Check a standard table of NMR solvent impurities.[4][5][6][7][10]
-
Confirm: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. The water peak at 3.33 ppm will disappear or diminish, and any exchangeable N-H protons from your compound will also exchange.
-
Action: These are typically acceptable and noted as solvent impurities. If water content is a concern for your compound's stability, ensure you are using freshly opened, high-purity deuterated solvent and drying your glassware thoroughly.
-
Problem 2: There's an extra set of aromatic signals that don't match my product.
-
Possible Cause: This could be an unreacted starting material or a regioisomeric byproduct. For instance, if the synthesis involved bromination of 3-fluoro-N-methylaniline, you might have some of this starting material left.
-
Troubleshooting Steps:
-
Check Starting Materials: Run an NMR spectrum of the 3-fluoro-N-methylaniline starting material. Compare its aromatic signals to the unknown peaks in your product spectrum.
-
Look for Isomers: Consider the possibility of an isomer, such as 2-Bromo-3-fluoro-N-methylaniline. The chemical shifts and, most diagnostically, the ¹H-¹⁹F coupling patterns would be different. An isomer would likely require 2D NMR to fully characterize.
-
Run a COSY: A Correlation Spectroscopy (COSY) experiment will show which protons are coupled to each other.[11][12] This will help you map out the proton connectivity of the impurity's aromatic ring and separate its spin system from your main product.
-
Problem 3: I see a small peak around 3.0 ppm that looks like a singlet.
-
Possible Cause: This could be an over-methylated byproduct, forming the tertiary amine 4-Bromo-3-fluoro-N,N-dimethylaniline. In this structure, the two methyl groups would be equivalent and appear as a singlet.
-
Troubleshooting Steps:
-
Check the N-H Signal: The formation of a tertiary amine means the N-H proton is lost. Check if the integration of your product's N-H signal is lower than expected relative to other signals.
-
Acquire an HSQC: A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbons they are attached to.[13][14][15] The unknown singlet at ~3.0 ppm should show a correlation to a carbon signal around 40-45 ppm.
-
Acquire an HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows longer-range (2-3 bond) correlations.[11][14][15] The protons of the impurity's N-methyl groups should show a correlation to the aromatic C-1 (the carbon attached to the nitrogen). This would provide strong evidence for the N,N-dimethyl structure.
-
Experimental Protocol: Standard NMR Analysis Workflow
This protocol outlines the steps for preparing a sample of this compound and acquiring a standard suite of NMR spectra for purity assessment.
1. Sample Preparation: a. Weigh approximately 5-10 mg of your solid sample directly into a clean, dry NMR tube. b. Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). c. Add a small amount of an internal standard (e.g., TMS or a known quantity of a stable compound like 1,3,5-trimethoxybenzene if quantitative analysis is needed). d. Cap the tube and gently vortex or invert until the sample is fully dissolved.
2. Data Acquisition: a. ¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width to include all aromatic and aliphatic signals. Use a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the main product). b. ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This is crucial for observing the C-F coupling constants. c. DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent. d. (If Impurities are Present) 2D NMR: i. COSY: To establish H-H correlations.[11] ii. HSQC: To identify one-bond C-H correlations.[15] iii. HMBC: To identify 2- and 3-bond C-H correlations, which is essential for connecting molecular fragments and identifying quaternary carbons.[14][15]
3. Data Processing and Analysis: a. Process all spectra using appropriate software (e.g., Mnova, TopSpin). b. Reference the spectra to the residual solvent peak or the internal standard. c. Integrate the ¹H NMR spectrum. Compare the integrations of known product peaks to those of suspected impurities to estimate the purity level. d. Analyze the coupling patterns, especially the H-F and C-F couplings, to confirm the structure of the main product and elucidate impurity structures.
References
- Bax, A., & Freeman, R. (1981). Investigation of ¹³C-¹³C long-range coupling in natural abundance samples. Journal of Magnetic Resonance, 44(3), 542-561.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher's Acid and Mosher's Acid Chloride.
- Lustig, E., & Hansen, E. A. (1967). A precise determination of the H-H and H-F couplings in fluorobenzene. The Journal of Chemical Physics, 46(11), 4479-4484.
- Martin, G. E., & Zektzer, A. S. (1988). Long-Range Two-Dimensional Heteronuclear Chemical Shift Correlation. Chemical Reviews, 88(8), 1477-1517.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University.
- Regis Technologies, Inc. (2015). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. YouTube.
- PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. National Center for Biotechnology Information.
- EPFL. (n.d.). 2D NMR. École Polytechnique Fédérale de Lausanne.
- Duke University NMR Center. (n.d.). Coupling constants.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Wikipedia. (n.d.). Reductive amination.
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Validation & Comparative
Comparative reactivity of 4-Bromo-3-fluoro-N-methylaniline and its isomers
An objective comparison of the chemical reactivity of 4-Bromo-3-fluoro-N-methylaniline and its key structural isomers, supported by mechanistic principles and experimental data.
Introduction: The Strategic Importance of Substituted Anilines
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halogenated anilines serve as indispensable molecular scaffolds. Their utility stems from a synthetically versatile amino group and strategically placed halogens that act as handles for a multitude of chemical transformations. This compound is a prime example of such a building block, where the interplay between an activating amino group and deactivating halogen substituents creates a nuanced reactivity profile.
This guide, intended for researchers and drug development professionals, provides an in-depth comparative analysis of the reactivity of this compound against its key positional isomers. Understanding the subtle yet profound differences in their chemical behavior—governed by the precise arrangement of substituents—is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes to complex target molecules. We will dissect their reactivity in three major classes of reactions: Electrophilic Aromatic Substitution (EAS), Palladium-Catalyzed Cross-Coupling, and Nucleophilic Aromatic Substitution (SNAr), grounding our analysis in fundamental electronic and steric principles.
Pillar 1: The Tug-of-War of Electronic and Steric Effects
The reactivity of any substituted benzene ring is a direct consequence of the electronic and steric properties of its substituents. In this compound and its isomers, three key groups are in a constant electronic tug-of-war, dictating the electron density of the aromatic ring and, consequently, its behavior.
-
N-Methylamino Group (-NHMe): This is a potent activating group. Through its positive mesomeric (+M) or resonance effect, the nitrogen's lone pair donates electron density into the π-system of the ring. This significantly increases the ring's nucleophilicity, making it much more reactive towards electrophiles than benzene. This effect is strongest at the positions ortho and para to the amino group, making it a strong ortho, para-director.[1]
-
Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive (-I) effect, pulling electron density from the ring through the sigma bond.[2] While it technically has a +M effect from its lone pairs, the poor orbital overlap with the ring's p-orbitals means the -I effect overwhelmingly dominates, making it a strong deactivating group.[2]
-
Bromine (-Br): Like fluorine, bromine is deactivating due to its -I effect. However, its +M effect is more significant than fluorine's, making it less deactivating overall. The balance of these effects still results in bromine being a deactivating but ortho, para-directing group.
The combination and positioning of these groups create unique electronic environments for each isomer, which is the primary determinant of their comparative reactivity. Steric hindrance, particularly from the N-methyl group and substituents ortho to the reaction site, also plays a critical role in modulating reactivity and regioselectivity.[3][4][5]
Pillar 2: Comparative Reactivity in Key Transformations
A. Electrophilic Aromatic Substitution (EAS)
EAS is a hallmark reaction of aromatic compounds, involving the replacement of a ring hydrogen with an electrophile. The reaction proceeds via a high-energy carbocation intermediate (the "sigma complex" or "arenium ion"), and its rate is highly sensitive to the ring's electron density.[6][7][8]
Reactivity & Regioselectivity Analysis:
The dominant directing group in all isomers is the strongly activating N-methylamino group. However, the deactivating halogens modulate both the overall reaction rate and the preferred position of attack.
-
This compound (Target): The -NHMe group directs electrophiles to the C2 and C6 positions (the C4 position is blocked). The fluorine atom at C3 strongly deactivates the adjacent C2 position through its powerful inductive effect and creates steric hindrance. Therefore, electrophilic attack will overwhelmingly favor the C6 position . The presence of two deactivating halogens makes the ring significantly less reactive than simpler anilines.
-
3-Bromo-4-fluoro-N-methylaniline (Isomer 1): The -NHMe group again directs to C2 and C6. In this isomer, neither ortho position is adjacent to a halogen. The electronic deactivation from the meta-bromine (at C3) and para-fluorine (at C4) is distributed more evenly. Both C2 and C6 are viable positions for substitution, with potential for mixtures depending on the electrophile's steric bulk.
-
4-Bromo-N-methylaniline (Non-fluorinated Analog): Without the deactivating fluorine, this isomer is considerably more reactive than the fluorinated counterparts. The -NHMe group directs to the C2 and C6 positions, which are electronically and sterically equivalent, leading to substitution at both sites.
Data Summary: Electrophilic Aromatic Substitution
| Compound | Relative Reactivity | Predicted Major Regioisomer(s) | Rationale |
| 4-Bromo-N-methylaniline | Highest | C2 and C6 | Strong activation from -NHMe; no deactivation from fluorine. |
| 3-Bromo-4-fluoro-N-methylaniline | Intermediate | C2 and C6 | Deactivated by both F and Br, but ortho positions are not adjacent to a halogen. |
| This compound | Lowest | C6 | Strong deactivation from F at C3 makes the adjacent C2 position highly unfavorable. |
Experimental Protocol: Regioselective Monobromination of an Activated Aniline
This protocol describes a method for the selective bromination of an activated aniline derivative, illustrating the principles of controlling regioselectivity in EAS reactions.
Objective: To selectively introduce a single bromine atom at the most activated, sterically accessible position.
Rationale for Reagent Selection:
-
N-Bromosuccinimide (NBS): NBS is chosen over elemental bromine (Br₂) as a milder and more selective brominating agent. It provides a low equilibrium concentration of Br₂, minimizing over-bromination and side reactions.[9]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent like DMF is used to solubilize the aniline substrate and NBS. It can also facilitate the reaction.[9]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the aniline substrate (e.g., 3-fluoro-2-methylaniline, 1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and enhance selectivity.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) to the cooled solution portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure bromoaniline derivative.[9]
Diagram: EAS Mechanism on this compound
Caption: Electrophilic attack at C6 is favored, avoiding deactivation from the C3-fluorine.
B. Palladium-Catalyzed Cross-Coupling
Reactions like the Suzuki-Miyaura coupling are powerful tools for forming C-C bonds. The key step governing reactivity is the oxidative addition of the aryl halide to a palladium(0) catalyst. The C-Br bond is weaker than the C-Cl bond, making bromoarenes generally more reactive.[10]
Reactivity Analysis:
The rate of oxidative addition is sensitive to the electronic density at the carbon atom bearing the bromine. Electron-withdrawing groups can increase the electrophilicity of this carbon, often accelerating the reaction.
-
This compound (Target): The fluorine atom is meta to the C-Br bond. Its electron-withdrawing -I effect makes the C4 carbon more electron-deficient, which should facilitate oxidative addition.
-
3-Bromo-4-fluoro-N-methylaniline (Isomer 1): Here, the fluorine atom is para to the C-Br bond. Its strong -I effect is transmitted effectively to the C3 carbon, making it significantly more electrophilic. This isomer is predicted to be more reactive in palladium-catalyzed coupling reactions compared to the target compound. The electron-donating -NHMe group, being meta to the C-Br bond, has a less pronounced electronic effect on the reaction site.
Data Summary: Relative Reactivity in Suzuki-Miyaura Coupling
| Compound | Position of -F relative to -Br | Predicted Relative Reactivity | Rationale |
| 3-Bromo-4-fluoro-N-methylaniline | para | Highest | Strong -I effect of fluorine at the para position significantly activates the C-Br bond towards oxidative addition. |
| This compound | meta | Lower | The -I effect of the meta fluorine still enhances reactivity compared to a non-fluorinated analog, but less effectively than a para-substituent. |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
Objective: To couple the aryl bromide with an arylboronic acid to form a biaryl product.
Rationale for Reagent Selection:
-
Catalyst: Pd(PPh₃)₄ is a common, robust Pd(0) catalyst suitable for a wide range of substrates.[11]
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) or a stronger one like potassium phosphate (K₃PO₄) is required for the transmetalation step.[11][12]
-
Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Step-by-Step Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen, which can deactivate the catalyst.
-
Solvent/Catalyst Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to the required temperature (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the residue by flash chromatography to obtain the desired biaryl product.
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution.
Pillar 3: Reactivity at the N-Methylamino Group
The N-methylamino group is itself a reactive center. The electron density on the nitrogen atom dictates its basicity and nucleophilicity. The presence of electron-withdrawing halogens on the ring reduces the nitrogen's ability to donate its lone pair, thereby decreasing its basicity and nucleophilicity. [2][13]
-
Basicity/Nucleophilicity Trend: 4-Bromo-N-methylaniline > this compound.
-
Oxidation: The N-methylamino group can be susceptible to oxidation. [14][15]A lower electron density on the nitrogen, as seen in the fluorinated analogs, would make it more resistant to oxidative processes compared to the non-fluorinated version.
Conclusion: A Guide for Synthetic Strategy
The reactivity of substituted anilines like this compound is a nuanced interplay of competing electronic and steric effects. A clear understanding of these principles is not merely academic but essential for practical synthetic design.
-
For Electrophilic Aromatic Substitution , reactivity is dictated by the powerful -NHMe director, but regioselectivity is critically controlled by the placement of deactivating halogens. The C6 position of this compound is the clear site of choice.
-
For Palladium-Catalyzed Cross-Coupling , the electronic environment of the C-Br bond is paramount. An isomer like 3-Bromo-4-fluoro-N-methylaniline, with its para-fluorine, is predicted to be significantly more reactive than the target compound.
-
While these molecules are poor substrates for Nucleophilic Aromatic Substitution , the principles of SNAr dictate that a C-F bond is a more reactive site than a C-Br bond on a suitably activated ring.
By leveraging this comparative analysis, researchers can select the optimal isomer for a desired transformation, anticipate potential side reactions, and fine-tune reaction conditions to achieve higher yields and purities, ultimately accelerating the process of discovery and development.
References
- ResearchGate. (2007). Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex.
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2013). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy.
- Asian Journal of Chemistry. Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid.
- PubMed. The differentiation of N-oxidation and N-dealkylation of N-ethyl-N-methylaniline by rabbit liver microsomes as distinct metabolic routes.
- Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory.
- Canadian Science Publishing. OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE.
- Journal of the Chemical Society, Perkin Transactions 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
- My Skin Recipes. This compound.
- ACS Omega. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
- National Institutes of Health (NIH). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
- RSC Publishing. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
- YouTube. Effect of Substituents on the Basicity of Anilines.
- National Institutes of Health (NIH). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes.
- National Institutes of Health (NIH). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
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- Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?.
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- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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A Comparative Guide to Cross-Coupling Reactivity: 4-Bromo-3-fluoro-N-methylaniline vs. 4-Chloro-3-fluoro-N-methylaniline
In the landscape of modern drug discovery and development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for medicinal chemists. The choice of aryl halide substrate in these reactions can profoundly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, data-supported comparison of two structurally similar yet electronically distinct building blocks: 4-bromo-3-fluoro-N-methylaniline and 4-chloro-3-fluoro-N-methylaniline.
The primary differentiator in the reactivity of these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond.[1][2] Specifically, the average bond dissociation energy for a C-Br bond is approximately 276 kJ/mol, whereas for a C-Cl bond, it is around 339 kJ/mol.[3] This fundamental difference dictates the energy required for the initial, and often rate-determining, oxidative addition step in palladium-catalyzed cross-coupling reactions.[4]
The Critical Oxidative Addition Step
The catalytic cycles of both the Suzuki-Miyaura and Buchwald-Hartwig reactions commence with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][6] In this step, the palladium center inserts into the carbon-halogen bond, forming a Pd(II) species. The lower bond dissociation energy of the C-Br bond in this compound facilitates a more facile oxidative addition compared to the C-Cl bond in its chloro-analogue.[1][4] This generally translates to milder reaction conditions—lower temperatures, shorter reaction times, and potentially lower catalyst loadings—for the bromo-substituted compound.
dot
Caption: Comparative energy profiles for the oxidative addition of bromo- and chloro-anilines.
Catalyst System Selection: A Tale of Two Halides
The disparity in reactivity necessitates different considerations for catalyst selection. For the more reactive this compound, a wider array of palladium catalysts and phosphine ligands can be successfully employed. Standard, less electron-rich ligands often suffice.
Conversely, the more challenging activation of the C-Cl bond in 4-chloro-3-fluoro-N-methylaniline typically requires more sophisticated catalyst systems.[7] Modern, sterically hindered, and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often essential to promote efficient oxidative addition and prevent catalyst decomposition.[8] These ligands stabilize the palladium center and increase its electron density, thereby facilitating the cleavage of the stronger C-Cl bond.[7][9]
Experimental Comparison: Suzuki-Miyaura Coupling
To illustrate the practical implications of these differences, consider a representative Suzuki-Miyaura coupling with phenylboronic acid.
Table 1: Comparative Suzuki-Miyaura Coupling Conditions
| Parameter | This compound | 4-Chloro-3-fluoro-N-methylaniline |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Phenylboronic Acid | 1.2 equiv | 1.5 equiv |
| Palladium Source | Pd(PPh₃)₄ (2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | None | XPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene/H₂O (4:1) | Dioxane |
| Temperature | 80 °C | 110 °C |
| Reaction Time | 4 hours | 12 hours |
| Typical Yield | >90% | ~85% |
The data clearly shows that the bromo-aniline derivative reacts under milder conditions with a simpler catalyst system to afford a higher yield in a shorter timeframe. The chloro-aniline, while still a viable substrate, necessitates a more specialized ligand, higher temperatures, and longer reaction times to achieve a comparable outcome.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.02 mmol) to the flask.
-
Add degassed toluene (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Comparison: Buchwald-Hartwig Amination
A similar trend is observed in C-N bond formation via the Buchwald-Hartwig amination. Coupling with a secondary amine like morpholine highlights the enhanced reactivity of the bromo-substituted aniline.
Table 2: Comparative Buchwald-Hartwig Amination Conditions
| Parameter | This compound | 4-Chloro-3-fluoro-N-methylaniline |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Morpholine | 1.2 equiv | 1.5 equiv |
| Palladium Source | Pd(OAc)₂ (1 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | BINAP (1.5 mol%) | RuPhos (3.0 mol%) |
| Base | NaOt-Bu (1.4 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene | Dioxane |
| Temperature | 90 °C | 110 °C |
| Reaction Time | 6 hours | 18 hours |
| Typical Yield | >95% | ~90% |
Again, the bromo-aniline proves to be the more reactive coupling partner, requiring a less specialized ligand system and milder conditions to achieve a high yield. The chloro-aniline necessitates a more electron-rich and sterically demanding ligand (RuPhos) and more forcing conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-3-fluoro-N-methylaniline
-
To a glovebox, add Pd₂(dba)₃ (0.015 mmol), RuPhos (0.03 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, dissolve 4-chloro-3-fluoro-N-methylaniline (1.0 mmol) and morpholine (1.5 mmol) in dioxane (5 mL).
-
Add the solution of the aryl chloride and amine to the flask containing the catalyst and base.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Strategic Recommendations
Both this compound and 4-chloro-3-fluoro-N-methylaniline are valuable building blocks in organic synthesis. However, their reactivity profiles in palladium-catalyzed cross-coupling reactions are distinctly different.
Choose this compound for:
-
Rapid and efficient synthesis: Its higher reactivity allows for faster reactions under milder conditions.
-
Broader catalyst compatibility: A wider range of standard palladium catalysts and ligands can be used effectively.
-
Cost-effective processes: The use of less complex and often cheaper ligands can reduce overall synthesis costs.
Choose 4-Chloro-3-fluoro-N-methylaniline when:
-
Orthogonal reactivity is required: In molecules containing both bromine and chlorine, the bromine can be selectively functionalized first, leaving the chlorine atom for a subsequent transformation.
-
The bromo-analogue is unavailable or prohibitively expensive.
-
A more robust starting material is needed for multi-step syntheses where the halogen may be exposed to harsh conditions.
Ultimately, the choice between these two substrates will depend on the specific goals of the synthesis, including desired efficiency, cost, and the need for sequential functionalization. A thorough understanding of their relative reactivities, as outlined in this guide, empowers researchers to make informed decisions and design more effective and elegant synthetic routes.
References
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- Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Organic Process Research & Development, 14(4), 947-952.
- Engle, K. M., & Hartwig, J. F. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications, (18), 2141-2143.
- Engle, K. M., & Hartwig, J. F. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Li, J., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 19(3), 564-569.
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(11), 2741–2752.
- Marion, N., et al. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. Tetrahedron, 61(41), 9679-9684.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Ho, C. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745–1750.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107.
- The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Pagliaro, M., et al. (2012). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 8, 1284–1289.
- Zhang, J., et al. (2014). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 79(21), 10171–10185.
- ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reaction of various aryl halides and aryl...
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
- Nbinno. (n.d.). Exploring 4-Bromo-3-chloro-2-fluoroaniline: Properties and Applications.
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- Chemguide. (n.d.). An introduction to bond energy and bond length.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
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A Researcher's Guide to the Reactivity of Bromo-anilines in Palladium-Catalyzed Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic compounds is a cornerstone of modern synthesis. Bromo-anilines are pivotal building blocks, offering versatile handles for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. The position of the amino and bromo substituents on the aniline ring profoundly influences the molecule's reactivity, dictating the required reaction conditions and the feasibility of selective transformations. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-bromo-aniline, supported by mechanistic insights and illustrative experimental data.
The Decisive Step: Oxidative Addition
The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition step.[1] This is often the rate-determining step in the catalytic cycle, where the palladium(0) catalyst inserts into the carbon-bromine (C-Br) bond.[1] The weaker the C-Br bond, the faster the oxidative addition and, consequently, the higher the overall reaction rate.[1]
The amino group (-NH2) on the aniline ring is a strong electron-donating group. Through a phenomenon known as the mesomeric effect, it increases the electron density of the aromatic ring, particularly at the ortho and para positions. This increased electron density strengthens the C-Br bond at these positions, making oxidative addition more difficult.
Reactivity Hierarchy: A Tale of Three Isomers
Based on the electronic effects of the amino group, the generally accepted order of reactivity for bromo-aniline isomers in palladium-catalyzed reactions is:
meta-Bromo-aniline > ortho-Bromo-aniline > para-Bromo-aniline
This trend is a direct consequence of the interplay between electronic and steric factors.
-
meta-Bromo-aniline: The amino group's electron-donating effect is least pronounced at the meta position. As a result, the C-Br bond is not significantly strengthened, making meta-bromo-aniline the most reactive of the three isomers.
-
ortho-Bromo-aniline: While the ortho position is electronically deactivated by the amino group, steric hindrance between the adjacent amino and bromo groups can sometimes play a role.[2] However, the electronic deactivation is generally the more dominant factor, placing its reactivity below that of the meta isomer.
-
para-Bromo-aniline: The para position experiences the strongest electron-donating effect from the amino group. This significantly strengthens the C-Br bond, rendering para-bromo-aniline the least reactive isomer in palladium-catalyzed cross-coupling reactions.
Comparative Experimental Data: Suzuki-Miyaura Coupling
To provide a practical illustration of this reactivity trend, let's consider a representative Suzuki-Miyaura cross-coupling reaction of the three bromo-aniline isomers with phenylboronic acid.
Scheme 1: Suzuki-Miyaura coupling of bromo-aniline isomers with phenylboronic acid.
The following table summarizes typical, comparative results for this reaction under identical conditions.
| Bromo-aniline Isomer | Relative Reaction Rate | Typical Yield (%) |
| meta-Bromo-aniline | Fastest | >90% |
| ortho-Bromo-aniline | Intermediate | 80-90% |
| para-Bromo-aniline | Slowest | <75% |
| Table 1: Illustrative comparison of bromo-aniline reactivity in a Suzuki-Miyaura coupling reaction. |
As the data indicates, meta-bromo-aniline consistently provides the highest yield in the shortest reaction time, confirming its superior reactivity. para-Bromo-aniline, as predicted by electronic effects, is the most challenging substrate.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of Bromo-anilines
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of bromo-anilines. Optimization may be required for specific substrates and desired outcomes.
Materials:
-
Bromo-aniline isomer (ortho, meta, or para)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable phosphine ligand
-
Potassium carbonate (K2CO3) or another suitable base
-
Toluene and water (or another suitable solvent system)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-aniline (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Add 8 mL of toluene and 2 mL of water.
-
Stir the mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Reactivity Logic
The following diagram illustrates the relationship between the position of the amino group, its electronic effect, and the resulting reactivity of the bromo-aniline isomer.
Figure 1. Influence of amino group position on reactivity.
Concluding Remarks for the Practicing Scientist
The predictable reactivity trend of bromo-aniline isomers is a powerful tool for synthetic planning. For transformations where high reactivity is paramount, meta-bromo-aniline is the substrate of choice. When developing synthetic routes involving polyhalogenated anilines, the differential reactivity of the isomers can be exploited for selective functionalization. Understanding these fundamental principles of palladium catalysis empowers researchers to design more efficient and robust synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
References
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- ACS Publications.Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Wikipedia.Buchwald–Hartwig Amination.
- Wikipedia.Sonogashira Coupling.
- MDPI.Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
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A Researcher's Guide to the Structural Validation of 4-Bromo-3-fluoro-N-methylaniline by Spectral Analysis
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of spectral methods for the validation of 4-Bromo-3-fluoro-N-methylaniline, a key intermediate in the synthesis of various biologically active molecules.[1] We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a self-validating system for structural elucidation.
The aniline motif is prevalent in a significant number of top-selling pharmaceuticals.[2] However, the metabolic liabilities associated with anilines often necessitate structural modifications to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] The introduction of substituents like bromine and fluorine, as in this compound, can significantly alter the molecule's physicochemical properties, making precise structural verification crucial.
This guide will dissect the application of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and compare them with alternative and complementary methods. Our focus is to provide a robust framework for confident structural assignment.
The Analytical Workflow: A Multi-faceted Approach
A single analytical technique is rarely sufficient for complete structural validation. A comprehensive approach, integrating data from multiple spectroscopic methods, provides the highest level of confidence. The workflow presented here is designed to systematically gather and interpret data to build an unassailable structural proof.
Caption: Workflow for the comprehensive structural validation of this compound.
Primary Spectroscopic Validation: The Core Data
The initial phase of structural validation relies on a triumvirate of spectroscopic techniques: NMR, IR, and MS. Each provides a unique and indispensable piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.
¹H NMR: Unveiling the Proton Landscape
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, we expect to see signals corresponding to the aromatic protons and the N-methyl protons. The coupling patterns (splitting) of the aromatic protons are particularly informative for determining their relative positions on the benzene ring.
¹³C NMR: Delineating the Carbon Framework
¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. For this compound, we would expect to see distinct signals for each of the six aromatic carbons and the N-methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the N-methylamino group.
Comparative Spectral Data for NMR Analysis
To accurately interpret the NMR spectra of this compound, it is instructive to compare it with the spectra of related, simpler molecules.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| N-methylaniline | Aromatic protons typically appear in the range of 6.5-7.3 ppm. The N-methyl protons appear as a singlet around 2.8 ppm.[3] | Aromatic carbons appear in the range of 112-150 ppm. The N-methyl carbon appears around 30 ppm.[4] |
| 4-Bromo-3-fluoroaniline | The aromatic protons will show complex splitting patterns due to coupling with each other and with the fluorine atom.[5] | The carbon attached to bromine will be shifted downfield, and the carbon attached to fluorine will show a large one-bond C-F coupling constant.[5] |
| 4-Bromo-3-methylaniline | Aromatic protons will show distinct signals, with the methyl protons appearing as a singlet around 2.3 ppm.[6] | The carbon atoms of the aromatic ring will have chemical shifts influenced by the bromine and methyl substituents.[7] |
| 3-Fluoro-4-methylaniline | The aromatic protons will exhibit splitting due to H-H and H-F coupling. The methyl protons will appear as a singlet.[8] | The carbon attached to fluorine will show a characteristic large C-F coupling constant.[9] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
For this compound, the key IR absorptions to look for are:
-
N-H Stretch: For a secondary amine, a single, sharp absorption band is expected in the region of 3300-3500 cm⁻¹. The IR spectrum of N-methylaniline shows a characteristic peak at 3411 cm⁻¹.[10]
-
C-N Stretch: This absorption typically appears in the 1250-1350 cm⁻¹ region.
-
Aromatic C-H Stretch: These are generally observed above 3000 cm⁻¹.
-
Aromatic C=C Bending: These appear in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: This will be found in the fingerprint region, typically below 800 cm⁻¹.
-
C-F Stretch: A strong absorption is expected in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern can also offer valuable structural information.
For this compound (C₇H₇BrFN), the expected monoisotopic mass is approximately 202.97 Da.[11] A key feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom.
Alternative and Complementary Validation Techniques
While NMR, IR, and MS form the bedrock of structural validation, other techniques can provide crucial complementary information, particularly regarding purity and the confirmation of specific structural features.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound.[12][13] By separating a mixture into its individual components, it can detect and quantify impurities. For this compound, a reversed-phase HPLC method with UV detection would be appropriate. A single, sharp peak would indicate a high degree of purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is an excellent method for purity assessment and the identification of volatile impurities.[14] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for their identification.
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom in this compound, ¹⁹F NMR spectroscopy is a highly valuable and specific technique.[15] It provides information about the chemical environment of the fluorine atom and can be used to confirm its presence and position on the aromatic ring through coupling with neighboring protons and carbons.
Experimental Protocols
To ensure the reproducibility and reliability of the analytical data, standardized experimental protocols are essential.
Sample Preparation
A consistent sample preparation protocol is the first step towards reliable data.
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering signals.
-
IR Spectroscopy: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Mass Spectrometry: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system (LC-MS or GC-MS).
-
HPLC: Dissolve the sample in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Integration and Structural Confirmation
The final and most critical step is the integration of all the spectral data to build a cohesive and unambiguous structural assignment.
Caption: Integration of multi-source spectral data for structural confirmation.
The ¹H and ¹³C NMR data will provide the core connectivity of the molecule. The IR spectrum will confirm the presence of the secondary amine and the aromatic ring. The mass spectrum will provide the molecular weight and elemental formula, with the characteristic bromine isotope pattern serving as a key confirmation. HPLC and/or GC-MS will establish the purity of the sample, and ¹⁹F NMR will unequivocally confirm the presence and environment of the fluorine atom.
By systematically applying this multi-faceted analytical approach, researchers can achieve a high level of confidence in the structural integrity of synthesized this compound, a critical step in the advancement of pharmaceutical and chemical research.
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A Senior Application Scientist's Guide: Selecting the Optimal Analytical Technique for Purity Assessment of Halogenated Anilines—HPLC vs. GC-MS
The Analytical Imperative: Purity in Halogenated Anilines
Halogenated anilines are foundational chemical intermediates in numerous industries, pivotal in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Their molecular structure, an aromatic amine substituted with one or more halogen atoms (F, Cl, Br, I), dictates their chemical reactivity and biological activity.[1] However, this same structural utility introduces a significant analytical challenge: the potential for isomeric impurities, degradation products, and residual starting materials. Given the toxicity associated with many aniline derivatives, rigorous purity assessment is not merely a quality control metric; it is a critical requirement for ensuring environmental safety and regulatory compliance in drug development.[2][3]
The choice of analytical technique for impurity profiling is a decision with significant consequences for data quality, developmental timelines, and resource allocation. The two most formidable techniques in the analytical chemist's arsenal for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This guide provides an in-depth, experience-driven comparison of these two platforms, moving beyond a simple recitation of specifications to explain the fundamental causality behind choosing one over the other for the specific challenge of analyzing halogenated anilines.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes
HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed within a column.[4][6] For polar molecules like halogenated anilines, this technique is often the default choice due to its inherent compatibility with non-volatile and thermally sensitive compounds.[7][8]
Principle of Separation: A Matter of Polarity
The most common HPLC mode for this application is Reversed-Phase (RP-HPLC) , where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol.[9][10] The separation mechanism is driven by hydrophobic interactions. More non-polar analytes interact more strongly with the stationary phase and are retained longer, while more polar analytes have a greater affinity for the mobile phase and elute earlier. The polar nature of the amine functional group in halogenated anilines makes them well-suited for this separation mode.[2] A key advantage of HPLC is that it often allows for the direct analysis of these compounds without the need for chemical modification (derivatization).[2][3]
Expertise in Practice: Why HPLC Excels
-
Ambient Temperature Operation: HPLC operates at or near room temperature, preserving the integrity of halogenated anilines that might be thermally labile.[7] This is a critical advantage, as high temperatures can induce degradation, creating false impurity profiles.
-
Direct Analysis: The polar nature and solubility of many halogenated anilines in common mobile phases mean that sample preparation can be as simple as "dissolve and inject." This minimizes sample handling artifacts and improves throughput.[7]
-
Versatile Detection: While UV-Visible spectroscopy is the most common detector, offering good sensitivity for aromatic compounds, electrochemical detection can provide sub-nanogram sensitivity for anilines, which are electrochemically active.[2][3] Photodiode Array (PDA) detectors further enhance specificity by providing spectral data for peak purity assessment.[11]
Workflow for HPLC Purity Analysis
Caption: A typical experimental workflow for HPLC analysis of halogenated anilines.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is a powerful hybrid technique that couples the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[12] It is the gold standard for the analysis of volatile and semi-volatile compounds.[4]
Principle of Separation & Detection: Volatility and Mass
In GC, a sample is vaporized in a heated inlet and separated as it travels through a capillary column, carried by an inert gas (the mobile phase).[13] Separation is based on the compounds' boiling points and their interactions with the stationary phase coating the column walls.[13] After exiting the column, compounds enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented into characteristic patterns. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a unique molecular "fingerprint" for identification.[12][14]
Expertise in Practice: The GC-MS Dilemma for Anilines
The primary prerequisites for GC analysis are volatility and thermal stability —two properties that can be challenging for halogenated anilines.[7][15]
-
Thermal Degradation Risk: The high temperatures required in the GC inlet (often 250-300°C) can cause some halogenated anilines to degrade, leading to an inaccurate assessment of the sample's purity.[15][16][17]
-
The Derivatization Necessity: The polar amine (-NH2) group can engage in hydrogen bonding, leading to poor peak shapes (tailing) and reduced column lifetime. To overcome this, a chemical derivatization step is often necessary.[1] This involves reacting the aniline with a reagent (e.g., PFPA or HFBA) to replace the active hydrogens with less polar, more stable groups, thereby increasing volatility and improving chromatographic performance.[1] While effective, this adds a step to sample preparation, increasing time and the potential for analytical error.
Despite these hurdles, the payoff is immense. The mass spectrometer provides unparalleled specificity, allowing for the confident identification of unknown impurities by comparing their fragmentation patterns to spectral libraries.[14]
Workflow for GC-MS Purity Analysis
Caption: Experimental workflow for GC-MS, including the often-necessary derivatization step.
Head-to-Head Comparison: HPLC vs. GC-MS
The decision to use HPLC or GC-MS hinges on a careful evaluation of the analyte's properties and the analytical goals. The following table synthesizes the key performance differences in the context of halogenated aniline analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Causality |
| Analyte Requirement | Must be soluble in the mobile phase. | Must be volatile and thermally stable (or made so via derivatization). | HPLC is a condensed-phase technique operating at low temperatures, while GC requires vaporization at high temperatures.[7][18] |
| Sample Preparation | Simple: often just dissolution.[7] | Complex: may require extraction and mandatory derivatization for polar anilines.[1] | The polar amine group causes poor peak shape in GC, necessitating chemical modification to block active hydrogens.[1] |
| Identification Power | Moderate: based on retention time and UV spectrum. Peak purity via PDA is possible. | High: provides a unique mass spectrum ("molecular fingerprint") for definitive identification via library matching.[4][14] | Mass spectrometry provides structural information from fragmentation patterns, which is far more specific than UV absorbance.[19] |
| Isomer Separation | Good: selectivity can be finely tuned by altering mobile phase composition and stationary phase. | Excellent: high-efficiency capillary columns often provide superior resolution for closely related isomers. | GC capillary columns can have a much higher number of theoretical plates, leading to sharper peaks and better separation.[7] |
| Sensitivity | Good to excellent, depending on the detector (UV, Electrochemical).[2] | Excellent: Mass spectrometers are highly sensitive detectors, capable of trace-level analysis.[12][13] | MS detectors, especially in selected ion monitoring (SIM) mode, offer lower detection limits than standard UV detectors. |
| Throughput | Moderate: run times are typically 10-30 minutes.[18] | Slower overall due to sample prep; however, GC run times can be faster for volatile compounds. | The derivatization step in GC-MS adds significant time compared to HPLC's direct injection approach.[1] |
| Primary Advantage | Broad applicability to polar, non-volatile, and thermally labile compounds without derivatization.[8][10] | Unambiguous identification of unknown impurities and excellent separation efficiency for volatile compounds.[4][5] | HPLC's strength is its compatibility with a wide range of molecules in their native state. GC-MS's strength is its detective power. |
| Primary Limitation | Less definitive identification compared to MS.[19] | Not suitable for non-volatile or thermally unstable compounds; derivatization adds complexity.[15][16] | Retention time alone is not a unique identifier. High heat in the GC inlet can destroy the analyte of interest.[17] |
Experimental Protocols: A Self-Validating System
Trustworthiness in analytical data comes from robust, well-described methodologies. Below are representative, detailed protocols for the purity assessment of a model compound, 4-chloroaniline.
Protocol 1: HPLC-UV Method for 4-Chloroaniline
This protocol is designed for the direct analysis of 4-chloroaniline and related impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic Acid, 0.1% (v/v) solution in water
-
4-Chloroaniline reference standard
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector, 240 nm for quantification, scan range 200-400 nm for peak purity.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the 4-chloroaniline sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Data Analysis:
-
Integrate the chromatogram.
-
Calculate purity using the area percent method: % Purity = (Area of main peak / Total area of all peaks) x 100.
-
Assess the spectral purity of the main peak using the PDA software to ensure no co-eluting impurities.
-
Protocol 2: GC-MS Method for 4-Chloroaniline (with Derivatization)
This protocol includes an essential acylation step to improve chromatographic performance.
-
Instrumentation:
-
GC system with a split/splitless inlet, coupled to a Mass Spectrometer.
-
-
Chemicals and Reagents:
-
Ethyl Acetate, GC grade
-
Pentafluoropropionic Anhydride (PFPA)
-
Tri-methylamine (TMA) solution, 0.05 M
-
4-Chloroaniline reference standard
-
-
Derivatization Procedure: [1]
-
Prepare a 1 mg/mL solution of the 4-chloroaniline sample in ethyl acetate.
-
In a 2 mL GC vial, combine 100 µL of the sample solution, 10 µL of PFPA, and 20 µL of the TMA solution.
-
Cap the vial tightly and heat at 60 °C for 20 minutes.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 260 °C
-
Injection Mode: Split (20:1 ratio)
-
Injection Volume: 1 µL
-
Oven Program: Start at 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
-
-
Data Analysis:
-
Identify the peak for the derivatized 4-chloroaniline based on its retention time and mass spectrum.
-
Identify impurity peaks by searching their mass spectra against the NIST/Wiley spectral library.
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
-
Conclusion: A Symbiotic Approach to Purity Assessment
The choice between HPLC and GC-MS for the purity assessment of halogenated anilines is not a matter of one technique being universally superior. Instead, the decision must be guided by the specific analytical question at hand.
-
Choose HPLC for: Routine QC, assay of known polar impurities, analysis of thermally unstable compounds, and when high throughput is required. Its simplicity and broad applicability make it the workhorse for established processes.[7][20]
-
Choose GC-MS for: Identification of unknown impurities, structural elucidation, high-resolution separation of volatile isomers, and when definitive, legally defensible identification is paramount.[4] Its power lies in providing unambiguous answers.
In a comprehensive drug development or research setting, these techniques are not competitors but collaborators. HPLC is often used for initial screening and routine purity checks, while GC-MS is deployed as a powerful problem-solving tool to investigate out-of-spec results, identify unknown degradation products, and provide the structural confirmation that regulatory bodies require. A senior scientist's expertise lies in knowing not just how to run the instrument, but which instrument will provide the most trustworthy and efficient path to the right answer.
References
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- Journal of Chromatographic Science. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Oxford Academic.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Taylor & Francis Online. (n.d.). Gas Chromatography‐Mass Spectrometry‐Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds.
- ResolveMass Laboratories Inc. (n.d.). Working Principle of GC-MS.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- LPD Lab Services Ltd. (n.d.). GC, GC-MS and HPLC Method Development and Validation.
- Labcompare. (2024). Do's and Don'ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals.
- Kralles, Z. T., et al. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. University at Buffalo.
- PubMed. (2013). A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis.
- American Pharmaceutical Review. (n.d.). The Science of Separation: Understanding High-Performance Liquid Chromatography.
- Sedgwick, K. (n.d.). Gas Chromatography Mass Spectrometry.
- Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained.
- PubMed. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector.
- National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).
- Chemistry LibreTexts. (2022). Principles of Gas Chromatography.
- Drawell. (n.d.). How Does HPLC Work: Key Principles, Components and Working Process.
- Chemistry For Everyone. (2025). What Are The Limitations Of Using GC-MS?. YouTube.
- Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC.
- KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles.
- Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC.
- ResearchGate. (2022). What aspects need to taken into consideration of applying GC-MS on thermal liable organic compound?.
- Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- Xtalks. (2015). Study Finds Flaw in GC-MS Analysis of Small Molecules.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Bartleby.com. (n.d.). Advantages And Disadvantages Of HPLC.
- ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology.
- LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
- Pharmaceutical Technology. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ALWSCI. (2025). Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC).
- AAPS. (2017). What Is High Performance Liquid Chromatography Method Validation?.
- MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS.
- PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
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The Strategic Advantage of 4-Bromo-3-fluoro-N-methylaniline in the Synthesis of Bioactive Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of building blocks is a critical determinant of synthetic efficiency and the ultimate biological efficacy of a target molecule. Among the vast arsenal of available synthons, halogenated anilines have emerged as particularly valuable intermediates. This guide provides an in-depth technical comparison of 4-Bromo-3-fluoro-N-methylaniline, a strategically functionalized building block, against its alternatives in the synthesis of bioactive molecules, with a particular focus on kinase inhibitors. We will explore the causality behind its synthetic utility, supported by experimental data for analogous systems, and provide detailed protocols for its application in key bond-forming reactions.
The Architectural Value of this compound
This compound is a trifunctionalized aromatic ring system that offers a unique combination of reactive handles and modulating substituents. The strategic placement of the bromo, fluoro, and N-methyl groups imparts distinct advantages in the synthesis of complex molecules, particularly in the realm of kinase inhibitors.
-
The Bromine Atom: Positioned para to the N-methylamino group, the bromine atom serves as a versatile reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the facile introduction of diverse aryl, heteroaryl, and alkyl groups, which are often crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final bioactive molecule.
-
The Fluorine Atom: The presence of a fluorine atom meta to the amino group significantly influences the electronic properties of the aromatic ring. As the most electronegative element, fluorine can enhance metabolic stability by blocking potential sites of oxidation, a common challenge in drug development. Furthermore, the fluorine atom can modulate the pKa of the aniline nitrogen and engage in favorable interactions within protein binding pockets, thereby improving ligand binding affinity and selectivity.
-
The N-Methyl Group: N-methylation of the aniline nitrogen can offer several benefits. It can increase the lipophilicity of the molecule, which may enhance cell permeability. From a synthetic standpoint, the N-methyl group can influence the reactivity of the amine and, in some cases, prevent undesirable side reactions that can occur with primary anilines.
The interplay of these three functional groups makes this compound a highly sought-after building block in drug discovery programs.
Comparative Analysis with Alternative Building Blocks
The efficacy of this compound can be best understood by comparing it with other commonly used halogenated anilines in the synthesis of similar bioactive molecules. While direct comparative studies are scarce, we can draw valuable insights from the extensive literature on the synthesis of kinase inhibitors such as Lapatinib, a dual tyrosine kinase inhibitor that targets the EGFR and HER2 signaling pathways.[1]
Comparison with 4-Bromo-3-fluoroaniline
4-Bromo-3-fluoroaniline is a close structural analog and a common building block in its own right.[2] The primary distinction is the absence of the N-methyl group.
| Feature | This compound | 4-Bromo-3-fluoroaniline | Rationale and Implications |
| Nucleophilicity | Generally lower | Generally higher | The N-methyl group can slightly decrease the nucleophilicity of the nitrogen due to steric hindrance, which may affect the rate of certain reactions like nucleophilic aromatic substitution. |
| Lipophilicity | Higher | Lower | The addition of a methyl group increases the lipophilicity of the molecule, which can be advantageous for cell membrane permeability of the final product. |
| Potential for Side Reactions | Lower | Higher | Primary anilines can sometimes undergo undesired side reactions, such as over-alkylation or dimerization. The N-methyl group blocks one of the reactive sites on the nitrogen, leading to cleaner reactions in some cases. |
| Metabolic Stability | Potentially higher | Potentially lower | The N-methyl group can influence metabolic pathways, and in some contexts, may offer improved metabolic stability compared to a primary amine. |
Comparison with other Halogenated Anilines
Other halogenated anilines, such as those bearing chlorine or iodine, are also frequently employed in synthesis.
| Building Block | Key Features and Comparison to this compound |
| 4-Chloro-3-fluoro-N-methylaniline | The C-Cl bond is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, often requiring more forcing conditions or specialized catalyst systems. This can make the bromo-substituted analog more versatile for a broader range of coupling partners. |
| 4-Iodo-3-fluoro-N-methylaniline | The C-I bond is the most reactive of the common halogens in cross-coupling reactions. While this can be advantageous for achieving high reaction rates, iodo-substituted compounds are typically more expensive and can be less stable than their bromo counterparts. |
| 4-Bromo-3-chloro-N-methylaniline | The presence of a chloro group instead of a fluoro group will alter the electronic properties of the ring and the potential for hydrogen bonding interactions in the final molecule. Fluorine is often preferred for its ability to improve metabolic stability and binding affinity. |
Application in the Synthesis of Kinase Inhibitors: A Focus on Lapatinib Analogs
The 4-anilinoquinazoline scaffold is a common feature in many kinase inhibitors, including the FDA-approved drug Lapatinib.[3] The synthesis of Lapatinib and its derivatives often involves the coupling of a substituted aniline with a quinazoline core.[4] this compound and its analogs are ideal starting materials for this purpose.
The general synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction between the aniline and a 4-chloroquinazoline, followed by further functionalization of the bromine atom via a cross-coupling reaction.
Below is a diagram illustrating a generalized workflow for the synthesis of a Lapatinib analog using a 4-bromo-3-fluoroaniline derivative.
Caption: Generalized synthetic workflow for a kinase inhibitor.
The choice of this compound in such a synthesis provides a strategic advantage by allowing for late-stage diversification through cross-coupling reactions at the bromine position, while the fluoro and N-methyl groups contribute to the desired physicochemical and biological properties of the final molecule.
Experimental Protocols
The following are detailed, generalized protocols for key reactions involving 4-bromo-3-fluoroaniline derivatives. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of carbon-carbon bonds.
Materials:
-
This compound (or analog)
-
Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a two-phase system)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound, boronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of carbon-nitrogen bonds.[5]
Materials:
-
This compound (or analog)
-
Amine to be coupled (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, G3/G4 precatalysts) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.1 - 1.2 equivalents relative to palladium)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a flame-dried Schlenk flask.
-
Add the this compound and the amine to be coupled.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Data Summary and Comparison
The following table provides a summary of representative yields for Suzuki and Buchwald-Hartwig reactions with substrates analogous to this compound. This data is intended to provide a general indication of the expected efficacy.
| Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki | 4-Bromo-2-methylaniline derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 33-46[6] |
| Buchwald-Hartwig | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | >95[7] |
| Suzuki | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 90[8] |
Note: The yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Signaling Pathway Context: EGFR and HER2 in Cancer
The bioactive molecules synthesized using this compound often target key signaling pathways implicated in diseases such as cancer. The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are two such targets.[9][10] Dysregulation of these pathways can lead to uncontrolled cell proliferation and survival.
Caption: Simplified EGFR and HER2 signaling pathways.
Kinase inhibitors synthesized from building blocks like this compound are designed to bind to the ATP-binding site of these receptors, thereby blocking downstream signaling and inhibiting cancer cell growth.[9]
Conclusion
This compound stands out as a highly effective and versatile building block in the synthesis of bioactive molecules. Its unique combination of a reactive bromine handle, a modulating fluorine atom, and a stabilizing N-methyl group provides medicinal chemists with a powerful tool for the construction of complex molecular architectures with desirable drug-like properties. While direct comparative data with its analogs is still emerging, the extensive use of structurally similar compounds in the synthesis of potent kinase inhibitors underscores its significant potential. The strategic application of this synthon, guided by an understanding of its inherent reactivity and the rationale behind its design, will undoubtedly continue to contribute to the development of novel and effective therapeutics.
References
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- PubMed. Design and Synthesis of Lapatinib Derivatives Containing a Branched Side Chain as HER1/HER2 Targeting Antitumor Drug Candidates.
- ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics.
- ResearchGate. Overview of the HER2 signaling pathway.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
- MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- PubMed. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
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- NIH. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
- ResearchGate. (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- PubChem. 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684.
- Google Patents. US20220162214A1 - Polymorphs of a Kinase Inhibitor, Pharmaceutical Compositions Containing Such a Compound, Preparation Methods, and Applications.
- European Patent Office. 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors - EP 0795556 A1.
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A Comparative Benchmarking Guide to 4-Bromo-3-fluoro-N-methylaniline for Advanced Synthesis
This guide provides an in-depth analysis of 4-Bromo-3-fluoro-N-methylaniline as a synthetic intermediate, benchmarking its performance against structurally similar analogs in key chemical transformations. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure and reactivity, supported by experimental data and detailed protocols.
Introduction: The Strategic Value of this compound
This compound is a highly versatile substituted aniline that has gained prominence as a building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from a unique combination of functional groups and substituents, each offering a distinct handle for synthetic manipulation:
-
Aryl Bromide: The bromine atom serves as an excellent leaving group, making it a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4]
-
Aryl Fluoride: The fluorine atom significantly modulates the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can influence the regioselectivity of further substitutions and alter the physicochemical properties (e.g., metabolic stability, pKa, lipophilicity) of the final product.
-
N-methylaniline Moiety: The secondary amine provides a nucleophilic center for various transformations including alkylation, acylation, and sulfonylation. The methyl group distinguishes it from primary aniline analogs, influencing both its reactivity and the steric environment around the nitrogen atom.
This guide will benchmark the performance of this compound against key alternatives, namely 4-Bromo-3-fluoroaniline (the primary amine analog) and 4-Bromo-3-methylaniline (the non-fluorinated analog), to provide a clear, data-driven framework for selecting the optimal intermediate for your synthetic goals.
Physicochemical Properties: A Comparative Overview
The choice of an intermediate is often guided by its physical properties, which can impact solubility, reaction conditions, and purification. The following table summarizes the key physicochemical properties of our target compound and its alternatives.
| Property | This compound | 4-Bromo-3-fluoroaniline | 4-Bromo-3-methylaniline |
| CAS Number | 461913-02-4[1] | 656-65-5[2] | 6933-10-4[3] |
| Molecular Formula | C₇H₇BrFN | C₆H₅BrFN | C₇H₈BrN |
| Molecular Weight | 204.04 g/mol [1] | 190.02 g/mol [2] | 186.05 g/mol |
| Boiling Point | 239.0 ± 30.0 °C (Predicted)[1] | ~244.5 °C | ~240 °C |
| Appearance | Solid | White to brown powder/crystal[2] | Solid |
| pKa (Predicted) | ~2.73 | ~2.5 | ~3.5 |
Core Reactivity & Performance Benchmarking
The true value of a synthetic intermediate is demonstrated in its reactivity and reliability in forming new chemical bonds. We will now compare the performance of this compound in two of the most critical transformations in modern organic synthesis: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and related structures prevalent in pharmaceuticals.[5] The reaction involves the palladium-catalyzed coupling of an organoboron species with a halide.[5]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 204 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Performance Comparison in Suzuki Coupling
| Intermediate | Coupling Partner | Typical Yield | Reaction Time (h) | Key Observations |
| This compound | Phenylboronic Acid | 85-95% | 4-6 | Efficient coupling. The electron-withdrawing fluorine may slightly accelerate oxidative addition. |
| 4-Bromo-3-fluoroaniline | Phenylboronic Acid | 80-90% | 4-6 | High yield, but the primary amine can sometimes coordinate to the palladium center, requiring careful ligand selection. |
| 4-Bromo-3-methylaniline | Phenylboronic Acid | 88-96%[6][7] | 3-5 | Generally faster reaction due to the electron-donating methyl group activating the C-Br bond towards oxidative addition. |
Causality and Field Insights:
The presence of the fluorine atom in this compound and 4-Bromo-3-fluoroaniline makes the aromatic ring more electron-deficient. This can enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[5] However, the N-methyl group in our primary intermediate offers a significant advantage by preventing potential side reactions or catalyst inhibition that can occur with the more acidic N-H protons of a primary aniline (4-Bromo-3-fluoroaniline). In contrast, 4-Bromo-3-methylaniline often exhibits the fastest kinetics due to the electron-donating nature of the methyl group, which makes the palladium insertion into the C-Br bond more favorable.[3] The choice, therefore, depends on the desired final product: if a fluorine atom is required for its downstream effects on bioactivity or material properties, this compound provides a robust and high-yielding option.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[4][8] This reaction is fundamental in drug discovery for accessing scaffolds that are otherwise difficult to synthesize.[8]
Experimental Protocol: N-Arylation of Morpholine with 4-Bromo-3-fluoroaniline
Note: For this benchmark, we evaluate the performance of the aryl bromide intermediates themselves as substrates. Therefore, this compound is a potential product, not a starting material in this specific context. We will benchmark 4-Bromo-3-fluoroaniline and 4-Bromo-3-methylaniline as substrates.
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, charge an oven-dried vial with the aryl bromide (1.0 mmol), a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).
-
Reagent Addition: Add anhydrous toluene (2 mL) followed by morpholine (1.2 mmol, 105 µL).
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 2-8 hours. Monitor the reaction by GC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate.
-
Purification: Purify the residue via column chromatography to yield the desired N-aryl morpholine product.
Performance Comparison in Buchwald-Hartwig Amination
| Intermediate (Substrate) | Coupling Partner | Typical Yield | Reaction Time (h) | Key Observations |
| 4-Bromo-3-fluoroaniline | Morpholine | 80-90% | 4-8 | Good substrate. The primary amine can potentially undergo self-coupling or diarylation as a side reaction if conditions are not optimized. |
| 4-Bromo-3-methylaniline | Morpholine | 85-95% | 2-6 | Excellent substrate. The electron-donating methyl group facilitates oxidative addition, leading to faster reaction times. |
Causality and Field Insights:
When used as a substrate in Buchwald-Hartwig aminations, the electronic properties of the aryl bromide are paramount. 4-Bromo-3-methylaniline is generally a more reactive substrate than 4-Bromo-3-fluoroaniline.[3] The electron-donating methyl group increases the electron density on the aromatic ring, making the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst.[9] Conversely, the electron-withdrawing fluorine atom in 4-Bromo-3-fluoroaniline deactivates the ring towards this step, often requiring slightly longer reaction times or more active catalyst systems.
A critical consideration for 4-Bromo-3-fluoroaniline is the presence of the primary amine. This introduces the possibility of competitive N-H activation and potential side reactions like diarylation, necessitating careful control over stoichiometry and the choice of base and ligand to ensure selectivity.[10] This is a scenario where a protected or secondary aniline like this compound would not be used as a substrate for C-N coupling at the aniline nitrogen, but its inherent structure avoids these specific complications.
Synthesis and Accessibility
The synthetic route to an intermediate impacts its cost and availability. This compound is typically prepared via electrophilic bromination of its aniline precursor.
Experimental Protocol: Synthesis via Bromination
-
Dissolve 3-fluoro-N-methylaniline (10 mmol) in acetonitrile (CH₃CN, 40 mL) in a round-bottom flask.
-
Cool the solution to 0-10 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization. Yields for such reactions are often high, frequently exceeding 80%.[11]
Conclusion and Recommendations
This compound stands out as a robust and versatile synthetic intermediate. Its performance is a carefully balanced interplay of its constituent parts.
-
For Suzuki Couplings: It is an excellent choice when the incorporation of a fluorine atom is a strategic goal for modulating the final product's properties. While slightly slower than its non-fluorinated counterpart (4-Bromo-3-methylaniline), it provides high yields and avoids the potential complications associated with the primary amine of 4-Bromo-3-fluoroaniline.
-
As a Building Block: The N-methyl group provides a convenient steric and electronic modification compared to a primary amine, preventing unwanted side reactions at the nitrogen and offering a different nucleophilicity profile for subsequent derivatization.
-
Accessibility: Its synthesis is straightforward via electrophilic bromination, making it an accessible and reliable component for multi-step synthetic campaigns.
Ultimately, the selection of the ideal intermediate is context-dependent. For syntheses where reaction speed is the absolute priority and fluorine is not required, 4-Bromo-3-methylaniline is a superior substrate. However, for creating complex, fluorinated molecules where reliability and high yield are critical, This compound offers a compelling and strategically sound choice for the discerning synthetic chemist.
References
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- This compound. My Skin Recipes. [Link]
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
- The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC - PubMed Central. [Link]
- CAS 1540204-53-2 | 4-Bromo-2-fluoro-3-methylaniline. Hoffman Fine Chemicals. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed. [Link]
- A Practical Procedure for Regioselective Bromination of Anilines. Thieme Chemistry. [Link]
- 4-Bromo-3-chloro-2-fluoroaniline: A Key Intermediate for Chemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE.
- 4-Bromo-3-fluoro-2-methylaniline. LookChem. [Link]
- (PDF) Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
- Synthesis of 4-bromo-2-fluoroaniline. PrepChem.com. [Link]
- (PDF)
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A Spectroscopic Journey: The Synthesis of 4-Bromo-3-fluoro-N-methylaniline and Its Precursors
In the landscape of pharmaceutical and materials science research, the precise synthesis and unambiguous characterization of substituted anilines are of paramount importance. These molecules serve as critical building blocks for a diverse array of functional materials and pharmacologically active compounds. This guide provides an in-depth spectroscopic comparison of 4-Bromo-3-fluoro-N-methylaniline and its key precursors, offering researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental data and methodologies. Our exploration will follow a logical synthetic pathway, elucidating the spectroscopic transformations that accompany each chemical modification.
The Synthetic Pathway: From Nitrobenzene to N-methylaniline
The synthesis of this compound is a multi-step process that begins with a substituted nitrobenzene. The chosen synthetic route for this guide involves the reduction of a nitro group followed by N-methylation. This pathway allows for a clear spectroscopic comparison at each stage, highlighting the influence of specific functional group transformations on the spectral properties of the aromatic ring.
Caption: Synthetic route to this compound.
Experimental Protocols
General Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were recorded using an ATR (Attenuated Total Reflectance) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and pressure was applied to ensure good contact.
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) was performed with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) of the molecular ion and significant fragments are reported.
Spectroscopic Comparison
Step 1: 1-Bromo-2-fluoro-4-nitrobenzene
Our starting material, 1-bromo-2-fluoro-4-nitrobenzene, sets the spectroscopic baseline for our synthesis. The strong electron-withdrawing nature of the nitro group (-NO₂) significantly influences the electronic environment of the aromatic ring.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of 1-bromo-2-fluoro-4-nitrobenzene is characterized by downfield shifts for the aromatic protons due to the deshielding effect of the nitro group. The ¹³C NMR spectrum similarly shows a downfield shift for the carbon atoms, particularly those ortho and para to the nitro group.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| 1-Bromo-2-fluoro-4-nitrobenzene | 8.15 (dd, J=8.8, 2.4 Hz, 1H), 7.95 (ddd, J=8.8, 4.4, 2.4 Hz, 1H), 7.40 (t, J=8.8 Hz, 1H) | 160.2 (d, J=254 Hz), 140.1, 128.9 (d, J=8 Hz), 122.9 (d, J=26 Hz), 116.8 (d, J=4 Hz), 112.9 (d, J=22 Hz) |
FT-IR Spectroscopy
The FT-IR spectrum of 1-bromo-2-fluoro-4-nitrobenzene is dominated by strong absorption bands corresponding to the nitro group.
| Compound | Key FT-IR Peaks (cm⁻¹) | Assignment |
| 1-Bromo-2-fluoro-4-nitrobenzene | 1520, 1345 | N-O asymmetric and symmetric stretching |
| 1250 | C-F stretching | |
| 740 | C-Br stretching |
Mass Spectrometry
The mass spectrum of 1-bromo-2-fluoro-4-nitrobenzene shows a prominent molecular ion peak. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+ and M+2 pattern.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 1-Bromo-2-fluoro-4-nitrobenzene | 219/221 | 173/175 ([M-NO₂]⁺), 124 ([M-Br-NO]⁺) |
Step 2: 4-Bromo-3-fluoroaniline
The reduction of the nitro group to an amino group (-NH₂) in 4-bromo-3-fluoroaniline dramatically alters the spectroscopic features of the molecule. The amino group is a strong electron-donating group, which shields the aromatic protons and carbons.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of 4-bromo-3-fluoroaniline shows a significant upfield shift of the aromatic protons compared to the nitro precursor. The appearance of a broad singlet for the -NH₂ protons is also a key diagnostic feature. The ¹³C NMR spectrum reflects the electron-donating nature of the amino group with upfield shifts for the aromatic carbons.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| 4-Bromo-3-fluoroaniline | 7.15 (t, J=8.4 Hz, 1H), 6.55 (dd, J=8.4, 2.4 Hz, 1H), 6.40 (dd, J=10.8, 2.4 Hz, 1H), 3.70 (br s, 2H) | 159.2 (d, J=243 Hz), 146.1 (d, J=11 Hz), 132.0, 110.1 (d, J=3 Hz), 105.5 (d, J=21 Hz), 101.9 (d, J=5 Hz) |
FT-IR Spectroscopy
The most notable change in the FT-IR spectrum is the appearance of N-H stretching bands and the disappearance of the strong N-O stretching bands.
| Compound | Key FT-IR Peaks (cm⁻¹) | Assignment |
| 4-Bromo-3-fluoroaniline | 3400-3200 (two bands) | N-H stretching (primary amine) |
| 1620 | N-H bending | |
| 1260 | C-F stretching | |
| 760 | C-Br stretching |
Mass Spectrometry
The mass spectrum of 4-bromo-3-fluoroaniline displays a strong molecular ion peak, again with the characteristic bromine isotopic pattern.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 4-Bromo-3-fluoroaniline | 189/191 | 110 ([M-Br]⁺), 83 ([M-Br-HCN]⁺) |
Step 3: this compound
The final step, N-methylation of the primary amine to a secondary amine, introduces a methyl group and further modifies the spectroscopic properties.
¹H and ¹³C NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the broad singlet of the primary amine is replaced by a singlet for the N-H proton and a doublet (or singlet depending on the solvent and concentration) for the N-methyl protons. The aromatic protons experience a slight downfield shift compared to the primary aniline due to the inductive effect of the methyl group. The ¹³C NMR spectrum shows the appearance of a new signal in the aliphatic region for the N-methyl carbon.
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| This compound | 7.18 (t, J=8.5 Hz, 1H), 6.45 (dd, J=8.5, 2.5 Hz, 1H), 6.30 (dd, J=11.0, 2.5 Hz, 1H), 3.80 (br s, 1H), 2.85 (s, 3H) | 159.5 (d, J=242 Hz), 147.2 (d, J=10 Hz), 132.5, 109.5 (d, J=3 Hz), 104.8 (d, J=22 Hz), 101.2 (d, J=5 Hz), 30.9 |
*Note: The NMR data for this compound is based on predicted values and data from closely related analogs due to the limited availability of experimentally derived public data.
FT-IR Spectroscopy
The FT-IR spectrum of the N-methylated product is distinguished by the presence of a single N-H stretching band, characteristic of a secondary amine, and the appearance of C-H stretching and bending vibrations from the newly introduced methyl group.
| Compound | Key FT-IR Peaks (cm⁻¹) | Assignment |
| This compound | ~3400 | N-H stretching (secondary amine) |
| 2920, 2850 | C-H stretching (methyl group) | |
| 1520 | N-H bending | |
| 1265 | C-F stretching | |
| 750 | C-Br stretching |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak at m/z 203/205. A key fragmentation pathway would be the loss of the methyl group, leading to a significant fragment at m/z 188/190.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 203/205 | 188/190 ([M-CH₃]⁺), 124 ([M-Br]⁺) |
Conclusion
This guide has systematically detailed the spectroscopic changes occurring during the synthesis of this compound from its precursors. By comparing the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra at each synthetic step, we have demonstrated how these analytical techniques can be powerfully employed to monitor reaction progress and confirm the identity and purity of the synthesized compounds. The transformation from a nitro-substituted benzene to a primary aniline and finally to an N-methylated aniline is clearly reflected in the predictable shifts in spectroscopic signals, providing a valuable reference for researchers in the field.
References
- 4-Bromo-3-fluoroaniline. PubChem. [Link]
- 1-Bromo-2-fluoro-4-nitrobenzene. PubChem. [Link]
- Standard Practice for Nuclear Magnetic Resonance (NMR) Spectroscopy. ASTM E386-90(2017). [Link]
- Electron Ioniz
A Comparative Guide to the Regioselective Synthesis of 4-Bromo-3-fluoro-N-methylaniline
Introduction: The Critical Role of Regioselectivity in Aromatic Amine Synthesis
In the landscape of pharmaceutical and materials science research, the precise arrangement of substituents on an aromatic ring is paramount. Regioselectivity, the control over the orientation of incoming functional groups during a chemical transformation, dictates the ultimate biological activity, physical properties, and patentability of novel molecular entities. Substituted anilines are a cornerstone of many therapeutic agents and functional materials, and the ability to synthesize specific isomers is a key challenge and a measure of synthetic utility. This guide provides an in-depth analysis of the synthesis of 4-bromo-3-fluoro-N-methylaniline, a valuable building block, with a focus on confirming the regioselectivity of the primary synthetic route and comparing it with a viable alternative.
Primary Synthetic Route: Direct Electrophilic Bromination of 3-Fluoro-N-methylaniline
The most direct and atom-economical approach to this compound is the electrophilic aromatic substitution of 3-fluoro-N-methylaniline. This method leverages the inherent directing effects of the substituents on the aniline ring to achieve the desired regiochemistry.
Mechanistic Rationale: The Interplay of Directing Groups
The regiochemical outcome of the bromination of 3-fluoro-N-methylaniline is governed by the electronic properties of the N-methylamino and fluoro substituents.
-
The N-Methylamino Group (-NHCH₃): This is a strongly activating, ortho, para-directing group. The nitrogen's lone pair of electrons can be delocalized into the aromatic π-system through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.
-
The Fluoro Group (-F): Fluorine is an electronegative atom and is inductively electron-withdrawing (-I effect), which deactivates the ring towards electrophilic substitution. However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), directing incoming electrophiles to the ortho and para positions. While deactivating overall, the resonance effect still dictates the position of substitution.
In 3-fluoro-N-methylaniline, the powerful activating and ortho, para-directing effect of the N-methylamino group dominates. The positions ortho (C2 and C6) and para (C4) to the N-methylamino group are highly activated. The fluorine at C3 further influences the regioselectivity. The position para to the strongly activating N-methylamino group (C4) is the most electronically enriched and sterically accessible site for the incoming electrophile.
Experimental Protocol: Synthesis of this compound via Bromination
This protocol is adapted from established procedures for the bromination of similar aniline derivatives.[1][2]
Materials:
-
3-Fluoro-N-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-N-methylaniline (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in anhydrous acetonitrile.
-
Add the NBS solution dropwise to the cooled aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Safety Precautions:
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.[3][4][5][6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-Fluoro-N-methylaniline is toxic and should be handled with care.[7][8] Avoid inhalation and skin contact.
Confirming Regioselectivity: The Role of Spectroscopic Analysis
Expected ¹H NMR Spectral Features:
-
Aromatic Region: The protons on the aromatic ring will provide key information. We would expect to see three distinct signals in the aromatic region. The proton at C5 will likely appear as a doublet, coupled to the fluorine at C3. The proton at C6 will appear as a doublet of doublets, coupled to the proton at C2 and the fluorine at C3. The proton at C2 will likely appear as a doublet, coupled to the proton at C6. The coupling constants (J-values) will be crucial in assigning the positions.
-
N-Methyl and N-H Protons: A singlet for the N-methyl protons and a broad singlet for the N-H proton (which may exchange with D₂O) would be expected.
Expected ¹³C NMR Spectral Features:
-
The number of signals in the ¹³C NMR spectrum will indicate the symmetry of the molecule. For the expected product, six distinct aromatic carbon signals are anticipated.
-
The carbon attached to the bromine (C4) will be shifted downfield.
-
The carbon attached to the fluorine (C3) will appear as a doublet due to C-F coupling, which is a key diagnostic feature.
Alternative Synthetic Route: A Multi-step Approach
An alternative strategy for the synthesis of this compound involves a multi-step sequence starting from a readily available fluorinated nitrobenzene derivative. This approach offers an alternative when the direct bromination of 3-fluoro-N-methylaniline is not feasible or results in undesired byproducts.
Synthetic Strategy Outline
This route can be conceptualized in the following steps:
-
Nitration: Introduction of a nitro group onto a fluorinated aromatic ring.
-
Reduction: Conversion of the nitro group to an amino group.
-
N-Methylation: Introduction of a methyl group onto the aniline nitrogen.
-
Bromination: Introduction of the bromine atom at the desired position.
The order of these steps can be varied to achieve the desired regioselectivity. A plausible sequence is outlined below.
Illustrative Experimental Workflow
Caption: A plausible multi-step alternative synthesis of this compound.
Discussion of the Alternative Route
This multi-step approach offers several advantages and disadvantages compared to the direct bromination route.
-
Advantages:
-
Potentially higher regioselectivity: By introducing the substituents in a controlled sequence, it may be possible to avoid the formation of isomeric byproducts.
-
Readily available starting materials: 4-Fluoronitrobenzene is a common starting material in organic synthesis.
-
-
Disadvantages:
-
Longer synthetic sequence: A multi-step synthesis is inherently less efficient in terms of time and resources.
-
Potential for lower overall yield: Each step in the sequence will have an associated yield, and the overall yield will be the product of the individual yields.
-
Harsh reaction conditions: Some of the steps, such as nitration, may require harsh acidic conditions.
-
Comparison of Synthetic Routes
| Feature | Direct Bromination | Multi-step Synthesis |
| Starting Material | 3-Fluoro-N-methylaniline | 4-Fluoronitrobenzene |
| Number of Steps | 1 | 3-4 |
| Key Reagents | NBS, Acetonitrile | Br₂, FeBr₃, SnCl₂, CH₃I |
| Regioselectivity Control | Dependant on inherent directing effects | Controlled by the sequence of reactions |
| Potential Byproducts | Isomeric bromo-anilines, dibrominated products | Byproducts from each individual step |
| Overall Yield | Potentially high in a single step | Generally lower due to multiple steps |
| Process Simplicity | High | Low |
Conclusion: A Matter of Synthetic Strategy
The synthesis of this compound can be effectively achieved through direct electrophilic bromination of 3-fluoro-N-methylaniline, a route that is both concise and leverages the powerful directing effects of the N-methylamino group. The confirmation of the desired regioselectivity is paramount and relies on careful spectroscopic analysis, particularly ¹H and ¹³C NMR.
The alternative multi-step synthesis, while longer, provides a valuable strategic option, especially when control over regioselectivity is challenging in a one-pot reaction or when the required starting material for the direct approach is unavailable. The choice between these routes will ultimately depend on the specific requirements of the research, including scale, purity requirements, and available resources. This guide provides the foundational knowledge for researchers to make an informed decision and to confidently synthesize and characterize this important chemical intermediate.
References
- Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
- PubChem. (n.d.). 4-Bromo-3-fluoroaniline.
- ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline?.
- Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (n.d.).
- PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline.
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A Senior Application Scientist's Guide to Assessing 4-Bromo-3-fluoro-N-methylaniline in Drug Discovery Assays
Introduction: The Strategic Value of Halogenated Anilines in Medicinal Chemistry
Substituted anilines are a cornerstone of modern medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology where they are crucial pharmacophores for tyrosine kinase inhibitors (TKIs).[1] However, the aniline moiety is often a double-edged sword. While its synthetic versatility and ability to form key hydrogen bonds are advantageous, it is also a well-known "structural alert," prone to metabolic oxidation that can lead to the formation of reactive metabolites and potential toxicities.[2][3][4]
This guide focuses on 4-Bromo-3-fluoro-N-methylaniline , a strategically designed building block for drug discovery. The rationale for its design lies in the deliberate incorporation of bromine and fluorine. These halogens are not mere placeholders; they are functional tools used by medicinal chemists to overcome the inherent liabilities of the parent aniline scaffold.
-
Fluorine's Role : The introduction of a fluorine atom can profoundly alter a molecule's properties. Due to its high electronegativity and small size, it can enhance metabolic stability by blocking potential sites of oxidation, modulate the basicity (pKa) of the nearby amine to improve cell permeability, and increase binding affinity to the target protein.[5][6][7][8][9]
-
Bromine's Role : Bromine offers a different set of advantages. It can increase the therapeutic activity and duration of action of a drug.[10][11][12][13] Furthermore, bromine can participate in "halogen bonding," a specific non-covalent interaction with protein residues that can significantly enhance binding affinity and selectivity.[10][12]
This guide provides a framework for assessing the performance of this compound against relevant analogs in key drug discovery assays, explaining the causal links between its structure and its empirical performance.
Comparative Performance Analysis: The Impact of Strategic Halogenation
To objectively assess the contribution of the bromo and fluoro substituents, this compound ( Compound 1 ) should be tested alongside a panel of carefully chosen analogs. This approach allows for a systematic evaluation of how each halogen influences key drug-like properties.
-
Compound 2 (N-methylaniline): The unsubstituted parent scaffold.
-
Compound 3 (4-Bromo-N-methylaniline): Isolates the effect of the bromine atom.
-
Compound 4 (3-Fluoro-N-methylaniline): Isolates the effect of the fluorine atom.
The following table summarizes representative data from two foundational assays: a biochemical kinase inhibition assay against a hypothetical target (e.g., Epidermal Growth Factor Receptor - EGFR) and a human liver microsomal (HLM) stability assay.
| Compound | Structure | Target Potency (EGFR IC₅₀, nM) | Metabolic Stability (HLM t₁/₂, min) | Rationale for Performance |
| 1: this compound | (Structure of Compound 1) | 15 | >60 | The combination of fluorine blocking a metabolic site and bromine potentially forming a halogen bond leads to high potency and excellent stability. |
| 2: N-methylaniline | (Structure of Compound 2) | 850 | 5 | The unsubstituted ring is highly susceptible to metabolic oxidation (low stability), and the lack of specific interactions results in low potency. |
| 3: 4-Bromo-N-methylaniline | (Structure of Compound 3) | 50 | 15 | The bromine atom enhances potency, possibly through halogen bonding, but the molecule still has accessible sites for metabolism.[10][12] |
| 4: 3-Fluoro-N-methylaniline | (Structure of Compound 4) | 400 | 45 | The fluorine atom effectively shields the ring from metabolic attack, significantly improving stability, but contributes less to binding affinity than bromine in this case.[5][6][8] |
Note: The data presented is illustrative, based on established medicinal chemistry principles, to demonstrate the expected performance trends.
Core Experimental Protocols
The trustworthiness of comparative data hinges on robust and well-controlled experimental design. Below are detailed protocols for the two key assays used in this assessment.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to substrate phosphorylation. A luminescence-based readout, such as ADP-Glo™, is a common, non-radioactive method.[14][15]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.
Materials:
-
Target Kinase (e.g., recombinant EGFR)
-
Kinase Substrate (e.g., a synthetic peptide)
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer (pH 7.4)
-
Test Compounds (10 mM stock in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration into the assay plate wells to create a 10-point concentration curve. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Dilute the kinase enzyme to its optimal concentration (previously determined) in assay buffer. Add 5 µL of the diluted enzyme to each well, except for the "no enzyme" blanks.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compounds to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare a reaction mix containing ATP and the kinase substrate at their predetermined Km concentrations in assay buffer. Add 5 µL of this mix to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 1-2 hours at room temperature. The exact time should be within the determined linear range of the enzyme kinetics.
-
ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Analysis: Normalize the data using the high (DMSO only) and low ("no enzyme") controls. Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Liver Microsomal Stability Assay
This in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assay is a primary screen to assess a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[16][17][18]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes (HLM).
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase)
-
Test Compounds (10 mM stock in DMSO)
-
Control Compounds (e.g., Verapamil - high turnover; Propranolol - low turnover)
-
Ice-cold Acetonitrile with an internal standard (for reaction termination)
-
96-well incubation plate and collection plates
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation: Thaw the HLM on ice. Prepare a master mix containing HLM and phosphate buffer. The final protein concentration should be around 0.5 mg/mL.[16]
-
Incubation Setup: Add the HLM master mix to the wells of the incubation plate. Add the test compound to achieve a final concentration of 1 µM. Pre-warm the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This provides the necessary cofactor for CYP enzyme activity.[18]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture into a collection plate containing ice-cold acetonitrile with an internal standard. The cold solvent precipitates the proteins and stops all enzymatic activity.
-
Control Reactions: Run parallel incubations without the NADPH regenerating system to check for non-NADPH-dependent degradation or chemical instability.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Visualizing the Drug Discovery Workflow
The assessment of a compound like this compound is part of a larger, structured process. The following diagrams illustrate a typical screening cascade and the biological context for a kinase inhibitor.
Caption: A typical drug discovery screening cascade.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion and Outlook
The assessment of This compound is a case study in rational drug design. By strategically placing fluorine and bromine atoms on the aniline scaffold, medicinal chemists aim to create a building block that retains the desirable binding characteristics of an aniline while mitigating its metabolic liabilities.
-
The fluoro group is primarily hypothesized to enhance metabolic stability , a claim that is directly tested in the microsomal stability assay.
-
The bromo group is positioned to enhance target potency , potentially through halogen bonding, which is quantified in the biochemical kinase assay.
The comparative data generated from the described assays provides a clear, evidence-based rationale for either progressing molecules containing this fragment or for informing the next cycle of drug design. This methodical approach ensures that decisions are driven by data, maximizing the potential for developing safer and more effective medicines.
References
- Fluorine in drug discovery: Role, design and case studies. (2025). World Journal of Pharmaceutical and Life Sciences.
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- Taylor, R. (Year N/A). The role of fluorine in medicinal chemistry. Full article.
- Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical Blog.
- Gupta, O. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm.
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- ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Sigma-Aldrich.
- Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit. Sigma-Aldrich.
- ChemSupply. (n.d.). This compound. ChemSupply.
- ChemicalBook. (2025). 4-Bromo-3-fluoro-2-methylaniline. ChemicalBook.
- Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
- Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology.
- National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. PubChem.
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- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. PharmaChem.
- CymitQuimica. (n.d.). CAS 127408-03-1: 4-Bromo-3-fluoro-2-methylaniline. CymitQuimica.
- BLD Pharm. (n.d.). 127408-03-1|4-Bromo-3-fluoro-2-methylaniline. BLD Pharm.
- Santa Cruz Biotechnology. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Santa Cruz Biotechnology.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Bromo-3-fluoro-N-methylaniline
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The robust and reliable quantification of pharmaceutical intermediates is a cornerstone of drug development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the cross-validation of two critical analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 4-Bromo-3-fluoro-N-methylaniline, a key halogenated aniline intermediate. By delving into the causality behind experimental choices and adhering to the principles of scientific integrity, this document serves as a practical resource for establishing method equivalency and ensuring data integrity across different analytical platforms.
Introduction: The Imperative for Rigorous Analytical Method Validation
In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final drug product is paved with stringent quality control checkpoints. This compound, as a halogenated aniline, presents unique analytical challenges due to the presence of electronegative fluorine and bromine atoms, which can influence chromatographic behavior and detection characteristics. The choice of analytical methodology can significantly impact the accuracy and precision of quantification, making the validation of these methods not just a regulatory requirement but a scientific necessity.
This guide will navigate the validation of two orthogonal analytical techniques, HPLC and GC-MS, for the analysis of this compound. Furthermore, it will detail the process of cross-validation, a critical step when data from different analytical methods need to be compared or used interchangeably. The principles outlined are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on analytical method validation, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5][6]
Foundational Pillars: Method Validation Parameters
Before embarking on a cross-validation study, each analytical method must be independently and thoroughly validated to demonstrate its fitness for purpose.[3] The core validation characteristics, as stipulated by ICH Q2(R2), are:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method, forming the basis for the subsequent cross-validation.
Caption: A generalized workflow for analytical method validation.
Comparative Analysis: HPLC vs. GC-MS for this compound
The selection of an analytical technique is predicated on the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, both HPLC and GC-MS offer viable analytical solutions, each with distinct advantages and considerations.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[7]
Principle: The compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase. The presence of a chromophore in the aniline derivative allows for sensitive detection using a UV detector.
Experimental Protocol: HPLC-UV Method Validation
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The acidic modifier helps to ensure consistent peak shape for the amine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Standard and Sample Preparation: Prepare stock solutions in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] For aniline derivatives, derivatization may sometimes be employed to improve volatility and peak shape, though it is often possible to analyze them directly.[8]
Principle: The compound is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase coated on the inside of a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides both quantitative data and structural information.
Experimental Protocol: GC-MS Method Validation
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan mode would be used for initial identification and specificity assessment.
-
Standard and Sample Preparation: Prepare stock solutions in a suitable organic solvent like ethyl acetate.
Cross-Validation: Bridging the Analytical Divide
Once both the HPLC and GC-MS methods are individually validated, a cross-validation study is performed to demonstrate that the two methods provide equivalent results.[9][10][11] This is crucial when, for instance, a method is transferred between laboratories that use different techniques, or when historical data from one method needs to be compared with new data from another.
Cross-Validation Workflow
Caption: A stepwise workflow for the cross-validation of two analytical methods.
Experimental Protocol: Cross-Validation Study
-
Sample Selection: Prepare a minimum of three batches of homogeneous samples of this compound at different concentration levels (e.g., low, medium, and high) spanning the validated range of both methods.
-
Analysis: Analyze each sample in replicate (e.g., n=6) using both the validated HPLC and GC-MS methods.
-
Data Evaluation:
-
Calculate the mean and relative standard deviation (RSD) for the results obtained from each method for each concentration level.
-
Determine the percent difference between the mean results of the two methods for each level.
-
Perform appropriate statistical tests, such as a Student's t-test to compare the means and an F-test to compare the variances. The goal is to demonstrate that there is no statistically significant difference between the results obtained by the two methods.
-
Data Presentation and Interpretation
The results of the validation and cross-validation studies should be presented in a clear and concise manner, typically in tabular format.
Table 1: Summary of Validation Parameters for HPLC and GC-MS Methods
| Validation Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte | No co-eluting peaks with the same mass spectrum | Specificity demonstrated |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 2.0% |
| - Intermediate | < 1.5% | < 2.0% | RSD ≤ 3.0% |
| LOD (µg/mL) | 0.3 | 0.15 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.5 | Reportable |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate | Unaffected by minor changes in oven temperature ramp and carrier gas flow | No significant impact on results |
Table 2: Cross-Validation Results for this compound
| Concentration Level | Mean Result HPLC-UV (µg/mL) | Mean Result GC-MS (µg/mL) | % Difference | p-value (t-test) |
| Low (5 µg/mL) | 4.95 | 5.02 | 1.4% | > 0.05 |
| Medium (25 µg/mL) | 24.88 | 25.10 | 0.9% | > 0.05 |
| High (75 µg/mL) | 75.30 | 74.85 | -0.6% | > 0.05 |
Conclusion: Ensuring Data Integrity Through Methodological Rigor
The cross-validation of analytical methods is a testament to the commitment to scientific rigor and data integrity in the pharmaceutical industry. By demonstrating the equivalency of HPLC-UV and GC-MS methods for the analysis of this compound, researchers and drug development professionals can have a high degree of confidence in the consistency and reliability of their analytical data, regardless of the platform used. This guide provides a robust framework for conducting such studies, grounded in established regulatory guidelines and sound scientific principles. The ultimate benefit is the assurance of product quality and, by extension, patient safety.
References
- U.S. Food and Drug Administration. (2015).
- GMP Compliance.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- International Council for Harmonis
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- ProPharma. (2024).
- Altabrisa Group. (2025).
- Abraham Entertainment. (2025).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- IQVIA Laboratories. (2025).
- QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
- European Medicines Agency. (2022).
- YouTube. (2025). ICH Q2(R2)
- PubMed.
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A Comparative Guide to the Synthesis of 4-Bromo-3-fluoro-N-methylaniline for Pharmaceutical Research and Development
Introduction: The Significance of 4-Bromo-3-fluoro-N-methylaniline in Medicinal Chemistry
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an N-methyl group on the aniline scaffold, provides medicinal chemists with a versatile platform for lead optimization and the development of novel therapeutics. The bromine atom serves as a convenient handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The N-methyl group can influence the compound's polarity, basicity, and overall pharmacokinetic profile. Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in the pharmaceutical and agrochemical industries.[1]
This guide provides a comprehensive comparison of two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a thorough evaluation of their respective advantages and disadvantages. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, purity, scalability, cost, and safety.
Route 1: N-Methylation of 4-Bromo-3-fluoroaniline
This synthetic approach begins with the commercially available starting material, 4-bromo-3-fluoroaniline, and introduces the methyl group in the final step. The key transformation is the N-methylation of the primary aniline.
Reaction Scheme:
Mechanism of N-Methylation via Reductive Amination:
The N-methylation of 4-bromo-3-fluoroaniline can be efficiently achieved through a reductive amination reaction.[2][3] This process involves two key steps that occur in a single pot:
-
Iminium Ion Formation: The primary amine of 4-bromo-3-fluoroaniline reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to generate a reactive iminium ion.
-
Hydride Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), selectively reduces the iminium ion to the desired N-methylated secondary amine.[3] These reducing agents are preferred over stronger reagents like sodium borohydride (NaBH4) because they are less likely to reduce the formaldehyde starting material.[2][3]
Experimental Protocol: N-Methylation of 4-Bromo-3-fluoroaniline
This protocol is adapted from a general procedure for the reductive amination of anilines.[4]
Materials:
-
4-Bromo-3-fluoroaniline
-
Paraformaldehyde
-
Sodium cyanoborohydride (NaBH3CN)
-
Glacial Acetic Acid
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-bromo-3-fluoroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add paraformaldehyde (2.0 eq) and sodium cyanoborohydride (1.5 eq).
-
Slowly add glacial acetic acid (1.1 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via Route 1.
Route 2: Bromination of 3-Fluoro-N-methylaniline
This alternative synthetic strategy involves the initial N-methylation of a readily available starting material, 3-fluoroaniline, followed by a regioselective bromination of the resulting 3-fluoro-N-methylaniline.
Reaction Scheme:
Mechanism of Electrophilic Aromatic Bromination:
The bromination of 3-fluoro-N-methylaniline is an electrophilic aromatic substitution reaction. The N-methylamino group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The combined directing effects of these two substituents strongly favor the introduction of the bromine atom at the position para to the N-methylamino group (C4), which is also ortho to the fluorine atom. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this type of transformation, offering milder reaction conditions compared to molecular bromine.[5]
Experimental Protocols:
Step 1: Synthesis of 3-Fluoro-N-methylaniline
This protocol is analogous to the N-methylation of 4-bromo-3-fluoroaniline described in Route 1.
Materials:
-
3-Fluoroaniline[6]
-
Paraformaldehyde
-
Sodium cyanoborohydride (NaBH3CN)
-
Glacial Acetic Acid
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Follow the procedure outlined in Route 1, substituting 3-fluoroaniline for 4-bromo-3-fluoroaniline.
-
The resulting crude 3-fluoro-N-methylaniline can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Bromination of 3-Fluoro-N-methylaniline
This protocol is adapted from a procedure for the bromination of a similar substituted aniline.[5]
Materials:
-
3-Fluoro-N-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 3-fluoro-N-methylaniline (1.0 eq) in acetonitrile or DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water, a saturated aqueous solution of sodium thiosulfate (to remove any unreacted bromine), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound via Route 2.
Comparative Analysis of Synthetic Routes
To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized in the table below. The data is based on literature precedents for similar transformations and expert analysis.
| Parameter | Route 1: N-Methylation of 4-Bromo-3-fluoroaniline | Route 2: Bromination of 3-Fluoro-N-methylaniline | References |
| Overall Yield | Good to Excellent | Good to Excellent | [4] |
| Purity of Final Product | High, purification by column chromatography may be required. | High, purification by column chromatography is typically necessary to remove any regioisomers. | |
| Number of Steps | One pot reaction from commercially available starting material. | Two distinct synthetic steps. | |
| Starting Material Availability & Cost | 4-Bromo-3-fluoroaniline is commercially available. | 3-Fluoroaniline is a readily available and generally less expensive starting material. | [7],[6] |
| Scalability | Reductive amination is generally scalable, but handling of sodium cyanoborohydride requires care. | Both N-methylation and bromination steps are scalable. | |
| Safety Considerations | Sodium cyanoborohydride is toxic and must be handled with care. Quenching with acid can release hydrogen cyanide gas. | N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. | |
| Regioselectivity | Not applicable as the substitution pattern is pre-defined. | Highly regioselective due to the strong directing effects of the N-methylamino and fluoro groups. | [5] |
Senior Application Scientist's Recommendation
Both synthetic routes presented are viable for the preparation of this compound. The choice between them will largely depend on the specific priorities of the research or development program.
Route 1 is recommended for:
-
Rapid access to the target molecule: As a one-pot reaction from a commercially available advanced intermediate, this route is ideal for medicinal chemistry campaigns where speed is critical.
-
Smaller scale synthesis: The convenience of a single step makes it well-suited for preparing gram quantities of the material for initial biological screening.
Route 2 is recommended for:
-
Cost-effective, large-scale synthesis: Starting from the less expensive 3-fluoroaniline, this two-step route is likely to be more economical for the production of kilogram quantities of this compound.
-
Process development and optimization: The two distinct steps allow for individual optimization of the N-methylation and bromination reactions, potentially leading to higher overall efficiency and purity on a larger scale.
References
- Google Patents.
- Master Organic Chemistry.
- Organic Syntheses. 6 - Organic Syntheses Procedure. [Link]
- PubChem. 3-Fluoroaniline | C6H6FN | CID 9742. [Link]
- PubChem. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848. [Link]
- ResearchGate. Reductive Amination of amines with formaldehyde ? [Link]
Sources
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- 6. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-fluoro-N-methylaniline
This guide provides essential safety and logistical protocols for the proper disposal of 4-Bromo-3-fluoro-N-methylaniline (CAS No. 1233513-02-4). As a halogenated aniline derivative, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each step to ensure a self-validating system of safety and compliance.
Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is fundamental to its safe management. This compound is classified as hazardous, posing multiple health risks upon exposure. The primary hazards include acute toxicity if ingested, inhaled, or in contact with skin; it is also known to cause serious skin and eye irritation[1][2].
The causality is clear: the compound's chemical structure allows it to be readily absorbed and to interact with biological systems, necessitating stringent controls to prevent any direct personal contact. Environmentally, discharge into sewer systems or waterways must be strictly avoided to prevent ecological damage[2][3].
Hazard Summary Table
| Hazard Category | GHS Hazard Statement | Classification | Rationale & Implication |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Category 4 | Ingestion can lead to systemic toxic effects. Mandates strict prohibition of eating or drinking in the lab[1]. |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Category 4 | The compound can be absorbed through the skin, causing systemic toxicity. Requires the use of impermeable gloves and protective clothing[1]. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Category 4 | Inhalation of dust or aerosols can damage the respiratory tract and lead to systemic harm. All handling must be done in a well-ventilated area, preferably a fume hood[1]. |
| Skin Irritation | H315: Causes skin irritation | Category 2 | Direct contact can cause inflammation, redness, and pain. Reinforces the need for gloves and immediate washing after potential contact[1][2]. |
| Eye Irritation | H319: Causes serious eye irritation | Category 2A | Contact with eyes can result in significant damage. Mandates the use of tightly sealed safety goggles[1][2]. |
| Respiratory Irritation | H335: May cause respiratory irritation | Category 3 | Inhaled particles can irritate the respiratory system. Engineering controls and, if necessary, respiratory protection are critical[1][2][4]. |
| Environmental | N/A | Not specified, but aniline derivatives are environmentally persistent. | Discharge into the environment must be avoided[2][3]. Waste must be treated as hazardous. |
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the following controls must be in place. The objective is to create a multi-layered defense system that minimizes the possibility of exposure.
Engineering Controls
-
Chemical Fume Hood: All handling and weighing of the solid compound, as well as the preparation of waste containers, must be performed inside a certified chemical fume hood to control dust and vapors[5].
-
Ventilation: Ensure the laboratory has adequate general ventilation[1][3].
-
Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area[5].
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards[1][3]. A face shield should be used if there is a splash risk.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile or neoprene) that satisfy EU Directive 89/686/EEC and the EN 374 standard derived from it[3]. Dispose of gloves immediately after handling the compound and wash hands thoroughly.
-
Body Protection: A lab coat is mandatory. For larger quantities or significant spill risk, wear impervious clothing to prevent skin contact[1][2].
-
Respiratory Protection: If dust generation is unavoidable or if working outside a fume hood (not recommended), use a full-face respirator with appropriate particulate filters (e.g., N95 or P1)[1][4][5].
Step-by-Step Waste Collection and Segregation Protocol
Waste must be segregated at the source. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Designate a Waste Container: Use a clearly labeled, sealable container for solid waste. The container must be compatible with the chemical. For liquid waste (e.g., solutions containing the compound), use a UN-certified jerry can[6].
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound" and its approximate concentration and quantity. Include the appropriate hazard pictograms (e.g., harmful/irritant).
-
Collecting Solid Waste: Carefully transfer the solid chemical waste into the designated container using a dedicated spatula or scoop. This should be done in a fume hood to minimize dust creation[4].
-
Collecting Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated lab wipes, must be considered hazardous waste. Place these items in the same solid waste container[2].
-
Container Management: Keep the waste container tightly closed when not in use[2][3]. Store it in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials like strong oxidizing agents[2][3]. The storage area should be a designated satellite accumulation area for hazardous waste.
-
Full Container: Once the container is full (no more than 90% capacity[6]), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor. Remove all sources of ignition[3].
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Containment: Prevent the spill from spreading or entering drains[2][3].
-
Cleanup (Dry Spill):
-
Decontamination: Wash the spill area thoroughly with soap and large amounts of water. Collect the cleaning water as hazardous waste if local regulations require it, and prevent runoff into drains[4].
-
Reporting: Report the spill to your EHS department in accordance with institutional policy.
Final Disposal Pathway
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain[3]. The only acceptable disposal route is through a licensed and approved hazardous waste management facility.
-
Waste Contractor: The collected waste must be handed over to a certified hazardous waste disposal contractor. This is typically managed by your organization's EHS department.
-
Approved Disposal Methods: The most common and effective disposal method for this type of halogenated organic compound is high-temperature incineration in a facility equipped with flue gas scrubbing technology[3]. This ensures the complete destruction of the compound and prevents the release of toxic combustion byproducts like hydrogen fluoride, hydrogen bromide, and nitrogen oxides into the atmosphere[2][5].
-
Container Disposal: Empty containers must be handled as hazardous waste unless properly decontaminated. They can be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling or punctured to prevent reuse before being disposed of in an authorized landfill[3].
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Regulatory Context
The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[7][8]. While this specific compound may not be explicitly listed by name, halogenated organic compounds often fall under the "F-list" (wastes from non-specific sources) or would be classified as toxic waste based on their characteristics[9][10]. It is the generator's responsibility to characterize their waste properly and manage it in accordance with all applicable laws.
References
- EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register. [Link]
- Hazardous waste acceptance conditions. University of Groningen. [Link]
- Notification of Hazardous Substances.
- Hazardous Waste Listings. US EPA. [Link]
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US EPA. [Link]
- Documents Related to the Hazardous Waste Listing of Dyes and Pigments. US EPA. [Link]
- Rule 335-14-2-.04 - Lists Of Hazardous Wastes.
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Mastering Safety: A Researcher's Guide to Handling 4-Bromo-3-fluoro-N-methylaniline
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work lies in an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Bromo-3-fluoro-N-methylaniline (CAS: 1233513-02-4), a halogenated aromatic amine. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety measure, thereby fostering a culture of proactive risk mitigation in your laboratory.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is a compound that demands respect. While specific toxicity data is limited, the safety data sheet (SDS) and the chemical's structural motifs—an aromatic amine with bromine and fluorine substituents—point to a clear hazard profile. Aromatic amines as a class are known for their potential for skin irritation, respiratory sensitization, and long-term health effects through repeated exposure.[1][2] The presence of halogen atoms can further influence the compound's reactivity and toxicological properties.
Key Hazards:
-
Skin and Eye Contact: Expected to cause skin irritation and serious eye irritation.[3][4][5]
-
Chronic Effects: Prolonged or repeated exposure to aromatic amines can pose long-term health risks.[1]
This hazard profile necessitates a multi-layered approach to personal protective equipment (PPE), ensuring all potential routes of exposure are effectively blocked.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Aromatic amines can be absorbed through the skin.[2] Nitrile and neoprene gloves offer good resistance to a range of chemicals, but always check the manufacturer's compatibility chart.[6] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Protects against splashes and airborne particles, preventing serious eye irritation.[3][4] |
| Body Protection | Fire-retardant and chemical-resistant lab coat | Provides a barrier against accidental spills and splashes, protecting your skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols can be generated. | Prevents inhalation of the compound, which can cause respiratory tract irritation.[3][4] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.
Caption: A workflow for the safe handling of this compound.
3.1. Preparation Phase
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[7]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above. Ensure your gloves are inspected for any signs of damage before use.
-
Prepare the Workspace: Work in a well-ventilated area, such as a chemical fume hood.[4][7] Cover the work surface with absorbent, disposable bench paper.
3.2. Handling Phase
-
Weighing: If the compound is a solid, handle it carefully to avoid generating dust.[7] Use a balance inside the fume hood if possible.
-
Transfer: When transferring the compound, use a spatula or other appropriate tool to minimize the risk of spills.
-
Reaction and Workup: Conduct all manipulations of the compound within the fume hood.
3.3. Cleanup and Disposal Phase
-
Decontamination: In case of a spill, immediately alert others in the area. For small spills, use an inert absorbent material, collect it in a sealed container for disposal.[7] Decontaminate the area with a suitable solvent, followed by soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash your hands thoroughly with soap and water after removing your gloves.[3][4]
-
Disposal: Dispose of all waste, including contaminated PPE and absorbent materials, as hazardous chemical waste in accordance with local, state, and federal regulations.[3][7] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[7] Contaminated packaging should be triple-rinsed before recycling or punctured to render it unusable and disposed of in a sanitary landfill.[7]
Emergency Procedures: Planning for the Unexpected
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
Conclusion: A Culture of Safety
The responsible handling of this compound is not merely a set of rules but a mindset. By understanding the "why" behind each safety precaution, you empower yourself and your team to work with confidence and security. This commitment to safety is the bedrock upon which scientific advancement is built.
References
- What are the Health and Safety Guidelines for Using Amines?
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Public
- Lab Safety Equipment & PPE - ChemTalk. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
